molecular formula C30H26O12 B153740 Procyanidin B6 CAS No. 12798-58-2

Procyanidin B6

Cat. No.: B153740
CAS No.: 12798-58-2
M. Wt: 578.5 g/mol
InChI Key: GMISZFQPFDAPGI-ZBRHZRBFSA-N
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Description

Procyanidin B6 is a proanthocyanidin consisting of two molecules of (+)-catechin joined by a bond between positions 4 and 6' in alpha-configuration. This compound is isolated from leaves and fruit of cowberry Vaccinium vitis-idaea and other plants. It can also be found in grape seeds and in beer. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin and a biflavonoid. It derives from a (+)-catechin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMISZFQPFDAPGI-ZBRHZRBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028815
Record name Procyanidin B6
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Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12798-58-2
Record name Procyanidin B6
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Record name Procyanidin B6
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Record name Procyanidin B6
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Record name Procyanidin B6
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Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Procyanidin B6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, experimental protocols, and biological significance of Procyanidin B6. The information is tailored for professionals in research and drug development, with a focus on data clarity and methodological detail.

Chemical Structure and Identification

This compound is a B-type proanthocyanidin, a class of oligomeric flavonoids found in various plants.[1][2] It is specifically a dimer composed of two (+)-catechin units linked by a C4→C6 bond with an alpha configuration.[1][3] This linkage is less common than the C4→C8 linkage found in other procyanidin isomers like procyanidin B3.[4][5] this compound has been isolated from plants such as the leaves and fruit of cowberry (Vaccinium vitis-idaea), grape seeds, and has also been found in beer.[1][3]

Chemically, it is classified as a hydroxyflavan, a proanthocyanidin, and a biflavonoid.[3][6] Its structure is formally described by the systematic IUPAC name: (2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol.[3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D representation of the this compound molecule.

Physicochemical and Computed Properties

A summary of the key identifiers and computed physicochemical properties of this compound is presented in the table below. This data is essential for analytical chemistry, computational modeling, and drug formulation.

PropertyValueSource(s)
Molecular Formula C₃₀H₂₆O₁₂[1][3]
Molecular Weight 578.52 g/mol [1][6]
Exact Mass 578.14242626 Da[3][6]
IUPAC Name (2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol[3]
CAS Number 12798-58-2[1][3]
InChI Key GMISZFQPFDAPGI-ZBRHZRBFSA-N[3]
SMILES C1--INVALID-LINK--O)[C@H]3--INVALID-LINK--O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O">C@@HO[3]
Topological Polar Surface Area 221 Ų[3][6]
Hydrogen Bond Donor Count 10[6]
Hydrogen Bond Acceptor Count 12[6]
Rotatable Bond Count 3[6]
XLogP3 2.4[6]
Complexity 925[6]

Experimental Protocols

The synthesis and isolation of pure this compound are challenging due to the presence of various isomers in natural sources.[5] Several chemical synthesis strategies have been developed to overcome this.

A notable method for the stereoselective synthesis of this compound involves a Lewis acid-catalyzed intramolecular condensation.[4][7] This approach achieves regioselectivity for the 4-6 linkage without needing to modify the 8-position of the catechin unit.[5]

Methodology:

  • Regioselective Deprotection: The 5-O-t-butyldimethylsilyl (TBDMS) group of 5,7,3′,4′-tetra-O-TBDMS-(+)-catechin is selectively removed using trifluoroacetic acid (TFA).[4]

  • Linker Attachment: The resulting 5-hydroxyl group of the nucleophile is connected to the 3-hydroxyl group of an electrophile (5,7,3′,4′-tetra-O-benzylated-(+)-catechin) using azelaic acid as a linker.[4][5]

  • Intramolecular Condensation: The key C-C bond formation is achieved through an SnCl₄-catalyzed intramolecular condensation, which proceeds smoothly to yield the 4-6 condensed dimer.[4][8]

  • Deprotection: The final step involves the removal of protecting groups to yield this compound.[8]

The workflow for this synthesis is outlined in the diagram below.

Synthesis_Workflow start Start: TBDMS-protected (+)-Catechin step1 Regioselective Deprotection (TFA, CH2Cl2) start->step1 intermediate1 5-hydroxyl Nucleophile step1->intermediate1 step2 Esterification with Azelaic Acid (DCC, DMAP, CH2Cl2) intermediate1->step2 intermediate2 Carboxylic Acid Derivative step2->intermediate2 step3 Esterification with Electrophile (DCC, DMAP) intermediate2->step3 intermediate3 Diester-linked Catechin Units step3->intermediate3 step4 Intramolecular Condensation (SnCl4, CH2Cl2, -20 °C) intermediate3->step4 intermediate4 Protected this compound step4->intermediate4 step5 Final Deprotection (TBAF, Pd(OH)2/C, H2) intermediate4->step5 end_product This compound step5->end_product

Caption: Workflow for the regioselective synthesis of this compound.

An alternative approach involves the semisynthesis of dimeric procyanidins from polymeric procyanidin fractions, followed by isolation.[9]

Methodology:

  • Depolymerization and Reaction: Procyanidin-rich extracts (e.g., from grape seeds or white willow bark) are subjected to acid catalysis in the presence of an excess of a flavan-3-ol like (+)-catechin. This process depolymerizes the polymers and allows the resulting carbocations to react with the added catechin, forming dimers.[9]

  • Fractionation and Isolation: The resulting mixture of dimeric procyanidins is then fractionated. High-speed countercurrent chromatography (HSCCC) has been successfully used to isolate this compound and other dimers on a preparative scale.[9]

Biological Activities and Signaling Pathways

Proanthocyanidins, including this compound, are recognized for a wide range of biological activities, making them subjects of intense research in nutrition and medicine.[5][10][11] These activities are largely attributed to their potent antioxidant properties, which are reported to be significantly higher than those of Vitamin C and Vitamin E.[10][11]

Key Biological Activities:

  • Antioxidant: Procyanidins are powerful scavengers of reactive oxygen species (ROS), protecting cells from oxidative stress.[10][12]

  • Anti-inflammatory: They can downregulate pro-inflammatory markers and cytokines such as NADPH oxidase, IL-6, and TNF-α.[13]

  • Cardiovascular Health: Procyanidins may improve vascular health by promoting vasodilation through increased nitric oxide (NO) production, reducing platelet aggregation, and preventing the oxidation of low-density lipoproteins (LDL).[12]

  • Anticancer: Various studies suggest that proanthocyanidins can modulate processes involved in cancer development.[5][12]

  • Metabolic Regulation: They have been shown to influence lipid metabolism, repress hepatic lipogenesis, and may have applications in managing metabolic disorders.[11][13]

Proanthocyanidins exert their effects by modulating several key cellular signaling pathways.

Signaling_Pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway Procyanidins Procyanidins ERK ERK Procyanidins->ERK Modulates PI3K PI3K Procyanidins->PI3K Modulates NFkB NF-κB ERK->NFkB Inflammation Inflammation NFkB->Inflammation Regulates Akt Akt/PKB PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

Caption: Procyanidin modulation of key cellular signaling pathways.

The MAPK/ERK and PI3K/Akt pathways are central to regulating cellular processes like inflammation, apoptosis, and survival.[13] Proanthocyanidins have been shown to interact with these pathways, which helps to explain their broad spectrum of biological effects.[13] For instance, by modulating the MAPK/ERK-NF-κB link, they can suppress inflammatory responses.[13] Their influence on the PI3K/Akt pathway is crucial for regulating cell survival and apoptosis.[13]

Conclusion

This compound is a structurally distinct proanthocyanidin dimer with significant potential in therapeutic and nutraceutical applications. A thorough understanding of its chemical structure, properties, and synthesis is crucial for researchers and developers aiming to harness its biological activities. The methodologies for its regioselective synthesis and isolation provide a pathway to obtaining pure samples for further investigation into its mechanisms of action and potential health benefits.

References

An In-Depth Technical Guide to Procyanidin B6: Natural Sources, Distribution, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B6, a B-type proanthocyanidin, is a dimeric flavan-3-ol composed of two (+)-catechin units linked by a C4–C6 bond. As a member of the vast family of polyphenolic compounds, this compound has garnered interest within the scientific community for its potential health benefits, stemming from its antioxidant and bioactive properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and current understanding of the biological interactions of this compound, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways.

Natural Sources and Distribution of this compound

This compound is found in a variety of plant-based foods and beverages. Its concentration can vary significantly depending on the plant species, variety, maturity, and processing methods.

Quantitative Distribution of this compound

The following table summarizes the quantitative data available for this compound in several natural sources. It is important to note that the quantification of individual procyanidins is a complex analytical challenge, and the data presented here is based on available scientific literature.

Natural SourcePlant Part/ProductConcentration of this compoundReference(s)
Grapes (Vitis vinifera)Seeds (cv. Semillon)Major dimeric procyanidin in early development[1]
Seeds (cv. Ugni blanc)Major dimeric procyanidin in early development[1]
Cowberry (Vaccinium vitis-idaea)Leaves and FruitIsolated from this source[2]
Beer -Present[2]

Further research is required to establish a more comprehensive quantitative profile of this compound across a wider range of foodstuffs.

Experimental Protocols

The accurate extraction, isolation, and quantification of this compound are crucial for research and development. The following sections detail generalized experimental protocols that can be adapted for the specific analysis of this compound.

Extraction of Procyanidins from Plant Material

This protocol outlines a general procedure for the extraction of procyanidins, including this compound, from solid plant matrices.

Materials:

  • Lyophilized and finely ground plant material (e.g., grape seeds, cowberry leaves)

  • Acetone/water (e.g., 70:30, v/v)

  • Methanol

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., Sephadex LH-20)

Procedure:

  • Extraction: Macerate the powdered plant material with the acetone/water mixture at room temperature. Repeat the extraction multiple times to ensure exhaustive recovery of procyanidins.

  • Solvent Removal: Combine the extracts and remove the acetone using a rotary evaporator under reduced pressure.

  • Purification: The resulting aqueous extract can be further purified by liquid-liquid extraction with a non-polar solvent to remove lipids and other interfering substances.

  • Fractionation (Optional): For isolation of dimeric procyanidins, the purified extract can be subjected to column chromatography on Sephadex LH-20, eluting with methanol to separate different classes of procyanidins based on their degree of polymerization.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of individual procyanidins.

Instrumentation:

  • HPLC system with a diode array detector (DAD) or fluorescence detector (FLD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate the different procyanidin oligomers.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV absorbance at 280 nm or fluorescence detection (excitation ~280 nm, emission ~310 nm).

  • Quantification: A calibration curve is generated using a certified this compound standard.

Structural Confirmation by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides a highly sensitive and selective method for the structural confirmation and quantification of this compound.

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Methodology:

  • Chromatography: A sub-2 µm particle size column is used for rapid and high-resolution separation. The mobile phases are similar to those used in HPLC.

  • Mass Spectrometry: Analysis is typically performed in negative ion mode. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound are monitored for selective quantification. The fragmentation pattern provides structural confirmation.

Biological Interactions and Signaling Pathways

While research on the specific signaling pathways modulated by this compound is still emerging, studies on procyanidin mixtures and other specific dimers provide insights into their potential biological activities. The following diagrams illustrate general signaling pathways that are known to be influenced by procyanidins. It is hypothesized that this compound may exert its effects through similar mechanisms.

General Experimental Workflow for Procyanidin Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of procyanidins from a plant source.

experimental_workflow plant_material Plant Material (e.g., Grape Seeds) grinding Grinding/Homogenization plant_material->grinding extraction Solvent Extraction (e.g., Acetone/Water) grinding->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration purification Purification (e.g., SPE) concentration->purification analysis Analysis (HPLC, UPLC-MS/MS) purification->analysis quantification Quantification analysis->quantification identification Structural Identification analysis->identification

A typical workflow for procyanidin analysis.
Putative Anti-Inflammatory Signaling of Procyanidins via NF-κB Pathway

Procyanidins have been shown to modulate inflammatory responses by interfering with the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines and enzymes.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_procyanidin This compound (Putative) lps LPS tlr4 TLR4 lps->tlr4 procyanidin This compound ikk IKK Complex procyanidin->ikk Inhibits tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb_p p-IκBα (Degradation) ikb->ikb_p nucleus Nucleus nfkb->nucleus Translocation nfkb_n NF-κB (p65/p50) gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) nfkb_n->gene_expression Induces c1 Cytoplasm

Putative inhibition of the NF-κB pathway by this compound.
Potential Modulation of the Nrf2/ARE Antioxidant Pathway by Procyanidins

Procyanidins may also exert their antioxidant effects by activating the Nrf2/ARE signaling pathway. This pathway upregulates the expression of a suite of antioxidant and detoxification enzymes, thereby protecting cells from oxidative stress.

nrf2_pathway cluster_procyanidin This compound (Putative) procyanidin This compound keap1 Keap1 procyanidin->keap1 Inhibits nrf2 Nrf2 ubiquitination Ubiquitination & Degradation nrf2->ubiquitination Inhibited nucleus Nucleus nrf2->nucleus Translocation nrf2_n Nrf2 are ARE (Antioxidant Response Element) nrf2_n->are Binds to gene_expression Antioxidant Gene Expression (e.g., HO-1, NQO1) are->gene_expression Activates c1 Cytoplasm

Potential activation of the Nrf2/ARE pathway by this compound.

Conclusion and Future Directions

This compound is a naturally occurring dimer with potential bioactivity. While its presence has been confirmed in several dietary sources, comprehensive quantitative data across a broader range of foods is still needed. The experimental protocols provided herein offer a foundation for the accurate analysis of this compound. The exploration of the specific signaling pathways modulated by this compound is a promising area for future research. Elucidating these mechanisms will be crucial for understanding its potential role in human health and for the development of novel therapeutic and nutraceutical applications. Further studies are warranted to isolate and characterize the biological effects of pure this compound to move beyond the current understanding, which is largely based on studies of procyanidin mixtures.

References

The Biosynthesis of Procyanidin B6 in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B6, a B-type proanthocyanidin, is a dimeric flavonoid composed of two (+)-catechin units linked by a C4→C6 interflavan bond.[1] As a member of the proanthocyanidin (PA) family, also known as condensed tannins, this compound is found in various plant tissues, including grape seeds and skin, and contributes to the sensory properties and potential health benefits of many plant-derived foods and beverages.[2][3] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, including the enzymatic and regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to its study.

The Procyanidin Biosynthesis Pathway: An Overview

This compound is synthesized via the well-established flavonoid biosynthesis pathway, a major branch of the phenylpropanoid pathway. This pathway generates the flavan-3-ol monomer, (+)-catechin, which serves as the building block for this compound.

The biosynthesis can be broadly divided into three stages:

  • Phenylpropanoid Pathway: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). A series of enzymatic reactions, including hydroxylation and CoA ligation, leads to the formation of p-coumaroyl-CoA.

  • Flavonoid Biosynthesis Core Pathway: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. This is followed by isomerization to naringenin by chalcone isomerase (CHI). A series of hydroxylations and reductions, catalyzed by enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and dihydroflavonol 4-reductase (DFR), leads to the formation of leucoanthocyanidins.

  • Flavan-3-ol and Procyanidin Biosynthesis: The final steps involve the conversion of leucoanthocyanidins to flavan-3-ol monomers and their subsequent polymerization into procyanidins. Two key enzymes are involved in the formation of the monomeric units:

    • Leucoanthocyanidin Reductase (LAR): LAR directly reduces leucoanthocyanidins (specifically leucocyanidin) to produce 2,3-trans-flavan-3-ols, such as (+)-catechin.[4]

    • Anthocyanidin Reductase (ANR): ANR converts anthocyanidins (formed from leucoanthocyanidins by anthocyanidin synthase/leucoanthocyanidin dioxygenase, ANS/LDOX) into 2,3-cis-flavan-3-ols, such as (-)-epicatechin.[4]

This compound is specifically a dimer of (+)-catechin, indicating the crucial role of the LAR-mediated pathway in providing its monomeric units.

The Enigmatic Dimerization Step: Formation of the C4→C6 Linkage

The precise enzymatic mechanism governing the condensation of two (+)-catechin units to form the specific C4→C6 linkage of this compound remains an area of active investigation. While the more common C4→C8 linkage is predominant in many procyanidins, the factors dictating the regioselectivity of the interflavan bond formation are not fully understood.[5][6]

Several hypotheses have been proposed for the polymerization of proanthocyanidins:

  • Non-enzymatic Condensation: It has been suggested that the condensation of flavan-3-ols could occur non-enzymatically under specific physiological conditions, such as acidic pH in the vacuole where PAs accumulate.[7] In this model, a carbocation is generated at the C4 position of a flavan-3-ol unit (the extension unit), which then electrophilically attacks the electron-rich C6 or C8 position of another flavan-3-ol unit (the terminal unit).[5]

  • Enzymatic Control: There is growing evidence suggesting that the polymerization process is, at least in part, enzymatically controlled to ensure stereospecificity and regioselectivity. Potential enzyme candidates include:

    • Polyphenol Oxidases (PPOs) and Laccases: These enzymes are known to catalyze the oxidation of phenols, leading to the formation of reactive quinone methides or radicals that can then polymerize.[4][8][9][10] It is plausible that specific PPOs or laccases could be involved in the oxidative coupling of (+)-catechin units to form this compound.

    • A Putative "Procyanidin Synthase": The existence of a specific enzyme or enzyme complex that catalyzes the condensation reaction has been proposed, although such an enzyme has yet to be definitively isolated and characterized for B-type procyanidin formation.

The ratio of C4→C8 to C4→C6 linkages in procyanidins is generally around 3:1, but this can vary depending on the plant species and the specific flavan-3-ol units involved.[5] The predominance of the C4→C6 linkage in certain 5-deoxy PAs suggests that the substitution pattern of the flavan-3-ol A-ring can influence the site of condensation.[5]

Quantitative Data on this compound Biosynthesis

Quantitative data specifically detailing the enzymatic kinetics and in vivo concentrations of intermediates for the biosynthesis of this compound are scarce in the literature. However, data on the overall procyanidin content and the relative abundance of different isomers in various plant tissues can provide insights into the regulation and efficiency of the pathway.

Plant MaterialProcyanidin IsomerConcentration/AbundanceReference
Grape Seeds (Vitis vinifera)This compoundPresent as a major dimer in the early stages of development.[2]
Grape Seeds (Vitis vinifera 'Shiraz' and 'Cabernet Sauvignon')Polymeric ProcyanidinsTotal PA concentration in seeds ranges from approximately 2.5 to 4.5 mg/g fresh weight.[11]
Cocoa Beans (Theobroma cacao)ProcyanidinsTotal procyanidin content can be high, with extraction yields of crude procyanidins ranging from 15-20%.[12]
Grape Seed ExtractTotal ProcyanidinsA high-purity extract contained 469.27 mg/g of total procyanidins.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction and Purification of this compound

Protocol 1: General Extraction of Procyanidins from Plant Material [14]

  • Sample Preparation: Lyophilize and grind the plant material (e.g., grape seeds, cocoa beans) to a fine powder.

  • Defatting (for oily seeds): Extract the powder with n-hexane to remove lipids. Air-dry the defatted powder.

  • Extraction:

    • Suspend the plant powder in a solvent mixture, typically aqueous acetone (e.g., 70% v/v) or aqueous ethanol.[1][12]

    • Use a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Employ an extraction method such as maceration with stirring, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to enhance efficiency.

    • Separate the extract from the solid residue by filtration or centrifugation. Repeat the extraction process on the residue for exhaustive extraction.

  • Solvent Removal: Combine the extracts and remove the organic solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification:

    • The crude extract can be further purified using column chromatography on Sephadex LH-20 or a macroporous adsorbent resin (e.g., Amberlite XAD-7).[14]

    • Elute with a stepwise gradient of ethanol in water to separate procyanidins from other phenolic compounds and sugars.

Protocol 2: Preparative HPLC for Procyanidin B Isomer Separation [15]

For the isolation of individual procyanidin isomers like B6, preparative high-performance liquid chromatography (HPLC) is required.

  • Column: A normal-phase column (e.g., silica or diol) is often used for separation based on the degree of polymerization. For isomer separation, a reversed-phase C18 column may be employed with an optimized gradient.

  • Mobile Phase (Reversed-Phase):

    • A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).

    • B: Acetonitrile or methanol with the same acidic modifier.

  • Mobile Phase (Normal-Phase/HILIC):

    • A: Acetonitrile with an acidic modifier.

    • B: Aqueous methanol with an acidic modifier.

  • Gradient: A shallow gradient is typically required to achieve separation of closely eluting isomers.

  • Detection: UV detection at 280 nm is commonly used. Fractions are collected and can be further analyzed by mass spectrometry for identification.

Quantitative Analysis of this compound

Protocol 3: HPLC-MS/MS for Quantification of Procyanidin B Isomers [16]

  • Sample Preparation: Prepare extracts as described in Protocol 1. The final extract should be dissolved in the initial mobile phase and filtered through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A high-resolution reversed-phase C18 or a HILIC column.

    • Mobile Phase: As described in Protocol 2.

    • Gradient: A carefully optimized gradient to separate this compound from other isomers.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for procyanidins.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, requiring a specific precursor-product ion transition for this compound.

      • Precursor Ion: [M-H]⁻ for this compound (m/z 577.13).

      • Product Ions: Characteristic fragment ions are selected for quantification and confirmation.

  • Quantification: A calibration curve is generated using a purified this compound standard of known concentration.

In Vitro Enzyme Assays

Due to the lack of a definitively identified "procyanidin synthase" for B-type procyanidins, a standardized in vitro assay is not available. However, researchers can adapt general enzyme assay protocols to investigate the potential role of candidate enzymes like laccases and peroxidases.

Protocol 4: General Assay for Laccase or Peroxidase Activity in Procyanidin Dimerization (Exploratory)

  • Enzyme Preparation: Partially or fully purify the candidate enzyme from a plant source known to produce this compound.[17]

  • Reaction Mixture:

    • Buffer: A suitable buffer at the optimal pH for the enzyme (e.g., sodium acetate buffer for acidic pH, phosphate buffer for neutral pH).

    • Substrate: (+)-Catechin at a known concentration.

    • Cofactor (if required): For peroxidases, H₂O₂ is required.

    • Enzyme: A specific amount of the purified or partially purified enzyme preparation.

  • Reaction:

    • Incubate the reaction mixture at an optimal temperature.

    • Stop the reaction at various time points by adding a quenching agent (e.g., a strong acid or organic solvent).

  • Analysis:

    • Analyze the reaction products by HPLC or HPLC-MS/MS (as in Protocol 3) to identify and quantify the formation of this compound and other dimers.

    • Control reactions without the enzyme or with heat-inactivated enzyme should be run in parallel.

Regulation of this compound Biosynthesis

The biosynthesis of procyanidins is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[5][18] This complex is often referred to as the MBW complex.

While specific regulatory factors that exclusively control this compound formation have not been identified, the overall flux through the procyanidin pathway is influenced by these transcriptional regulators. Transcriptomic analyses of plant tissues actively accumulating procyanidins can help identify candidate regulatory and structural genes involved in the process.[18][19][20][21][22]

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

Procyanidin_B6_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Pathway cluster_procyanidin This compound Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic acid->p-Coumaroyl-CoA ... Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin F3'H, DFR (+)-Catechin (+)-Catechin Leucocyanidin-> (+)-Catechin LAR This compound This compound (+)-Catechin ->this compound Condensation (Enzymatic/Non-enzymatic?)

Caption: Simplified biosynthesis pathway of this compound in plants.

Experimental Workflow for this compound Analysis

Experimental_Workflow Plant Material Plant Material Grinding & Defatting Grinding & Defatting Plant Material->Grinding & Defatting Solvent Extraction\n(e.g., aq. Acetone) Solvent Extraction (e.g., aq. Acetone) Grinding & Defatting->Solvent Extraction\n(e.g., aq. Acetone) Crude Extract Crude Extract Solvent Extraction\n(e.g., aq. Acetone)->Crude Extract Purification\n(Column Chromatography) Purification (Column Chromatography) Crude Extract->Purification\n(Column Chromatography) Purified Procyanidin Fraction Purified Procyanidin Fraction Purification\n(Column Chromatography)->Purified Procyanidin Fraction HPLC-MS/MS Analysis HPLC-MS/MS Analysis Purified Procyanidin Fraction->HPLC-MS/MS Analysis Identification & Quantification\nof this compound Identification & Quantification of this compound HPLC-MS/MS Analysis->Identification & Quantification\nof this compound

Caption: General workflow for the extraction and analysis of this compound.

Conclusion

The biosynthesis of this compound is a complex process rooted in the general flavonoid pathway. While the steps leading to its monomeric precursor, (+)-catechin, are well-characterized, the specific mechanism of dimerization to form the C4→C6 linkage remains an important area for future research. The potential involvement of oxidative enzymes like laccases and peroxidases offers a promising avenue for investigation. Advances in analytical techniques, particularly HPLC-MS/MS, are enabling more precise quantification and characterization of this compound and its isomers in complex plant matrices. Further research combining transcriptomics, proteomics, and detailed enzymatic studies will be crucial to fully elucidate the biosynthesis and regulation of this important plant secondary metabolite.

References

Procyanidin B6: An In-Depth Technical Guide to In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B6, a B-type proanthocyanidin dimer consisting of two (+)-catechin units linked by a 4α→6 bond, is a naturally occurring flavonoid found in sources such as grape seeds and beer.[1][2] While extensive research has been conducted on the bioactivities of procyanidin mixtures and other specific dimers like Procyanidin B2, literature detailing the specific in vitro mechanisms of this compound is sparse. This guide synthesizes the known molecular actions of closely related procyanidin dimers to build a predictive framework for this compound's potential mechanisms. The primary activities of procyanidins—antioxidant, anti-inflammatory, and antineoplastic effects—are explored through their modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. This document provides a technical overview of these pathways, detailed experimental protocols for their investigation, and quantitative data from studies on related procyanidins to serve as a foundational resource for future in vitro research into this compound.

Introduction

Proanthocyanidins (PACs), also known as condensed tannins, are a class of polyphenolic compounds widely distributed in the plant kingdom, recognized for their significant health benefits.[3][4] Structurally, they are oligomers and polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin.[5] this compound is a specific B-type dimer, catechin-(4α→6)-catechin.[2] The biological activities of procyanidins are often linked to their degree of polymerization and galloylation.[6][7] While dimers like Procyanidin B2 have been extensively studied, this compound remains less characterized, presenting a frontier for new research.[8] This guide will extrapolate from the known in vitro mechanisms of B-type procyanidin dimers to propose the likely pathways of action for this compound.

Core In Vitro Mechanisms of Action

The therapeutic potential of procyanidins stems from their ability to modulate multiple cellular signaling pathways central to inflammation, oxidative stress, and cancer progression.[3][9][10]

Anti-inflammatory Activity

Procyanidins are potent anti-inflammatory agents that primarily target the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][11][12]

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[3][13] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit to the nucleus to initiate gene transcription.[12][14]

Procyanidins have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[7][12] For instance, Procyanidin A1 has been demonstrated to block IκB-α degradation and inhibit IKKα/β phosphorylation in LPS-stimulated RAW264.7 macrophages.[15] This leads to a significant reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6.[7][11][15]

MAPK_Pathway cluster_mapk MAPK Cascades Stimulus Inflammatory Stimulus (e.g., LPS) Upstream Upstream Kinases Stimulus->Upstream p38 p38 Upstream->p38 JNK JNK Upstream->JNK ERK ERK Upstream->ERK AP1 AP-1 (Transcription Factor) p38->AP1 Activate JNK->AP1 ERK->AP1 Response Inflammatory Response AP1->Response PB6 This compound (Predicted) PB6->p38 Inhibits Phosphorylation PB6->JNK PB6->ERK Western_Blot_Workflow A 1. Cell Lysis Lyse treated cells to extract proteins. B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE Separate proteins by size. B->C D 4. Protein Transfer Transfer to PVDF or nitrocellulose membrane. C->D E 5. Blocking Block with 5% non-fat milk or BSA. D->E F 6. Primary Antibody Incubation Incubate with specific antibody (e.g., anti-p-p65) overnight at 4°C. E->F G 7. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody. F->G H 8. Detection Use ECL substrate and imaging system to visualize protein bands. G->H

References

A Technical Guide to the Role of B-Type Procyanidins in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: Procyanidin B6 and its role in cellular signaling. Due to the limited availability of specific research on this compound, this guide focuses on the extensively studied B-type procyanidin dimers, particularly Procyanidin B2, as representative models for this class of compounds. This compound is a B-type proanthocyanidin consisting of two (+)-catechin units linked via a 4α→6 bond, found in sources like grape seeds and beer.[1][2] Its biological activities are less characterized compared to its isomers, necessitating this broader analysis.

Introduction to B-Type Procyanidins and Cellular Signaling

Procyanidins are a class of polyphenolic compounds comprised of catechin and epicatechin flavan-3-ol units. They are categorized based on the nature of the interflavan linkage, with B-type procyanidins featuring a single C4-C8 or C4-C6 linkage.[3] These compounds have garnered significant attention for their potent antioxidant, anti-inflammatory, and anti-neoplastic properties.[4] Their therapeutic potential stems from their ability to modulate key cellular signaling pathways that are often dysregulated in chronic diseases. Monomeric and dimeric procyanidins can be absorbed and directly interact with intracellular signaling proteins.[5] This guide provides a technical overview of the mechanisms by which B-type procyanidins, with a focus on Procyanidin B2 as the most studied analogue, influence the PI3K/Akt, MAPK, NF-κB, and Wnt/β-catenin signaling cascades.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Procyanidins have been shown to effectively inhibit this pathway at multiple nodes.

Procyanidin hexamers, for instance, have been demonstrated to inhibit the PI3K/Akt signaling pathway in Caco-2 colorectal cancer cells, leading to the downstream downregulation of proteins involved in cell survival, such as Bad and GSK-3β.[7][8] Similarly, Procyanidin B2 has been shown to exert anti-proliferative and apoptotic effects in gastric cancer cells by significantly decreasing the phosphorylation of both Akt and mTOR. Studies have confirmed that procyanidins can reverse the activation of phosphorylated PI3K (p-PI3K), p-Akt, and p-mTOR.

PI3K_Akt_Pathway stimulus Growth Factors receptor Receptor Tyrosine Kinase (RTK) stimulus->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 p pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation procyanidin Procyanidin B-Type procyanidin->pi3k Inhibit procyanidin->akt Inhibit p procyanidin->mtor Inhibit p

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by B-type procyanidins.
Quantitative Data: PI3K/Akt/mTOR Pathway Modulation

Compound ClassCell LineConcentrationEffectReference
Procyanidin HexamersCaco-2 (Colorectal Cancer)50 - 100 µMDecreased phosphorylation of Bad and GSK-3β via Akt inhibition.[7][8]
Procyanidin B2SGC-7901 (Gastric Cancer)Not SpecifiedSignificantly decreased p-Akt and p-mTOR protein expression.N/A
ProcyanidinsHuman Colorectal Cancer Cells2.5 - 50 µMConcentration-dependent decrease in cell viability.[7]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling network is a crucial processor of extracellular stimuli, regulating cellular activities like proliferation, differentiation, inflammation, and apoptosis.[9] It comprises several distinct cascades, most notably the ERK, JNK, and p38 pathways. Dysregulation of MAPK signaling is frequently implicated in cancer and inflammatory diseases.[9][10]

Procyanidins have been shown to modulate MAPK pathways, often in a manner that is beneficial for radioprotection of normal cells and radiosensitization of lung cancer cells.[9] In hepatocellular carcinoma models, procyanidins have been found to suppress tumor growth by activating the B-cell MAPK pathway through modulation of gut microbiota.[11][12][13] In response to inflammatory stimuli, procyanidins can inhibit the activation of ERK1/2.[14] Furthermore, procyanidin treatment has been observed to reduce the activation of the p38 MAPK signaling cascade in the context of diabetic wound healing.[10]

MAPK_Pathway stimuli Stress / Mitogens (e.g., UV, Cytokines) ras Ras stimuli->ras mkk MKK3/6 stimuli->mkk jnk JNK stimuli->jnk via upstream kinases raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., AP-1, c-Myc) erk->transcription p38 p38 mkk->p38 p38->transcription jnk->transcription response Proliferation, Inflammation, Apoptosis transcription->response procyanidin Procyanidin B-Type procyanidin->raf procyanidin->mek procyanidin->p38

Figure 2: Multi-level modulation of MAPK signaling pathways by B-type procyanidins.
Quantitative Data: MAPK Pathway Modulation

Compound ClassCell Line / ModelConcentrationEffectReference
Procyanidin B-type DimerJurkat T cells17.2 µMInhibited PMA-induced ERK1/2 activation.[15]
Procyanidins (PAC)Hepatocellular Carcinoma (Mouse model)Not SpecifiedUpregulated the MAPK pathway in B cells.[11][12]
Procyanidin CapsulesDiabetic Wound (Mouse model)Single DoseRegulated the p38 MAPK signaling cascade.[10]

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of genes involved in immunity, cell survival, and inflammation.[16] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB.[17] Upon stimulation by pro-inflammatory signals (e.g., TNFα, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target genes.[16]

B-type procyanidins are potent inhibitors of NF-κB activation.[18] Procyanidin B2 has been shown to cause a concentration-dependent inhibition of NF-κB-DNA binding in Hodgkin's lymphoma cells.[19] This inhibition occurs even in cells with mutations in IκB proteins, suggesting a direct interference with the NF-κB complex's ability to bind DNA.[19] Studies in Jurkat T cells demonstrated that procyanidin dimers prevent the PMA-induced phosphorylation of IKKβ and the degradation of IκBα.[15] This action effectively blocks the entire downstream cascade, preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory genes.[20]

NFkB_Pathway stimulus Inflammatory Stimuli (TNFα, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb p ikb->ikb nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation complex IκBα-NF-κB (Inactive) complex->ikb complex->nfkb Release genes Pro-inflammatory Gene Expression nucleus->genes Activation procyanidin Procyanidin B-Type procyanidin->ikk Inhibit p procyanidin->nfkb Inhibit DNA Binding

Figure 3: NF-κB pathway inhibition by B-type procyanidins at multiple steps.
Quantitative Data: NF-κB Pathway Modulation

Compound ClassCell LineConcentrationEffectReference
Procyanidin B2Hodgkin's Lymphoma Cells25 µM41-48% inhibition of NF-κB-DNA binding.[19]
Procyanidin B-type DimerJurkat T cells17.2 µM47% inhibition of IKKβ phosphorylation.[15]
Procyanidin ExtractRAW 264.7 Macrophages65 µg/mL~40% inhibition of p65 nuclear translocation.[18]

Modulation of the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental to embryonic development and adult tissue homeostasis.[21] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[22] Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and co-activate TCF/LEF transcription factors, driving the expression of target genes like c-Myc and Cyclin D1.[23] Aberrant activation of this pathway is a common driver of various cancers.[21][24]

Grape seed proanthocyanidins (GSPs) have been shown to target the Wnt/β-catenin pathway. In melanoma cells, GSPs enhance the expression of GSK-3β and CK1α, key components of the destruction complex.[24] This leads to increased phosphorylation and subsequent degradation of β-catenin, reducing its cytosolic and nuclear accumulation and thereby inhibiting the growth of melanoma cells.[24]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON wnt Wnt Ligand receptor Frizzled/LRP5/6 wnt->receptor dsh Dsh receptor->dsh destruction_complex Destruction Complex (Axin, APC, GSK-3β, CK1α) dsh->destruction_complex beta_catenin β-catenin destruction_complex->beta_catenin p degradation Proteasomal Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus Translocation target_genes Target Gene Expression (c-Myc, Cyclin D1) nucleus->target_genes Activation tcf_lef TCF/LEF tcf_lef->target_genes procyanidin Procyanidin B-Type procyanidin->destruction_complex Promotes Activity

Figure 4: Promotion of β-catenin degradation by B-type procyanidins.
Quantitative Data: Wnt/β-Catenin Pathway Modulation

Compound ClassCell LineTreatmentEffectReference
Grape Seed ProanthocyanidinsA375 & Hs294t (Melanoma)48 hoursReduced nuclear and cytosolic accumulation of β-catenin.[24]
Grape Seed ProanthocyanidinsA375 & Hs294t (Melanoma)48 hoursEnhanced expression of GSK-3β and CK1α.[24]

Core Experimental Methodologies

The evaluation of procyanidin effects on cellular signaling relies on a set of standardized in vitro assays. The following protocols represent a general workflow for such investigations.[20]

General Experimental Workflow

Experimental_Workflow cluster_assays 4. Downstream Assays culture 1. Cell Culture (e.g., Caco-2, RAW 264.7) treatment 2. Procyanidin Treatment (Dose-response & Time-course) culture->treatment harvest 3. Cell Harvesting (Lysis for protein, RNA) (Staining for flow cytometry) treatment->harvest viability Cell Viability (MTT, CCK-8) harvest->viability apoptosis Apoptosis (Annexin V/PI) harvest->apoptosis western Protein Analysis (Western Blot) harvest->western analysis 5. Data Analysis & Interpretation viability->analysis apoptosis->analysis western->analysis

Figure 5: A typical workflow for in vitro analysis of procyanidin bioactivity.
Cell Viability Assay (MTT Protocol)

  • Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of procyanidins (e.g., 10-100 µM) or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[20]

Western Blot Analysis
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-p65, anti-β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

Conclusion and Future Directions

The available evidence strongly indicates that B-type procyanidins, particularly the well-studied dimer Procyanidin B2, are potent modulators of multiple key cellular signaling pathways, including PI3K/Akt/mTOR, MAPK, NF-κB, and Wnt/β-catenin. Their ability to inhibit pro-inflammatory and pro-proliferative cascades provides a molecular basis for their observed health benefits.

However, a significant knowledge gap exists regarding the specific bioactivities of other B-type isomers like this compound. While it is plausible that this compound shares similar mechanisms of action due to structural similarity, this cannot be assumed. Future research must focus on the stereoselective synthesis and purification of less abundant isomers like this compound to enable rigorous biological evaluation.[25][26] Such studies are critical to elucidate potential structure-activity relationships and to fully realize the therapeutic potential of this diverse class of natural compounds for researchers and drug development professionals.

References

An In-depth Technical Guide to the Initial Discovery and Isolation of Procyanidin B6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery and isolation of Procyanidin B6, a dimeric proanthocyanidin composed of two (+)-catechin units linked by a C4-C6 bond. The document details the foundational research that led to its identification, the experimental protocols for its extraction and purification from natural sources, and the spectroscopic data that confirmed its structure.

Historical Context: The Dawn of Proanthocyanidin Chemistry

The journey to the discovery of individual procyanidin oligomers began with the pioneering work of Professor Jacques Masquelier in the 1940s. In 1947, while working on his Ph.D. thesis, Masquelier isolated a colorless fraction from the red-brown skin of peanuts which he found to be responsible for what was then termed a "vitamin P" effect.[1] These compounds were later classified as oligomeric proanthocyanidins (OPCs). Masquelier's initial work laid the groundwork for the extraction and characterization of this new class of flavonoids.[2]

Subsequent research by notable scientists such as E.C. Bate-Smith, Edwin Haslam, and K. Weinges further advanced the understanding of the chemistry, stereochemistry, and distribution of proanthocyanidins in the plant kingdom.[2][3] Foundational work published in the Journal of the Chemical Society, Perkin Transactions 1 in 1972 by Thompson, Jacques, Haslam, and Tanner described the isolation and structural elucidation of several procyanidins, providing the analytical basis for future discoveries.[2] This research established the fundamental principles of proanthocyanidin chemistry, paving the way for the identification of specific oligomers like this compound.

Initial Discovery and Isolation of this compound

The first definitive isolation and identification of this compound from a natural source was reported in a seminal 1991 paper by Ricardo da Silva, J.M., Rigaud, J., Cheynier, V., Cheminat, A., & Moutounet, M. in the journal Phytochemistry.[4][5] Their work on the fractionation of a grape (Vitis vinifera) seed extract led to the successful isolation of several procyanidin dimers and trimers, including this compound, for the first time in grapes.[4]

2.1. Source Material

The primary source for the initial isolation of this compound was grape seeds (Vitis vinifera).[4] Grape seeds are known to be a rich source of proanthocyanidins, which are primarily located in the seed coat.[6]

2.2. Experimental Protocol: Extraction and Fractionation

The following is a detailed methodology based on the general procedures for proanthocyanidin extraction and fractionation from that era, leading to the isolation of this compound.

2.2.1. Extraction of Crude Proanthocyanidins

  • Degreasing: Grape seeds were first ground and then defatted using a solvent such as n-hexane to remove lipids.

  • Solid-Liquid Extraction: The defatted seed powder was then extracted with a mixture of acetone and water (typically 70:30, v/v) at room temperature. This solvent system is effective in solubilizing a wide range of phenolic compounds, including proanthocyanidins.

  • Solvent Removal: The resulting extract was filtered, and the acetone was removed under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning: The aqueous residue was then subjected to liquid-liquid partitioning with ethyl acetate. This step separates the lower molecular weight oligomeric procyanidins (including dimers and trimers) into the ethyl acetate phase, while higher molecular weight polymers remain in the aqueous phase.

  • Drying: The ethyl acetate fraction was collected and dried over anhydrous sodium sulfate, then evaporated to dryness to yield a crude mixture of oligomeric procyanidins.

2.2.2. Chromatographic Purification

The crude oligomeric procyanidin fraction was then subjected to a series of chromatographic steps to isolate individual dimers.

  • Low-Pressure Column Chromatography: The crude extract was first fractionated on a Sephadex LH-20 column, a size-exclusion chromatography medium. Elution was typically performed with a polar solvent such as ethanol or methanol. This step separates the procyanidins based on their degree of polymerization, with monomers eluting first, followed by dimers, trimers, and larger oligomers.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched in dimeric procyanidins from the Sephadex LH-20 column were further purified by semi-preparative HPLC. A reversed-phase C18 column was commonly used with a gradient elution system of water (acidified with a small amount of acetic or formic acid) and a more organic solvent like methanol or acetonitrile. This allowed for the separation of the different B-type procyanidin dimers.

Experimental Workflow for the Isolation of this compound

experimental_workflow start Grape Seeds (Vitis vinifera) degreasing Grinding and Degreasing (n-Hexane) start->degreasing extraction Solid-Liquid Extraction (Acetone/Water) degreasing->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation (Remove Acetone) filtration->evaporation1 partitioning Liquid-Liquid Partitioning (Ethyl Acetate) evaporation1->partitioning ethyl_acetate Ethyl Acetate Phase (Oligomeric Procyanidins) partitioning->ethyl_acetate aqueous Aqueous Phase (Polymeric Procyanidins) partitioning->aqueous drying Drying and Evaporation ethyl_acetate->drying crude_extract Crude Oligomeric Procyanidin Extract drying->crude_extract sephadex Sephadex LH-20 Column Chromatography (Ethanol) crude_extract->sephadex dimer_fraction Dimer-Enriched Fraction sephadex->dimer_fraction hplc Semi-Preparative HPLC (Reversed-Phase C18) dimer_fraction->hplc b6 Isolated this compound hplc->b6

Caption: Workflow for the extraction and isolation of this compound.

Structural Elucidation

The structure of this compound as a catechin-(4α→6)-catechin dimer was elucidated through a combination of spectroscopic techniques and chemical degradation.

3.1. Spectroscopic Analysis

While the 1991 paper by Ricardo da Silva et al. confirmed the structure, detailed early spectroscopic data for this compound is consolidated from various studies on procyanidin dimers.

3.1.1. Mass Spectrometry (MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique used in the initial characterization of procyanidin dimers.

Parameter Value Reference
Molecular Formula C₃₀H₂₆O₁₂[5]
Molecular Weight 578.52 g/mol [5]
FAB-MS (m/z) [M+H]⁺ at 579[5]

Fragmentation Pattern: Mass spectrometry of B-type procyanidins typically shows fragmentation patterns resulting from the cleavage of the interflavan bond, leading to the formation of monomeric units. For a B-type dimer, this results in fragment ions corresponding to catechin or epicatechin (m/z 289).[7][8]

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were crucial for determining the precise connectivity and stereochemistry of the dimer. The key to distinguishing the 4→6 linkage of this compound from the more common 4→8 linkage of other B-type dimers was the analysis of the aromatic protons on the A-ring of the upper catechin unit.

¹H NMR Chemical Shifts (ppm) in Acetone-d₆ (Key Signals) This compound (4→6 linkage) Procyanidin B3 (4→8 linkage)
H-6' (Lower Unit) ~6.0 (singlet)~6.1 (singlet)
H-8' (Lower Unit) ~5.8 (singlet)Not present (linkage site)
H-6 (Upper Unit) Not present (linkage site)~6.0 (singlet)
H-8 (Upper Unit) ~5.9 (singlet)~5.9 (singlet)

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The table illustrates the key differences in the aromatic region.

3.2. Chemical Degradation

Acid-catalyzed cleavage in the presence of a nucleophile such as phloroglucinol or toluene-α-thiol was a common method to confirm the structure of proanthocyanidins. This reaction cleaves the interflavan bond, releasing the lower catechin unit and forming an adduct of the upper catechin unit with the nucleophile. Analysis of these degradation products by chromatography confirmed the nature of the constituent flavan-3-ol units.[5]

Structural Elucidation Logic

structural_elucidation b6 This compound ms Mass Spectrometry (FAB-MS) b6->ms nmr NMR Spectroscopy (¹H and ¹³C) b6->nmr degradation Acid-Catalyzed Degradation (with Phloroglucinol) b6->degradation mw Molecular Weight = 578 (C₃₀H₂₆O₁₂) ms->mw connectivity Connectivity Confirmed (Aromatic ¹H signals) nmr->connectivity stereochem Stereochemistry Confirmed (Coupling Constants) nmr->stereochem units Constituent Units Identified ((+)-Catechin) degradation->units structure Structure Confirmed: Catechin-(4α→6)-Catechin mw->structure connectivity->structure stereochem->structure units->structure

Caption: Logical flow for the structural elucidation of this compound.

Early Biological Activity Considerations

At the time of the initial isolation and structural elucidation of individual procyanidin dimers, much of the research on biological activity was focused on crude extracts of proanthocyanidins. These early studies indicated a range of potential health benefits, primarily attributed to their antioxidant and free-radical scavenging properties.[2]

While specific studies on the biological activity of pure this compound were limited in the initial phase of its discovery, the broader class of procyanidin dimers was investigated for activities such as:

  • Vascular Protection: Strengthening capillary walls and reducing permeability.

  • Antioxidant Activity: Scavenging free radicals and inhibiting lipid peroxidation.

It is important to note that detailed investigations into specific signaling pathways modulated by this compound came much later. The initial focus was on its chemical characterization.

Conclusion

The initial discovery and isolation of this compound was a significant milestone in the field of flavonoid chemistry. Building upon the foundational work on proanthocyanidins, the successful isolation from grape seeds and subsequent structural elucidation provided researchers with a pure, defined oligomer for further study. The methodologies developed for its extraction and purification, combining solvent partitioning and multiple chromatographic techniques, became standard approaches in the field. The detailed spectroscopic analysis not only confirmed its unique 4→6 linkage but also contributed to a deeper understanding of the structural diversity of proanthocyanidins. This seminal work opened the door for future investigations into the specific biological activities and potential therapeutic applications of this compound.

References

Methodological & Application

Protocol for the Extraction and Purification of Procyanidin B6 from Grape Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the extraction, purification, and characterization of Procyanidin B6, a B-type proanthocyanidin dimer, from grape seeds (Vitis vinifera). This compound is of significant interest to researchers in the fields of nutrition, pharmacology, and drug development due to its potent antioxidant and potential health-promoting properties.[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Grape seeds, a major byproduct of the winemaking industry, are a rich source of polyphenolic compounds, particularly proanthocyanidins (PAs).[1][2] PAs are oligomers and polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin. This compound is a dimer consisting of two (+)-catechin units linked by a 4α→6 bond.[5][6] The extraction and purification of specific procyanidins like B6 are crucial for investigating their biological activities and potential therapeutic applications, which include antioxidant, anti-inflammatory, and anticancer effects.[3][4][7] This protocol outlines a robust method for the isolation of this compound from grape seeds.

Materials and Reagents

  • Grape seeds (dried)

  • n-Hexane

  • Ethanol (70% v/v)

  • Acetone (70% v/v)

  • Methanol

  • Ethyl acetate

  • Distilled water

  • Sephadex LH-20 resin

  • AB-8 macroporous resin

  • C18 solid-phase extraction (SPE) cartridges

  • Rotary evaporator

  • Freeze dryer (Lyophilizer)

  • Ultrasonic bath

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Standard of this compound

Experimental Protocols

Pre-treatment of Grape Seeds
  • Grinding: Grind the dried grape seeds into a fine powder using a laboratory mill. This increases the surface area for efficient solvent extraction.

  • Defatting: Soak the grape seed powder in n-hexane at a solid-to-liquid ratio of 1:3 (g:mL) for 48 hours at room temperature (25°C) with occasional stirring.[3][4] This step removes lipids that can interfere with the extraction of polyphenols.

  • Filtration and Drying: Filter the mixture to separate the defatted grape seed powder from the n-hexane. Allow the powder to air-dry completely in a fume hood to remove any residual solvent.

Extraction of Crude Proanthocyanidins

This protocol presents two effective methods for the extraction of crude proanthocyanidins.

Method A: Ethanol Extraction

  • Extraction: Mix the defatted grape seed powder with 70% (v/v) aqueous ethanol at a solid-to-liquid ratio of 1:20 (g:mL).[3][4]

  • Ultrasonication: Place the mixture in an ultrasonic bath at a power of 80 W and a temperature of 38°C for 25 minutes to enhance extraction efficiency.[3][4]

  • Filtration: Separate the extract from the solid residue by filtration.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.[1]

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a crude proanthocyanidin extract as a powder.[1][3][4]

Method B: Acetone Extraction

  • Extraction: Macerate the defatted grape seed powder in 70% (v/v) aqueous acetone for 12 hours at room temperature with continuous agitation.[1]

  • Filtration and Concentration: Follow steps 3-5 from Method A to obtain the crude proanthocyanidin extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

  • Macroporous Resin Chromatography (Initial Fractionation):

    • Dissolve the crude extract in distilled water.

    • Load the solution onto a column packed with AB-8 macroporous resin.[3][4]

    • Wash the column with 5 bed volumes (BV) of distilled water to remove sugars and other polar impurities.[4]

    • Elute the proanthocyanidins with approximately 4.5 BV of 60% (v/v) aqueous acetone.[4]

    • Concentrate the eluate using a rotary evaporator and then lyophilize.

  • Sephadex LH-20 Chromatography (Size-Exclusion):

    • Dissolve the partially purified extract from the previous step in a small volume of methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.[1]

    • Elute the column with methanol to separate the proanthocyanidins based on their molecular size. Collect fractions and monitor using HPLC to identify fractions rich in dimeric procyanidins.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the fractions containing dimeric procyanidins.

    • Further purify the pooled fractions using a preparative reversed-phase HPLC system (e.g., C18 column).

    • Use a gradient elution system with mobile phases such as water with 0.1% acetic acid (A) and methanol with 0.1% acetic acid (B).

    • Collect the peak corresponding to this compound based on the retention time of a standard.

Identification and Characterization

The purified compound should be characterized to confirm its identity as this compound.

  • HPLC-MS/MS: Confirm the molecular weight (578.5 g/mol for this compound) and fragmentation pattern.[5][8]

  • NMR Spectroscopy: Use 1H NMR, 13C NMR, and 2D NMR techniques to elucidate the structure and confirm the stereochemistry of the interflavan linkage.[8]

Quantitative Data Summary

ParameterValueReference
Pre-treatment
Defatting Solventn-Hexane[3][4]
Solid-to-Liquid Ratio (Defatting)1:3 (g:mL)[3][4]
Defatting Duration48 hours[3][4]
Defatting Temperature25°C[3][4]
Extraction (Ethanol Method)
Solvent70% Ethanol[3][4]
Solid-to-Liquid Ratio1:20 (g:mL)[3][4]
Ultrasonic Power80 W[3][4]
Extraction Temperature38°C[3][4]
Extraction Time25.3 min[4]
Extraction (Acetone Method)
Solvent70% Acetone[1]
Extraction Duration12 hours[1]
Extraction TemperatureRoom Temperature[1]
Purification (AB-8 Resin)
Loading Concentration25 mg/mL[4]
Wash SolventDistilled Water (5 BV)[4]
Elution Solvent~60% Acetone (4.3-4.6 BV)[4]
Purification (Sephadex LH-20)
Elution SolventMethanol[1]

Visualizations

experimental_workflow A Dried Grape Seeds B Grinding A->B C Grape Seed Powder B->C D Defatting (n-Hexane) C->D E Defatted Powder D->E F Crude Extraction (e.g., 70% Ethanol/Ultrasonication) E->F G Crude Proanthocyanidin Extract F->G H Macroporous Resin Chromatography (e.g., AB-8) G->H I Partially Purified Extract H->I J Size-Exclusion Chromatography (Sephadex LH-20) I->J K Dimeric Procyanidin Fraction J->K L Preparative HPLC K->L M Purified this compound L->M N Characterization (HPLC-MS/MS, NMR) M->N

Caption: Experimental workflow for this compound extraction.

signaling_pathways cluster_0 Proanthocyanidin-Mediated Anti-inflammatory and Antioxidant Effects PA Proanthocyanidins (e.g., this compound) TLR4 TLR4-p38-NF-κB-NLRP3 Signaling Pathway PA->TLR4 Inhibits Nrf2 Nrf2/ARE Pathway PA->Nrf2 Activates AMPK AMPK/mTOR/p70S6K Signaling Pathway PA->AMPK Modulates Inflammation Inflammation TLR4->Inflammation Leads to AntioxidantEnzymes Antioxidant Enzyme Expression Nrf2->AntioxidantEnzymes Promotes Autophagy Autophagy Regulation AMPK->Autophagy Regulates

Caption: Potential signaling pathways modulated by proanthocyanidins.

References

Application Notes and Protocols for the Stereoselective Synthesis of Procyanidin B6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Procyanidin B6 is a B-type proanthocyanidin, specifically a (+)-catechin-(4α→6)-(+)-catechin dimer, found in various natural sources such as grape seeds and beer.[1][2][3] Proanthocyanidins, also known as condensed tannins, are oligomeric flavonoids that exhibit a wide range of interesting biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5][6][7][8][9] The specific 4→6 linkage in this compound is less common than the 4→8 linkage found in other procyanidin isomers, making its targeted synthesis a challenge.[5] This document outlines a detailed methodology for the stereoselective synthesis of this compound via a Lewis acid-catalyzed intramolecular condensation, a method that avoids the need to modify the 8-position of the catechin units.[5][10]

Methodology Overview

The described synthetic strategy relies on the regioselective deprotection of a silyl-protected (+)-catechin derivative to serve as the nucleophile. This nucleophile is then tethered to a protected (+)-catechin electrophile using a dicarboxylic acid linker. The key step is a stereoselective intramolecular cyclization catalyzed by a Lewis acid to form the desired 4→6 linkage. Subsequent deprotection steps yield the final this compound product.

Experimental Protocols

I. Preparation of the Nucleophile (5-hydroxy-7,3',4'-tri-O-TBDMS-(+)-catechin acetate)

  • Regioselective Deprotection: To a solution of 5,7,3′,4′-tetra-O-t-butyldimethylsilyl (TBDMS)-(+)-catechin acetate in dichloromethane (CH₂Cl₂), add trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using column chromatography to yield the 5-hydroxyl nucleophile.

II. Tethering of Nucleophile and Electrophile

  • Esterification with Azelaic Acid: To a solution of the 5-hydroxyl nucleophile in CH₂Cl₂, add azelaic acid, N,N′-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the carboxylic acid derivative.

  • Coupling with Electrophile: To a solution of the obtained carboxylic acid derivative in CH₂Cl₂, add the 5,7,3′,4′-tetra-O-benzylated-(+)-catechin electrophile, DCC, and DMAP.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, work up the reaction as described in step 3 and purify the product by column chromatography to yield the diester-linked precursor.

III. Intramolecular Condensation

  • Cyclization: Dissolve the diester precursor in CH₂Cl₂ and cool the solution to -20 °C.

  • Add tin(IV) chloride (SnCl₄) dropwise to the cooled solution.

  • Stir the reaction at -20 °C, monitoring the formation of the 4-6 condensed dimer by TLC.

  • Quench the reaction with a suitable reagent and allow it to warm to room temperature.

  • Extract the product and purify by column chromatography.

IV. Final Deprotection Steps

  • Reduction of Acetate: Dissolve the cyclized product in CH₂Cl₂ and treat with diisobutylaluminium hydride (DIBALH).

  • Removal of Silyl Groups: To a solution of the reduced product in tetrahydrofuran (THF), add tetrabutylammonium fluoride (TBAF) and acetic acid. Stir at room temperature.

  • Removal of Benzyl Groups: Subject the silyl-deprotected intermediate to hydrogenolysis using Pearlman's catalyst (Pd(OH)₂/C) in a mixture of THF, methanol (MeOH), and water (H₂O) under a hydrogen atmosphere.

  • Filter the catalyst and concentrate the filtrate.

  • Purify the final product, this compound, using appropriate chromatographic techniques.

Quantitative Data

The following table summarizes the reported yields for each step of the stereoselective synthesis of this compound.[4][5]

StepReagents and ConditionsYield (%)
I. Regioselective Deprotection TFA, CH₂Cl₂76
IIa. Esterification with Azelaic Acid Azelaic acid, DCC, DMAP, CH₂Cl₂80
IIb. Coupling with Electrophile DCC, DMAP, CH₂Cl₂58
III. Intramolecular Condensation SnCl₄, CH₂Cl₂, -20 °C72
IVa. Reduction of Acetate DIBALH, CH₂Cl₂66
IVb. Desilylation TBAF, AcOH, THF, r.t.85
IVc. Debenzylation Pd(OH)₂/C, H₂, THF/MeOH/H₂O (20/1/1)65

Diagrams

Stereoselective_Synthesis_of_Procyanidin_B6 start Protected (+)-Catechin Acetate nucleophile 5-OH Nucleophile start->nucleophile  TFA, CH₂Cl₂ (76%) tethered Tethered Precursor nucleophile->tethered  1. Azelaic Acid, DCC, DMAP (80%)  2. Electrophile, DCC, DMAP (58%) cyclized 4-6 Condensed Dimer tethered->cyclized  SnCl₄, CH₂Cl₂ -20 °C (72%) deprotected_silyl Silyl Deprotected Intermediate cyclized->deprotected_silyl  1. DIBALH (66%)  2. TBAF, AcOH (85%) final_product This compound deprotected_silyl->final_product  Pd(OH)₂/C, H₂ (65%)

Caption: Synthetic workflow for this compound.

References

Application Notes: Quantification of Procyanidin B6 using HPLC-FLD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Procyanidin B6, a B-type proanthocyanidin dimer consisting of two (+)-catechin units linked by a C4–C6 bond, is a naturally occurring flavonoid found in various plant sources, including grape seeds and beer.[1] As with other procyanidins, this compound is of significant interest to researchers in the fields of nutrition, pharmacology, and drug development due to its potential health benefits. Accurate and sensitive quantification of this compound in different matrices is crucial for understanding its bioavailability, metabolism, and therapeutic potential.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a powerful analytical technique well-suited for the quantification of procyanidins. This method offers high sensitivity and selectivity, which is particularly advantageous given the complexity of plant extracts and the often low concentrations of individual procyanidin dimers. The native fluorescence of procyanidins allows for their detection without the need for derivatization, simplifying the analytical workflow.

These application notes provide a detailed protocol for the quantification of this compound using HPLC-FLD. The methodology covers sample preparation, chromatographic conditions, and method validation parameters based on established procedures for similar procyanidin dimers.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Standards: this compound (analytical standard, purity ≥95%).

  • Sample Extraction: 60% Methanol (aqueous) with 1% formic acid.[2]

  • Solid-Phase Extraction (SPE): C18 cartridges.

  • Filters: 0.22 µm nylon syringe filters.

Standard Solution Preparation

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution with the initial mobile phase composition to construct a calibration curve. A typical concentration range for calibration is 0.5 - 100 µg/mL.[3]

Sample Preparation

The sample preparation procedure is critical for accurate quantification and should be optimized depending on the matrix. A general procedure for plant material is outlined below.

  • Extraction:

    • Weigh approximately 1 g of the lyophilized and ground plant material.

    • Add 25 mL of 60% methanol with 1% formic acid.

    • Sonicate the mixture for 10 minutes.

    • Stir the suspension for 15 minutes at room temperature.

    • Centrifuge at 8000 × g for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet to ensure complete extraction.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • For complex matrices, an SPE cleanup step using C18 cartridges can be employed to remove interfering compounds.

    • Condition the C18 cartridge with methanol followed by water.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the procyanidins with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

  • Filtration:

    • Filter the final extract through a 0.22 µm nylon syringe filter before injection into the HPLC system.

HPLC-FLD Instrumentation and Conditions

Two common approaches for procyanidin analysis are Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC).

Method 1: Normal-Phase HPLC-FLD (for separation by degree of polymerization)

ParameterValue
Column Diol-based column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile with 2% acetic acid
Mobile Phase B Methanol/Water/Acetic Acid (95:3:2, v/v/v)
Gradient Linear gradient from 0% to 40% B over 35 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Fluorescence Detector Excitation: 230 nm, Emission: 321 nm

Method 2: Reversed-Phase HPLC-FLD (for separation of individual dimers)

ParameterValue
Column C18 column (e.g., Kinetex® C18, 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A Water with 2% formic acid[3]
Mobile Phase B Water/Acetonitrile (49.75:49.75, v/v) with 0.5% formic acid[3]
Gradient 0-2 min: 10% B, 2-50 min: linear increase to 55% B, 50-60 min: increase to 95% B[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[3]
Column Temperature 30 °C[3]
Fluorescence Detector Excitation: 272 nm, Emission: 312 nm[3]
Data Analysis and Quantification
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Data

The following table summarizes typical validation parameters for HPLC-FLD methods for procyanidin dimers. It is essential to perform a full method validation for this compound in the specific matrix of interest.

ParameterTypical Value
Linearity (r²) ≥ 0.99[3]
Limit of Detection (LOD) 40 - 300 ppb[3]
Limit of Quantification (LOQ) 120 - 850 ppb[3]
Accuracy (Recovery) 85 - 115%
Precision (RSD) < 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing sample Plant Material (Lyophilized & Ground) extraction Solvent Extraction (60% MeOH / 1% Formic Acid) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe SPE Cleanup (C18) - Optional supernatant->spe filtration Filtration (0.22 µm) spe->filtration hplc HPLC Separation (C18 or Diol Column) filtration->hplc fld Fluorescence Detection (Ex/Em Wavelengths) hplc->fld peak_id Peak Identification (vs. Standard) fld->peak_id calibration Calibration Curve (Peak Area vs. Concentration) peak_id->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

References

Application Note: LC-MS/MS Analysis for the Identification and Quantification of Procyanidin B6 in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Procyanidins, a class of condensed tannins, are oligomers of flavan-3-ol units, primarily (+)-catechin and (-)-epicatechin.[1] Procyanidin B6 is a specific B-type procyanidin dimer known for its presence in various plant materials and potential health benefits. Accurate identification and quantification of this compound in complex plant extracts are crucial for research, quality control, and the development of nutraceuticals and pharmaceuticals. This application note details a robust and sensitive method for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection.

Challenges in Analysis

The structural complexity of procyanidins, including their varying degrees of polymerization and different interflavan linkages, presents significant analytical challenges.[1] LC-MS/MS offers the necessary selectivity and sensitivity to overcome these challenges, enabling precise quantification and structural confirmation.

Experimental Protocols

Sample Preparation and Extraction

Efficient extraction of this compound from the plant matrix is a critical first step. The following protocol is a widely applicable method for various plant materials.[1]

Materials:

  • Lyophilized and finely ground plant material (e.g., grape seeds, cocoa beans, apple peel)

  • Extraction Solvent: 60% Methanol (aqueous) with 1% formic acid[1][2]

  • Alternative Extraction Solvent: Acetone/water/acetic acid (70/29.5/0.5, v/v/v)[1]

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.22 μm nylon filter[2]

Procedure:

  • Weigh 1 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 25 mL of the extraction solvent (60% methanol with 1% formic acid) for a solid-to-solvent ratio of 1:25 (w/v).[1][2] The acidified solvent enhances the stability and release of polyphenols.[1]

  • Sonicate the mixture for 10 minutes in an ultrasonic bath.[1][2]

  • Stir the suspension for 15 minutes at room temperature.[1][2]

  • Centrifuge the mixture at 8000 × g for 10 minutes and collect the supernatant.[1]

  • To ensure complete extraction, repeat the extraction process (steps 2-5) on the remaining pellet.

  • Combine the supernatants and evaporate the solvent under reduced pressure at 30°C using a rotary evaporator.[1]

  • Re-dissolve the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

  • Filter the final solution through a 0.22 μm nylon filter before injection.[2]

Diagram of the sample preparation and extraction workflow:

G start Start: Powdered Plant Material extraction Solvent Extraction (60% MeOH, 1% Formic Acid) start->extraction sonication Ultrasonic Bath (10 min) extraction->sonication stirring Stirring (15 min) sonication->stirring centrifugation Centrifugation (8000 x g, 10 min) stirring->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection repeat_extraction Repeat Extraction on Pellet centrifugation->repeat_extraction Pellet combine_supernatants Combine Supernatants supernatant_collection->combine_supernatants repeat_extraction->extraction Yes repeat_extraction->combine_supernatants No evaporation Rotary Evaporation (30°C) combine_supernatants->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.22 µm) reconstitution->filtration end Ready for LC-MS/MS Analysis filtration->end

Caption: Workflow for the extraction of this compound from plant material.

LC-MS/MS Analysis

This protocol provides a sensitive and selective method for the quantification of this compound using a UPLC system coupled to a tandem mass spectrometer.

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions:

ParameterRecommended Setting
Column Kinetex® C18 (75 mm × 2.1 mm, 2.6 µm) or equivalent reversed-phase column[2]
Mobile Phase A Water with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]
Gradient Elution 0-3 min: 5% B; 3-25 min: 5-95% B; 25-28 min: 95% B; 28-31 min: re-equilibrate to 5% B[2]
Flow Rate 0.35 mL/min[2]
Column Temperature 35 °C[2]
Injection Volume 5 µL[2]

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Scan Type Multiple Reaction Monitoring (MRM)[1][3]
Source Temperature 150 °C[2]
Capillary Temperature 320 °C[2]
Capillary Voltage 3.5 kV[2]
Nebulizing Gas Flow 3 L/min[4]
Drying Gas Flow 10 L/min[4]
Data Presentation: MRM Transitions for this compound

For quantitative analysis, specific precursor-to-product ion transitions are monitored. The fragmentation of B-type procyanidin dimers typically involves quinone methide (QM) cleavage, retro-Diels-Alder (RDA) fragmentation, and heterocyclic ring fission (HRF).[5][6][7][8]

CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion 1 (m/z)Fragmentation MechanismProduct Ion 2 (m/z)Fragmentation Mechanism
This compound 577.13425.09RDA Fission[9]289.07QM Cleavage[9]

Diagram of the this compound fragmentation pathway:

cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M-H]⁻ m/z 577.13 rda_fragment RDA Fragment m/z 425.09 precursor->rda_fragment RDA Fission qm_fragment QM Fragment m/z 289.07 precursor->qm_fragment QM Cleavage

Caption: Fragmentation of this compound in negative ion mode MS/MS.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the identification and quantification of this compound in various plant extracts. The detailed protocols for sample preparation and analysis, combined with the specific MRM transitions, offer a comprehensive workflow for researchers, scientists, and drug development professionals. This method can be readily adapted for the analysis of other procyanidin dimers and oligomers with appropriate optimization of chromatographic and mass spectrometric parameters.

References

Procyanidin B6 Analytical Standard: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing Procyanidin B6 analytical standards. This compound, a B-type proanthocyanidin, is a natural polyphenolic compound found in various plants, including grape seeds and some fruits.[1][2] It is of significant interest to the scientific community due to its potential health benefits, including antioxidant and anti-inflammatory properties.[3][4]

Purchasing this compound Analytical Standard

Several reputable suppliers offer this compound analytical standards. It is crucial to source high-purity standards to ensure the accuracy and reliability of experimental results. When purchasing, researchers should request a Certificate of Analysis (CoA) to verify the identity and purity of the compound.

Table 1: Sourcing this compound Analytical Standard

SupplierProduct NameCAS NumberPurityAvailable QuantitiesNotes
Simson Pharma LimitedThis compound12798-58-2High Quality (CoA provided)Custom SynthesisOffers competitive pricing.[5][6][7]
BioCrickThis compound12798-58-2High Purity (NMR confirmed)Not specifiedKnown manufacturer of high-purity natural products.[8]
TransMIT ChemicalsThis compound12798-58-2>95% (HPLC)5 mg, 10 mg, 20 mgAvailable on demand.[9]
ExtrasyntheseProcyanidin Reference MaterialNot specified for B6Analytical standard grade5 mg, 10 mgSpecializes in procyanidin reference materials.[10]

Analytical Methodologies and Protocols

The structural complexity of procyanidins necessitates robust analytical techniques for their separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful and widely used method for analyzing procyanidins.[11][12]

Sample Preparation for Plant Materials

A critical initial step for accurate analysis is the efficient extraction of procyanidins from the sample matrix.

Protocol 1: Procyanidin Extraction from Plant Material [11]

  • Grind: Obtain a fine powder of the lyophilized or fresh plant material.

  • Weigh: Accurately weigh approximately 250 mg of the powdered sample into a centrifuge tube.

  • Solvent Addition: Add 5 mL of an appropriate extraction solvent. A common solvent mixture is acetone/water/acetic acid (70:29.5:0.5, v/v/v).

  • Vortex and Sonicate: Vortex the mixture thoroughly and sonicate for 60 minutes at room temperature.

  • Centrifuge: Centrifuge the slurry at 2500 rpm for 15 minutes.

  • Collect Supernatant: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

  • Filter: Filter the supernatant through a 0.45 µm syringe filter before HPLC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

Both normal-phase (NP) and reversed-phase (RP) HPLC are employed for procyanidin analysis. NP-HPLC is effective for separating procyanidins based on their degree of polymerization, while RP-HPLC is well-suited for separating lower molecular weight oligomers.[11]

Table 2: HPLC Parameters for this compound Analysis

ParameterReversed-Phase (RP-HPLC)[11]Normal-Phase (NP-HPLC)[11]
Column C18 column (e.g., 250 x 4.6 mm, 5 µm)Diol or Silica column
Mobile Phase A 0.1% Formic acid in WaterAcetonitrile/acetic acid (98:2, v/v)
Mobile Phase B 0.1% Formic acid in AcetonitrileMethanol/water/acetic acid (95:3:2, v/v/v)
Flow Rate 0.2 mL/min0.8 mL/min
Injection Volume 5 µL10 µL
Column Temperature 25°CNot Specified
Gradient 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30-95% B; 25-30 min: 95% B; 30.1-35 min: 5% BIsocratic or gradient elution can be applied.
Mass Spectrometry (MS)

Mass spectrometry, particularly tandem MS (MS/MS), provides high sensitivity and detailed structural information for procyanidin identification.

Table 3: Mass Spectrometry Parameters for this compound Analysis

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), typically negative mode
Source Temperature 120-150°C[11]
Desolvation Temperature 350-500°C[11]
Desolvation Gas Flow 600-800 L/hr[11]
Scan Range m/z 100-2000[11]
This compound [M-H]⁻ m/z 577.13
MS/MS Fragmentation Collision-Induced Dissociation (CID) with Argon
Collision Energy Ramped (e.g., 15-60 eV) to observe fragmentation patterns[11]

Key Fragmentation Pathways: The fragmentation of procyanidins in MS/MS provides structural insights. Common fragmentation pathways include retro-Diels-Alder (RDA), heterocyclic ring fission (HRF), and quinone methide (QM) fission.[13]

Experimental Workflows & Signaling Pathways

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a plant source.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_output Results start Plant Material grind Grinding start->grind extract Solvent Extraction grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC Separation (RP or NP) filter->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms data Data Analysis ms->data quant Quantification data->quant ident Identification data->ident

Workflow for this compound Analysis
This compound and Cellular Signaling

Procyanidins are known to exert their biological effects through the modulation of various cellular signaling pathways. Their antioxidant activity, for instance, involves scavenging reactive oxygen species (ROS) and influencing antioxidant enzyme expression.[3]

signaling_pathway cluster_cell Cellular Environment cluster_response Cellular Response ros Reactive Oxygen Species (ROS) stress Oxidative Stress ros->stress inflammation Inflammation stress->inflammation antioxidant Antioxidant Defense (e.g., Nrf2 pathway) stress->antioxidant anti_inflammatory Anti-inflammatory Response (e.g., NF-κB inhibition) inflammation->anti_inflammatory procyanidin This compound procyanidin->ros Scavenges procyanidin->inflammation Inhibits procyanidin->antioxidant Activates

This compound Antioxidant Pathway

This document serves as a foundational guide for researchers working with this compound. For more specific applications and advanced techniques, consulting the primary literature is recommended.

References

In Vitro Cell Culture Applications of Procyanidin B6: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins are a class of flavonoids found abundantly in various plants, including grapes, apples, and cocoa. They are known for their potent antioxidant, anti-inflammatory, and anticancer properties. Procyanidin B6 is a specific B-type proanthocyanidin dimer. While extensive research exists for procyanidin extracts and other dimers like Procyanidin B2, specific quantitative data for this compound is limited in publicly available literature. This document provides a comprehensive overview of the in vitro applications of procyanidins, with a focus on activities that are likely representative of this compound. The provided data and protocols are primarily based on studies of procyanidin extracts and the closely related Procyanidin B2, offering a valuable starting point for research involving this compound.

Anticancer Applications

Procyanidins have demonstrated significant anticancer effects across a variety of cancer cell lines. These effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and invasion.

Quantitative Data on Anticancer Effects of Procyanidins

The following table summarizes the inhibitory concentration (IC50) values of proanthocyanidin (PAC) extracts in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Cell LineCancer TypeCompoundIC50 (µg/mL)Duration (hours)Reference
HT-29Human Colorectal AdenocarcinomaPACs96.6272[1][2]
MCF-7Human Breast CarcinomaPACs115.472[1][2]
PC-3Human Prostatic AdenocarcinomaPACs87.7872[1][2]
HeLaHuman Cervical CancerEASPA18.78Not Specified[3]
PC3Human Prostate CancerEASPA44.21Not Specified[3]

*EASPA: Ethyl acetate soluble proanthocyanidins from Cocos nucifera L.

Key Signaling Pathways in Cancer

Procyanidins exert their anticancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.

cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Effects cluster_3 Molecular Targets PB6 This compound PI3K_Akt PI3K/Akt/mTOR (Inhibition) PB6->PI3K_Akt MAPK_ERK MAPK/ERK (Inhibition) PB6->MAPK_ERK NFkB NF-κB (Inhibition) PB6->NFkB CellCycle Cell Cycle Arrest (G1 Phase) PB6->CellCycle Apoptosis Apoptosis (Induction) PI3K_Akt->Apoptosis Proliferation Proliferation (Inhibition) PI3K_Akt->Proliferation MAPK_ERK->Apoptosis MAPK_ERK->Proliferation NFkB->Proliferation Invasion Invasion (Inhibition) NFkB->Invasion Bcl2 Bcl-2 (Downregulation) Apoptosis->Bcl2 Bax Bax (Upregulation) Apoptosis->Bax Caspases Caspases (Activation) Apoptosis->Caspases CellCycle->Proliferation MMPs MMP-2/9 (Downregulation) Invasion->MMPs

Caption: this compound anticancer signaling pathways.

Neuroprotective Applications

Procyanidins have shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases.

Quantitative Data on Neuroprotective Effects of Procyanidins
Cell LineModelCompoundConcentrationEffectReference
PC12H₂O₂-induced oxidative stressProcyanidin Dimers (B1, B2, B3, B4)5 µMSignificant protective effect on cell survival[4]
PC12H₂O₂-induced oxidative stressProcyanidins (general)1, 2, 4 µg/mLIncreased antioxidant enzyme activity (SOD, CAT, GSH-Px)[5]
Key Signaling Pathways in Neuroprotection

The neuroprotective effects of procyanidins are largely attributed to their ability to activate the Nrf2/ARE antioxidant response pathway.

cluster_0 This compound cluster_1 Signaling Pathway cluster_2 Cellular Effects cluster_3 Molecular Targets PB6 This compound Nrf2 Nrf2/ARE Pathway (Activation) PB6->Nrf2 AntioxidantEnzymes SOD, CAT, GSH-Px (Upregulation) Nrf2->AntioxidantEnzymes ROS ROS (Reduction) Nrf2->ROS OxidativeStress Oxidative Stress (Reduction) CellViability Neuronal Cell Viability (Increase) OxidativeStress->CellViability AntioxidantEnzymes->OxidativeStress ROS->OxidativeStress

Caption: this compound neuroprotective signaling pathway.

Anti-inflammatory Applications

Procyanidins exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects of Procyanidins
Cell LineModelCompoundIC50 (µg/mL)EffectReference
RAW 264.7LPS-induced inflammationEASPA*10.31Inhibition of oxidative burst[3]

*EASPA: Ethyl acetate soluble proanthocyanidins from Cocos nucifera L.

Key Signaling Pathways in Anti-inflammation

The anti-inflammatory actions of procyanidins are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Effects cluster_3 Molecular Targets PB6 This compound NFkB NF-κB (Inhibition) PB6->NFkB p38_MAPK p38 MAPK (Inhibition) PB6->p38_MAPK Cytokines TNF-α, IL-1β, IL-6 (Downregulation) NFkB->Cytokines Mediators NO, PGE2 (Downregulation) NFkB->Mediators p38_MAPK->Cytokines p38_MAPK->Mediators Inflammation Inflammation (Reduction) Cytokines->Inflammation Mediators->Inflammation A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound A->B C 3. Add MTT reagent and incubate B->C D 4. Add solubilization solution C->D E 5. Measure absorbance at 570 nm D->E A 1. Treat cells with This compound B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Analyze by flow cytometry D->E A 1. Treat cells and prepare cell lysates B 2. Determine protein concentration A->B C 3. SDS-PAGE and protein transfer B->C D 4. Blocking and antibody incubation C->D E 5. Detection and analysis D->E

References

Methods for Assessing Procyanidin B6 Bioavailability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Challenge of Procyanidin B6 Bioavailability

This compound, a B-type proanthocyanidin dimer consisting of two catechin units, is a polyphenol found in various plant-based foods, including grape seeds and beer.[1] Like other procyanidins, it is associated with numerous health benefits, such as antioxidant and anti-inflammatory effects. However, the therapeutic potential of this compound is intrinsically linked to its bioavailability, which is generally low.[2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is therefore critical for its development as a therapeutic agent.

Procyanidins with a degree of polymerization greater than three are typically not absorbed intact in the upper gastrointestinal tract.[2][4] A significant portion transits to the colon, where it is metabolized by the gut microbiota into smaller, more readily absorbable phenolic compounds.[5][6][7] These microbial metabolites, such as phenyl-γ-valerolactones and phenolic acids, are believed to be responsible for many of the systemic health effects attributed to procyanidin consumption.[5][7]

This document provides a detailed overview of the methodologies employed to assess the bioavailability of this compound, from initial in vitro screening to comprehensive in vivo and clinical studies.

II. Experimental Approaches for Bioavailability Assessment

The assessment of this compound bioavailability is a multi-step process that can be broadly categorized into in vitro models, in vivo animal studies, and human clinical trials.

A. In Vitro Models: Initial Screening

In vitro methods offer a rapid and cost-effective approach for the initial screening of this compound bioaccessibility and intestinal permeability.[8]

  • In Vitro Digestion Models: These models simulate the physiological conditions of the stomach and small intestine to assess the stability and release of this compound from its food matrix.[9] Studies have shown that procyanidins are generally stable under gastric conditions.[7][10]

  • Caco-2 Cell Permeability Assay: This is the gold standard in vitro model for predicting human intestinal absorption.[11][12] It utilizes a human colon adenocarcinoma cell line that, when cultured, forms a monolayer of differentiated enterocytes with tight junctions, mimicking the intestinal barrier.[13] This assay can determine the apparent permeability coefficient (Papp) and identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11][12]

B. In Vivo Animal Studies: Pharmacokinetic Profiling

Animal models, typically rats, are essential for determining the pharmacokinetic profile of this compound.[9][14] These studies provide crucial data on its absorption, distribution, metabolism, and excretion.

Radiolabeled [14C]Procyanidin B2 (a structural isomer of B6) studies in rats have shown that while the parent compound has low absorption, its metabolites are significantly absorbed, with approximately 63% of the administered radioactivity excreted in the urine within four days.[15] The peak plasma concentration of total radioactivity is reached around 6 hours after oral administration.[15][16]

C. Human Clinical Trials: The Definitive Assessment

Human studies are the ultimate measure of bioavailability. In a typical study, volunteers consume a this compound-rich food or extract, and blood and urine samples are collected over time to quantify the parent compound and its metabolites.[10] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used for precise quantification.[17][18][19]

III. Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for procyanidin dimers, which can be considered indicative for this compound.

Table 1: Plasma Pharmacokinetics of Procyanidin Dimers in Rats after Oral Administration of Grape Seed Extract [9][20]

CompoundCmax (nM)Tmax (h)
Dimer (Native Form)~201

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 2: Plasma Pharmacokinetics of Radiolabeled Procyanidin B2 and its Metabolites in Rats [15][16]

ParameterOral Administration (10.5 mg/kg)Intravenous Administration
Tmax (h) ~6-
Terminal Half-life (h) Similar to IVSimilar to Oral
Apparent Volume of Distribution ~8-fold larger than IV-
Total Clearance ~8-fold larger than IV-
Bioavailability (from blood AUC) 8-11%-
Bioavailability (from urinary excretion) ~82%-

AUC: Area under the curve.

IV. Experimental Protocols

Protocol 1: In Vitro Simulated Gastrointestinal Digestion

Objective: To assess the stability of this compound under simulated gastric and intestinal conditions.

Materials:

  • This compound standard or extract

  • Simulated Gastric Fluid (SGF): Pepsin in 0.9% NaCl, pH adjusted to 2.0

  • Simulated Intestinal Fluid (SIF): Pancreatin and bile salts in buffer, pH adjusted to 7.0

  • Shaking water bath at 37°C

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Gastric Digestion:

    • Dissolve a known amount of this compound in a suitable solvent and add to SGF.

    • Incubate at 37°C for 2 hours with gentle shaking.

    • Take aliquots at different time points (e.g., 0, 30, 60, 120 min).

    • Stop the reaction by adding an appropriate solvent and centrifuge to remove precipitates.

    • Analyze the supernatant for this compound concentration by HPLC or LC-MS/MS.

  • Intestinal Digestion:

    • Take the final sample from the gastric digestion and adjust the pH to 7.0.

    • Add SIF and incubate at 37°C for 2-3 hours with gentle shaking.

    • Take aliquots at different time points.

    • Stop the reaction and process the samples as in the gastric phase.

    • Analyze the supernatant for this compound concentration.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of this compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM) and supplements

  • Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

    • Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Perform a Lucifer yellow permeability assay. A low Papp value for Lucifer yellow confirms a tight monolayer.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing this compound to the apical (A) side.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C for 2 hours.

    • Collect samples from both A and B sides at the end of the incubation.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay as above, but add this compound to the B side and collect from the A side to determine the efflux ratio.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.

    • Calculate the efflux ratio: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.[12]

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound solution/suspension for oral gavage

  • Cannulated rats (for serial blood sampling)

  • Metabolic cages (for urine and feces collection)

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing:

    • Fast rats overnight with free access to water.

    • Administer a single oral dose of this compound via gavage. A typical dose might range from 10-50 mg/kg.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via the cannula.

    • House rats in metabolic cages to collect urine and feces for up to 96 hours to assess excretion.

  • Sample Processing:

    • Centrifuge blood samples to obtain plasma.

    • Store plasma, urine, and fecal homogenates at -80°C until analysis.

    • Prepare samples for analysis, which may involve solid-phase extraction (SPE) to concentrate the analytes and remove interferences.[17]

  • Bioanalysis:

    • Quantify this compound and its major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance.

V. Visualizations: Workflows and Pathways

Bioavailability_Assessment_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials invitro_digestion In Vitro Digestion (Stability & Bioaccessibility) caco2 Caco-2 Permeability (Intestinal Absorption) invitro_digestion->caco2 Promising Candidates animal_pk Animal Pharmacokinetics (ADME Profile) caco2->animal_pk Good Permeability human_trials Human Bioavailability (Definitive Assessment) animal_pk->human_trials Favorable PK Profile

Caption: General workflow for assessing this compound bioavailability.

Procyanidin_Metabolism ProcyanidinB6 This compound (Oral Intake) Stomach Stomach (Stable) ProcyanidinB6->Stomach Small_Intestine Small Intestine (Limited Absorption of Dimer) Stomach->Small_Intestine Colon Colon Small_Intestine->Colon Unabsorbed Fraction Systemic_Circulation Systemic Circulation (Bioactive Forms) Small_Intestine->Systemic_Circulation Minor Absorption Gut_Microbiota Gut Microbiota Metabolism Colon->Gut_Microbiota Metabolites Phenolic Metabolites (e.g., Phenyl-γ-valerolactones, Phenolic Acids) Gut_Microbiota->Metabolites Metabolites->Systemic_Circulation Absorption Excretion Excretion (Urine and Feces) Systemic_Circulation->Excretion

Caption: Metabolic pathway of this compound in the gastrointestinal tract.

Caco2_Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer start->culture integrity_check Check Monolayer Integrity (TEER, Lucifer Yellow) culture->integrity_check add_compound Add this compound to Apical or Basolateral side integrity_check->add_compound incubate Incubate at 37°C for 2h add_compound->incubate collect_samples Collect samples from receiver compartment incubate->collect_samples analyze Analyze by LC-MS/MS collect_samples->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

References

Procyanidin B6: Application Notes and Protocols for Enzyme Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B6, a B-type proanthocyanidin dimer consisting of two (+)-catechin units linked by a 4α→6 bond, is a naturally occurring flavonoid found in various plants, including grape seeds and some berries.[1] Procyanidins as a class have garnered significant interest in pharmacology and drug development due to their potent antioxidant and enzyme inhibitory activities. This document provides detailed application notes and experimental protocols for studying the enzyme inhibition kinetics of this compound, focusing on its potential as an inhibitor of various clinically relevant enzymes.

Introduction to this compound and Enzyme Inhibition

Procyanidins are known to interact with and modulate the activity of a wide range of enzymes, playing a role in various signaling pathways. Their inhibitory action is often attributed to their ability to bind to enzyme active sites or allosteric sites, leading to a decrease in catalytic activity. Understanding the kinetics of this inhibition is crucial for elucidating their mechanism of action and for the development of novel therapeutics.

Procyanidins have been shown to inhibit several classes of enzymes, including:

  • Oxidoreductases: Such as tyrosinase and xanthine oxidase.

  • Hydrolases: Including collagenase and hyaluronidase.

  • Peptidases: Like Angiotensin-Converting Enzyme (ACE).

The study of enzyme inhibition kinetics involves determining key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide quantitative measures of an inhibitor's potency and can help to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Quantitative Data on Procyanidin Inhibition

While specific kinetic data for this compound is limited in the current literature, data for other procyanidin dimers (B-type) can provide valuable insights into its potential inhibitory activity. The following table summarizes representative IC50 values for procyanidin dimers against various enzymes. It is important to note that these values can vary depending on the specific assay conditions.

Enzyme TargetProcyanidin TypeIC50 Value (µM)Inhibition TypeReference
Angiotensin-Converting Enzyme (ACE)Dimer97.0Not Specified[2]
Protein Tyrosine Phosphatase-1B (PTP1B)Dimer B1Not Specified (Binding Constant K_S = 4.06 x 10² L·mol⁻¹)Mixed[3]
Protein Tyrosine Phosphatase-1B (PTP1B)Dimer B2Not Specified (Binding Constant K_S = 2.53 x 10² L·mol⁻¹)Mixed[3]
TyrosinaseProcyanidin-typeNot SpecifiedCompetitive[4]
CollagenaseDimer B1 & B2Higher than monomersNot Specified[5]

Signaling Pathways Modulated by Procyanidins

Procyanidins have been shown to influence several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. The inhibition of specific enzymes by procyanidins can be a key mechanism through which they exert these effects.

NF-κB Signaling Pathway

Procyanidin dimers have been demonstrated to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation and immune responses.

NF_kB_Pathway cluster_cytoplasm Cytoplasm ProcyanidinB6 This compound IKK IKK Complex ProcyanidinB6->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene Activates

Caption: this compound inhibition of the NF-κB pathway.

ERK1/2-RUNX2 Signaling Pathway

Procyanidins can also interfere with the ERK1/2-RUNX2 signaling pathway, which is implicated in processes like osteoblast differentiation and vascular calcification.

ERK_RUNX2_Pathway ProcyanidinB6 This compound MEK MEK1/2 ProcyanidinB6->MEK Inhibits GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK1/2 MEK->ERK RUNX2 RUNX2 ERK->RUNX2 Gene Target Gene Expression RUNX2->Gene

Caption: this compound and the ERK1/2-RUNX2 signaling cascade.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against several key enzymes. These protocols can be adapted for use in a 96-well plate format for high-throughput screening.

General Workflow for Enzyme Inhibition Assay

Experimental_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, this compound) B Enzyme & this compound Pre-incubation A->B C Initiate Reaction (Add Substrate) B->C D Incubate at Optimal Temperature C->D E Stop Reaction (Optional) D->E F Measure Product Formation (e.g., Absorbance, Fluorescence) E->F G Data Analysis (IC50, Ki calculation) F->G

Caption: General workflow for an enzyme inhibition assay.

Tyrosinase Inhibition Assay

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The inhibition of this reaction by this compound is quantified.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Solutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with phosphate buffer to desired concentrations.

    • Prepare a 2.5 mM L-DOPA solution in phosphate buffer.

    • Prepare a 100 U/mL tyrosinase solution in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of this compound solution (or solvent for control), and 20 µL of tyrosinase solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each this compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % inhibition against the logarithm of this compound concentration to determine the IC50 value.

    • To determine the inhibition type, perform the assay with varying concentrations of both L-DOPA and this compound and generate Lineweaver-Burk plots (1/V vs. 1/[S]).

Collagenase Inhibition Assay

Principle: This assay uses a fluorogenic substrate, gelatin conjugated with a fluorescent dye (e.g., BODIPY), which is quenched. Upon cleavage by collagenase, the fluorescence is restored and can be measured.

Materials:

  • Collagenase from Clostridium histolyticum (EC 3.4.24.3)

  • Fluorogenic collagenase substrate (e.g., BODIPY-gelatin)

  • This compound

  • Tricine Buffer (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare Solutions:

    • Prepare this compound dilutions in Tricine buffer.

    • Reconstitute the fluorogenic substrate according to the manufacturer's instructions.

    • Prepare a working solution of collagenase in Tricine buffer.

  • Assay Procedure:

    • To the wells of a 96-well black plate, add 50 µL of Tricine buffer, 25 µL of this compound solution, and 25 µL of collagenase solution.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the fluorogenic substrate solution.

    • Measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm) kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate from the linear phase of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase assay.

Hyaluronidase Inhibition Assay

Principle: Hyaluronidase degrades hyaluronic acid. The remaining undigested hyaluronic acid can be precipitated with an acidic albumin solution, and the resulting turbidity is measured. A decrease in turbidity indicates higher enzyme activity.

Materials:

  • Hyaluronidase from bovine testes (EC 3.2.1.35)

  • Hyaluronic acid sodium salt

  • This compound

  • Phosphate Buffer (20 mM sodium phosphate, 77 mM NaCl, pH 7.0)

  • Acidic Albumin Solution (0.1% BSA in 24 mM sodium acetate, 79 mM acetic acid, pH 3.75)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Solutions:

    • Prepare this compound dilutions in phosphate buffer.

    • Dissolve hyaluronidase in phosphate buffer (e.g., 5 U/mL).

    • Dissolve hyaluronic acid in phosphate buffer (e.g., 0.03%).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of hyaluronidase solution and 50 µL of this compound solution.

    • Pre-incubate at 37°C for 20 minutes.

    • Add 100 µL of hyaluronic acid solution to each well and incubate for a further 45 minutes at 37°C.

    • Stop the reaction by adding 200 µL of acidic albumin solution to each well.

    • Let the plate stand at room temperature for 10 minutes.

    • Measure the absorbance at 600 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition: % Inhibition = [(A_inhibitor - A_control) / (A_no_enzyme - A_control)] * 100.

    • Determine the IC50 value by plotting % inhibition against the logarithm of this compound concentration.

Xanthine Oxidase Inhibition Assay

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.

Materials:

  • Xanthine Oxidase (EC 1.17.3.2)

  • Xanthine

  • This compound

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader with UV capabilities

Protocol:

  • Prepare Solutions:

    • Prepare this compound dilutions in phosphate buffer.

    • Prepare a xanthine solution (e.g., 0.15 mM) in phosphate buffer.

    • Prepare a xanthine oxidase solution (e.g., 0.1 U/mL) in phosphate buffer.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add 50 µL of this compound solution, 100 µL of phosphate buffer, and 50 µL of xanthine solution.

    • Pre-incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of xanthine oxidase solution.

    • Measure the absorbance at 295 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate and percentage of inhibition as described previously.

    • Determine the IC50 value.

    • For kinetic analysis, vary the concentrations of xanthine and this compound and construct Lineweaver-Burk plots.

Conclusion

This compound holds significant potential as a modulator of enzyme activity, with implications for various therapeutic areas. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the enzyme inhibition kinetics of this compound. While specific quantitative data for this particular dimer is still emerging, the provided methodologies, coupled with data from related procyanidin dimers, form a solid foundation for further research and development. The elucidation of its specific inhibitory profiles and mechanisms of action will be crucial in unlocking the full therapeutic potential of this compound.

References

Application Notes and Protocols for Determining the Stability of Procyanidin B6 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Procyanidin B6, a B-type proanthocyanidin dimer composed of two (+)-catechin units linked by a 4α→6 bond, is a naturally occurring flavonoid found in various plants, including grape seeds and beer.[1][2][3] Procyanidins, as a class, are recognized for their potent antioxidant and anti-inflammatory properties, making them subjects of interest in pharmaceutical and nutraceutical research.[4][5][6] These biological activities are largely attributed to their ability to scavenge free radicals and modulate key cellular signaling pathways, such as the NF-κB, MAPK, and Nrf2 pathways.[4][7][8]

However, the inherent chemical instability of procyanidins, including this compound, presents a significant challenge for their formulation and therapeutic application. Their degradation is influenced by various environmental factors, including pH, temperature, light, and the presence of oxygen.[9] Therefore, a comprehensive understanding of the stability profile of this compound in solution is crucial for developing stable formulations and ensuring its therapeutic efficacy.

These application notes provide a detailed protocol for assessing the stability of this compound in solution, including methodologies for long-term and accelerated stability testing, as well as forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11]

General Stability Considerations

Procyanidins are susceptible to both oxidative and hydrolytic degradation. Oxidative degradation is a primary pathway, often accelerated by basic pH, elevated temperatures, and exposure to light and oxygen.[9] Hydrolysis of the interflavan bond can also occur under certain conditions. To ensure the integrity of this compound solutions during handling and analysis, the following precautions are recommended:

  • pH Control: Maintain the pH of the solution in the acidic range (ideally pH 3-5) to minimize oxidation.[1]

  • Temperature: Store stock solutions and samples at low temperatures (-20°C or below for long-term storage).

  • Light Protection: Use amber vials or protect solutions from light to prevent photodegradation.

  • Inert Atmosphere: For sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the preferred method for the quantitative analysis of this compound and its degradation products due to its high specificity, sensitivity, and ability to separate complex mixtures.[9][12][13]

Recommended HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Water with 0.1% formic acid (or another suitable acid to maintain low pH).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[12]

  • Column Temperature: 30°C.[12]

  • Injection Volume: 10-20 µL.

This method should be validated for its stability-indicating properties by demonstrating that it can adequately separate the intact this compound from its degradation products.

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a known amount of high-purity this compound standard.

  • Dissolve the standard in a suitable solvent, such as a mixture of methanol and water (e.g., 50:50 v/v), acidified with a small amount of formic or acetic acid to a pH of 3-4.

  • Sonicate briefly to ensure complete dissolution.

  • Store the stock solution in an amber vial at -20°C.

Long-Term and Accelerated Stability Testing

This protocol is designed to evaluate the stability of this compound under various storage conditions over time.

  • Prepare a solution of this compound in the desired buffer or solvent system at a known concentration.

  • Aliquot the solution into multiple amber vials for each storage condition to avoid repeated freeze-thaw cycles.

  • Store the vials under the conditions outlined in the table below.

  • At each specified time point, retrieve a vial from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Analyze the sample by the validated HPLC method to determine the concentration of this compound remaining.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time zero).

Table 1: Recommended Storage Conditions for Long-Term and Accelerated Stability Testing

Stability StudyStorage ConditionTime Points
Long-Term5°C ± 3°C0, 1, 3, 6, 9, 12, 18, 24 months
25°C ± 2°C / 60% RH ± 5% RH0, 1, 3, 6, 9, 12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 3, 6 months
PhotostabilityICH Q1B recommended light exposure conditionsTest at the end of the light exposure
Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[10] The goal is to achieve 5-20% degradation of the active substance.[14]

  • Acid Hydrolysis:

    • Prepare a solution of this compound.

    • Add an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). Procyanidins are generally more sensitive to basic conditions.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a solid sample of this compound and a solution of this compound into separate vials.

    • Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • For the solid sample, dissolve a known amount in the solvent after the incubation period. For the solution, allow it to cool to room temperature.

    • Analyze the samples by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration and Temperature
Acid Hydrolysis0.1 M HCl2-24 hours at 60°C
Base Hydrolysis0.1 M NaOH1-8 hours at Room Temperature
Oxidation3% H₂O₂2-24 hours at Room Temperature
Thermal (Solution)Heat24-72 hours at 80°C
Thermal (Solid)Heat24-72 hours at 80°C
PhotodegradationICH Q1B specified light conditionsAs per guidelines

Data Presentation and Analysis

All quantitative data from the stability studies should be summarized in a clear and structured format.

Table 3: Example of Stability Data Presentation for this compound in Solution at 40°C / 75% RH

Time Point (Months)This compound Concentration (µg/mL)% RemainingAppearance of SolutionpH
0100.2100.0Clear, colorless3.5
195.194.9Clear, colorless3.5
290.390.1Clear, colorless3.6
385.585.3Slight yellow tint3.6
675.875.6Yellowish3.7

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Test Solutions (Working Concentration) prep_stock->prep_samples storage Store Samples under Varied Conditions (Temp, pH, Light) prep_samples->storage sampling Sample at Predetermined Time Intervals storage->sampling hplc HPLC Analysis (Quantification of this compound) sampling->hplc data_analysis Data Analysis (% Degradation, Kinetics) hplc->data_analysis end end data_analysis->end Generate Stability Report

Caption: Workflow for this compound stability testing.

Signaling Pathways Modulated by Procyanidins

Procyanidins exert their biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.

G cluster_stimuli Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response ROS ROS / Oxidative Stress NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Nrf2 Nrf2/ARE Pathway ROS->Nrf2 LPS LPS / Inflammatory Stimuli LPS->NFkB LPS->MAPK Inflammation Inflammation (↑ TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation Antioxidant Antioxidant Response (↑ HO-1, NQO1) Nrf2->Antioxidant ProcyanidinB6 This compound ProcyanidinB6->NFkB Inhibits ProcyanidinB6->MAPK Inhibits ProcyanidinB6->Nrf2 Activates

Caption: Key signaling pathways modulated by this compound.

Conclusion

This application note provides a comprehensive framework for evaluating the stability of this compound in solution. By following these protocols, researchers, scientists, and drug development professionals can generate robust and reliable stability data. This information is essential for understanding the degradation pathways of this compound, developing stable formulations, and ultimately, harnessing its therapeutic potential. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the compound's mechanism of action.

References

Application of Procyanidin B6 in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Procyanidins are a class of flavonoids, specifically belonging to the proanthocyanidin group, which are oligomeric and polymeric flavan-3-ols. They are abundant in various plant-based foods, including grapes, apples, cocoa, and cranberries.[1] Procyanidins are known for their potent antioxidant, anti-inflammatory, and antimicrobial properties, making them highly valuable in food science and functional food development.[1][2]

Procyanidin B6 is a specific B-type proanthocyanidin, a dimer formed from two (+)-catechin units linked by a C4-C6 bond.[3][4] It is naturally found in foods like grape seeds and beer.[3][4] This document provides detailed application notes and experimental protocols for the use of procyanidins, with a focus on this compound, in food science research.

Application Note 1: Food Preservation - Antioxidant and Antimicrobial Agent

Procyanidins are effective natural preservatives that can extend the shelf life of food products, particularly meat.[5][6] Their antioxidant properties inhibit lipid oxidation, which causes rancidity and deterioration of color and flavor, while their antimicrobial activity suppresses the growth of spoilage bacteria.[7][8]

Mechanism of Action:

  • Antioxidant: Procyanidins act as free-radical scavengers and metal ion chelators, preventing the oxidative processes that degrade lipids in meat products.[7] This is measured by the reduction in 2-thiobarbituric acid reactive substances (TBARS), a key indicator of lipid oxidation.

  • Antimicrobial: Procyanidins inhibit the growth of various bacteria, including total bacterial colonies and specific pathogens like Escherichia coli, thus preserving the freshness of the food.[5][7] This is quantified by microbial population counts.

Data Presentation: Effect of Procyanidins on Pork Preservation

The following tables summarize the effects of incorporating procyanidins into pork patties and edible films for pork loin preservation during chilled storage (4°C).

Table 1: Effect of Procyanidin Treatment on Pork Patties Quality During 14-Day Storage [5]

ParameterTreatmentDay 0Day 3Day 7Day 10Day 14
TBARS (mg/kg) Control (0%)0.210.350.580.851.12
0.1% Procyanidin0.210.290.420.550.71
0.3% Procyanidin0.210.250.360.480.62
VBN (mg/100g) Control (0%)10.512.815.218.522.1
0.1% Procyanidin10.511.913.816.219.5
0.3% Procyanidin10.511.212.915.118.3
Total Bacteria (log CFU/g) Control (0%)3.24.55.86.97.8
0.1% Procyanidin3.24.15.16.06.9
0.3% Procyanidin3.23.94.85.76.5

Table 2: Effect of Edible Film with Procyanidins on Pork Loin Quality During 14-Day Storage [7]

ParameterTreatmentDay 0Day 3Day 7Day 10Day 14
TBARS (mg/kg) Control (0%)0.180.310.550.791.05
0.1% Procyanidin0.180.250.390.510.65
0.3% Procyanidin0.180.220.330.440.57
VBN (mg/100g) Control (0%)11.213.516.119.323.4
0.1% Procyanidin11.212.714.517.120.3
0.3% Procyanidin11.212.113.716.018.9
E. coli (log CFU/g) Control (0%)1.52.33.24.15.0
0.1% Procyanidin1.52.02.73.44.1
0.3% Procyanidin1.51.82.43.03.7
Experimental Protocol: Evaluation of Procyanidin as a Meat Preservative

This protocol describes the methodology for assessing the antioxidant and antimicrobial effects of procyanidins on pork patties.[5]

1. Sample Preparation:

  • Procure fresh pork loin and grind it.
  • Divide the ground pork into three batches.
  • Treat the batches with different concentrations of procyanidin solution (e.g., 0% for control, 0.1%, and 0.3% w/w).
  • Thoroughly mix each batch to ensure uniform distribution of the procyanidin.
  • Form the meat into patties of uniform size and weight.

2. Storage:

  • Package the pork patties individually.
  • Store the packages at 4°C for a period of 14 days.
  • Designate specific patties from each batch for analysis at set time points (e.g., Day 0, 3, 7, 10, 14).

3. Physicochemical Analysis:

  • Color Measurement: Use a colorimeter to measure the CIE L* (lightness), a* (redness), and b* (yellowness) values on the surface of the patties at each time point.
  • pH Measurement: Homogenize 5g of each sample with 45 mL of distilled water. Measure the pH of the homogenate using a calibrated pH meter.
  • TBARS Assay (Lipid Oxidation):
  • Homogenize 10g of sample with 50 mL of 20% trichloroacetic acid (TCA).
  • Filter the mixture.
  • Mix 5 mL of the filtrate with 5 mL of 0.005 M 2-thiobarbituric acid solution.
  • Heat the mixture in a water bath at 95°C for 30 minutes.
  • Cool the samples and measure the absorbance at 532 nm.
  • Calculate TBARS values and express as mg of malondialdehyde per kg of meat.
  • VBN Analysis (Protein Degradation):
  • Use the Conway microdiffusion method to determine the volatile basic nitrogen (VBN) content.
  • Express the results as mg of VBN per 100g of meat.

4. Microbiological Analysis:

  • Homogenize 25g of each sample with 225 mL of sterile peptone water.
  • Perform serial dilutions.
  • Plate the dilutions on Plate Count Agar for total bacterial counts and on MacConkey agar for E. coli counts.
  • Incubate the plates at 37°C for 24-48 hours.
  • Count the colonies and express the results as log Colony Forming Units per gram (log CFU/g).

5. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments and over storage time.

Diagram: Workflow for Meat Preservation Experiment

G cluster_prep Sample Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_results Results Pork Fresh Pork Loin Grind Grind Meat Pork->Grind Treat Treat with Procyanidin (0%, 0.1%, 0.3%) Grind->Treat Form Form Patties Treat->Form Store Store at 4°C Form->Store Sample Sample at Day 0, 3, 7, 10, 14 Store->Sample Physico Physicochemical (Color, pH, TBARS, VBN) Sample->Physico Micro Microbiological (Total Bacteria, E. coli) Sample->Micro Data Data Analysis & Comparison Physico->Data Micro->Data

Caption: Experimental workflow for evaluating procyanidin as a meat preservative.

Application Note 2: Inhibition of Maillard Reaction in Thermally Processed Foods

The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars during thermal processing.[9][10] While it contributes to desirable flavor and color in many foods, it can also lead to the formation of harmful compounds known as Maillard Reaction Products (MRPs), including advanced glycation end-products (AGEs).[9][11] Procyanidins can effectively inhibit the Maillard reaction, reducing the formation of these undesirable products.

Mechanism of Inhibition: Polyphenols like procyanidins inhibit MRP formation through several pathways:[11]

  • Trapping α-dicarbonyl compounds: They can trap reactive intermediate compounds like glyoxal and methylglyoxal, preventing them from reacting further to form AGEs.

  • Scavenging free radicals: The antioxidant activity of procyanidins neutralizes free radicals that promote the Maillard reaction.

  • Chelating metal ions: They can chelate metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze oxidative reactions involved in AGE formation.

Studies have shown that adding lotus seedpod oligomeric procyanidins (LSOPCs) to hard biscuits can successfully inhibit the Maillard reaction and enhance flavor.[9][10]

Experimental Protocol: Assessing Maillard Reaction Inhibition in a Biscuit Model

This protocol is adapted from studies on the effect of procyanidins on the Maillard reaction in food models.[9][10]

1. Biscuit Formulation:

  • Prepare a standard biscuit dough recipe (e.g., flour, sugar, fat, water, leavening agents).
  • Create several batches of dough.
  • Incorporate different concentrations of a procyanidin extract (e.g., 0%, 0.1%, 0.2%, 0.4% w/w of flour) into the respective batches.

2. Baking and Sample Preparation:

  • Roll out the dough, cut into uniform shapes, and bake under controlled conditions (e.g., 200°C for 10 minutes).
  • Allow the biscuits to cool completely.
  • Grind the biscuits into a fine powder for analysis.

3. Color Analysis:

  • Measure the color of the powdered biscuit samples using a colorimeter to determine L, a, and b* values. A decrease in browning is expected with higher procyanidin concentrations.

4. Analysis of Maillard Reaction Products:

  • Furosine Content (Early Stage Indicator):
  • Hydrolyze the sample with hydrochloric acid.
  • Analyze the hydrolysate using High-Performance Liquid Chromatography (HPLC) to quantify furosine.
  • 5-Hydroxymethylfurfural (HMF) Content (Intermediate Indicator):
  • Extract HMF from the sample using a suitable solvent (e.g., methanol/water).
  • Quantify HMF using HPLC with UV detection.
  • Acrylamide Content:
  • Extract acrylamide from the sample.
  • Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for accurate quantification.
  • Fluorescent AGEs Measurement:
  • Extract the protein fraction from the biscuit powder.
  • Measure the fluorescence intensity of the extract (e.g., excitation at 370 nm, emission at 440 nm) as an indicator of fluorescent AGEs.

5. Sensory Evaluation:

  • Conduct a sensory panel to evaluate the flavor, aroma, and color of the biscuits to ensure the addition of procyanidins does not negatively impact consumer acceptance.

6. Data Analysis:

  • Statistically compare the levels of MRPs and color values across the different procyanidin concentrations.

Diagram: Procyanidin's Inhibition of the Maillard Reaction

G cluster_maillard Maillard Reaction Pathway cluster_inhibition Inhibition by Procyanidins Amino Amino Acid Schiff Schiff Base Amino->Schiff Sugar Reducing Sugar Sugar->Schiff Amadori Amadori Product Schiff->Amadori Dicarbonyl α-Dicarbonyls (Glyoxal, MGO) Amadori->Dicarbonyl AGEs Advanced Glycation End-products (AGEs) Dicarbonyl->AGEs Procyanidin This compound Trap Trapping Procyanidin->Trap Scavenge Radical Scavenging Procyanidin->Scavenge Trap->Dicarbonyl Inhibits Scavenge:w->Amadori:e Inhibits Oxidation

Caption: Mechanism of Maillard reaction inhibition by procyanidins.

Application Note 3: Modulation of Starch Digestion

Procyanidins can interact with starch and starch-digestive enzymes, potentially reducing the rate and extent of starch digestion. This application is significant for developing functional foods with a lower glycemic index, which can be beneficial for managing blood sugar levels.[12]

Mechanism of Action:

  • Enzyme Inhibition: Procyanidins can inhibit key digestive enzymes, α-amylase and α-glucosidase, which are responsible for breaking down starch into absorbable glucose.[12][13] The inhibition can be competitive, non-competitive, or mixed, depending on the enzyme and the specific procyanidin.[12]

  • Starch-Procyanidin Interaction: Procyanidins can bind to starch molecules through hydrogen bonding and hydrophobic interactions. This interaction can alter the starch's structure, making it more resistant to enzymatic digestion.[14][15] Proanthocyanidins with a higher degree of polymerization tend to have a stronger inhibitory effect.[13]

Data Presentation: Inhibition of Starch Digestive Enzymes

The following table shows the half-maximal inhibitory concentration (IC50) values of procyanidin (PC) and protocatechuic acid (PCA) against α-amylase and α-glucosidase.

Table 3: IC50 Values of Procyanidin (PC) for Starch Digestive Enzyme Inhibition [12]

Compoundα-Amylase IC50 (mg/mL)α-Glucosidase IC50 (mg/mL)
Procyanidin (PC) 0.05240.0106
Protocatechuic Acid (PCA)1.94261.0667

Note: A lower IC50 value indicates stronger inhibitory activity.

Experimental Protocol: In Vitro Starch Digestion Assay

This protocol outlines a method to assess the effect of procyanidins on the in vitro digestibility of starch.

1. Materials:

  • Starch source (e.g., corn starch, potato starch).
  • This compound or a procyanidin-rich extract.
  • Porcine pancreatic α-amylase.
  • Amyloglucosidase.
  • Sodium acetate buffer (pH 6.0).
  • Glucose oxidase-peroxidase (GOPOD) assay kit for glucose measurement.

2. Sample Preparation:

  • Prepare starch solutions or gels (e.g., 1% w/v) in the buffer.
  • Prepare starch-procyanidin mixtures by adding different concentrations of procyanidin to the starch solution. A control sample with no procyanidin should also be prepared.
  • Cook the starch solutions (e.g., in a boiling water bath for 20 minutes) to gelatinize the starch, then cool to 37°C.

3. Enzymatic Digestion:

  • Initiate the digestion by adding a solution containing α-amylase and amyloglucosidase to each sample.
  • Incubate the mixtures in a shaking water bath at 37°C to simulate physiological conditions.
  • Collect aliquots from each mixture at various time intervals (e.g., 0, 20, 60, 120, 180 minutes).
  • Stop the enzymatic reaction in the aliquots immediately by adding ethanol or by heat inactivation.

4. Glucose Quantification:

  • Centrifuge the aliquots to remove any undigested material.
  • Measure the glucose concentration in the supernatant using the GOPOD assay kit according to the manufacturer's instructions.
  • Measure the absorbance at the appropriate wavelength (e.g., 510 nm).

5. Data Analysis:

  • Calculate the percentage of starch digested at each time point based on the amount of glucose released.
  • Plot the percentage of digested starch against time to generate digestion curves.
  • Compare the digestion curves of the control and procyanidin-treated samples to determine the inhibitory effect.

Diagram: Procyanidin's Role in Starch Digestion

G Starch Starch Oligosaccharides Oligosaccharides Starch:e->Oligosaccharides:w Digestion Glucose Glucose Oligosaccharides->Glucose Digestion Absorption Glucose Absorption (Bloodstream) Glucose->Absorption Amylase α-Amylase Amylase->Starch Glucosidase α-Glucosidase Glucosidase->Oligosaccharides Procyanidin This compound Procyanidin->Starch Forms Complex Procyanidin->Amylase Inhibits Procyanidin->Glucosidase Inhibits

Caption: Procyanidins inhibit starch digestion and glucose release.

Application Note 4: Extraction and Quantification from Food Sources

Accurate extraction and quantification of procyanidins are crucial for quality control, research, and the development of functional foods. Procyanidins exist as a complex mixture of oligomers and polymers, which requires robust analytical methods.

Extraction Methods: Procyanidins are typically extracted from plant materials using solvents. Common methods include:[2]

  • Solid-Liquid Extraction: Using aqueous organic solvents like acetone, methanol, or ethanol. Acetone (e.g., 70% v/v) is often effective for extracting procyanidins.[2]

  • Advanced Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve efficiency and yield.[2]

Quantification Methods:

  • HPLC: High-Performance Liquid Chromatography (HPLC) coupled with UV, fluorescence, or Mass Spectrometry (MS) detectors is the standard method for separating and quantifying individual procyanidins, including dimers like this compound.[16][17] Normal-phase HPLC is particularly useful for separating procyanidins based on their degree of polymerization.

Experimental Protocol: General Extraction and Quantification of Procyanidins from Grape Seeds

This protocol provides a general method for extracting and analyzing procyanidins.

1. Sample Preparation:

  • Obtain grape seeds and dry them (e.g., freeze-drying or oven-drying at low temperature).
  • Grind the dried seeds into a fine powder to increase the surface area for extraction.
  • Defat the powder by extraction with a non-polar solvent like hexane to remove lipids.

2. Extraction:

  • Mix the defatted seed powder with an extraction solvent (e.g., 70% aqueous acetone) in a solid-to-solvent ratio of 1:10 (w/v).
  • Extract the mixture using an ultrasonic bath for 30 minutes at room temperature.
  • Separate the solid material from the liquid extract by centrifugation followed by filtration.
  • Repeat the extraction process on the solid residue to maximize yield.
  • Combine the liquid extracts.

3. Solvent Removal and Purification:

  • Remove the organic solvent (acetone) from the combined extract using a rotary evaporator under reduced pressure.
  • The remaining aqueous solution can be freeze-dried to obtain a crude procyanidin extract.
  • For further purification, the crude extract can be passed through a Sephadex LH-20 column.

4. HPLC Analysis:

  • Mobile Phase: Use a gradient system, for example, with (A) acidified water and (B) acetonitrile/acidified water.
  • Column: A normal-phase column (e.g., silica or diol) is suitable for separating oligomers.
  • Detection: Use a fluorescence detector (e.g., excitation at 276 nm, emission at 316 nm) for high sensitivity and selectivity, or a Diode Array Detector (DAD) and Mass Spectrometer (MS) for identification.
  • Quantification: Prepare calibration curves using authentic standards of procyanidins (e.g., Procyanidin B2, Catechin) to quantify the compounds in the extract.

Diagram: Workflow for Procyanidin Extraction and Analysis

G Start Grape Seeds Grind Grind & Defat Start->Grind Extract Solvent Extraction (e.g., 70% Acetone) Grind->Extract Filter Centrifuge & Filter Extract->Filter Evaporate Rotary Evaporation Filter->Evaporate Purify Column Chromatography (Optional Purification) Evaporate->Purify Analyze HPLC-FLD/MS Analysis Purify->Analyze Quantify Quantification & Data Analysis Analyze->Quantify

Caption: General workflow for extraction and analysis of procyanidins from food.

References

Troubleshooting & Optimization

How to improve the yield of Procyanidin B6 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the chemical synthesis of Procyanidin B6. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield of this compound 1. Inefficient Lewis Acid Catalyst: The chosen Lewis acid may not be optimal for the specific reaction conditions. 2. Incorrect Reaction Temperature: The intramolecular condensation step is temperature-sensitive.[1] 3. Suboptimal pH: The condensation reaction is pH-dependent.[2] 4. Degradation of Reactants or Products: Procyanidins can be unstable under harsh conditions.1. Catalyst Selection: SnCl₄ has been shown to be effective.[1][3] Other Lewis acids like TiCl₄, AgBF₄, or TMSOTf can also be considered, though they may lead to different product distributions or side reactions.[1][4] 2. Temperature Optimization: For the SnCl₄-catalyzed intramolecular condensation, the optimal temperature is -20 °C. Yields decrease at both higher and lower temperatures.[1] 3. pH Control: The condensation of leucocyanidin and (+)-catechin proceeds rapidly at pH 5 under ambient conditions.[2] 4. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and avoid prolonged reaction times that could lead to degradation.[1]
Formation of Procyanidin B3 Isomer 1. Lack of Regiocontrol: The C8 position of the catechin nucleophile is more nucleophilic than the C6 position, leading to the preferential formation of the 4-8 linked Procyanidin B3.[1][5] 2. Intermolecular vs. Intramolecular Reaction: Direct intermolecular condensation often results in a mixture of isomers.[1]1. Intramolecular Synthesis Strategy: Employing a linker molecule (e.g., azelaic acid) to connect the electrophile and nucleophile promotes intramolecular cyclization, favoring the formation of the 4-6 linked this compound.[1] 2. Protecting Group Strategy: Regioselective deprotection of the 5-O-TBDMS group on the catechin nucleophile directs the linkage to the C6 position.[1] 3. Halo-capping: Blocking the C8 position with a halogen can be a strategy to force the 4-6 linkage, though the intramolecular approach avoids this necessity.[6]
Complex Mixture of Byproducts 1. Self-condensation of Electrophile: The activated electrophile can react with itself, leading to undesired oligomers. 2. Deprotection of Other Protecting Groups: Certain Lewis acids, like TMSOTf, can cause unintended deprotection of other protecting groups (e.g., TBDMS), resulting in a complex mixture.[1] 3. Suboptimal Linker in Intramolecular Synthesis: The length of the dicarboxylic acid linker is crucial. Linkers other than azelaic acid may lead to self-condensation products.[1]1. Use of Intramolecular Approach: As mentioned above, this strategy minimizes self-condensation by favoring the reaction between the linked nucleophile and electrophile.[1] 2. Careful Selection of Lewis Acid: SnCl₄ is preferred for the intramolecular cyclization as it is less prone to causing unwanted deprotection compared to TMSOTf.[1] 3. Optimize Linker Molecule: Azelaic acid has been demonstrated to be an effective linker for promoting the desired 4-6 condensation.[1]
Difficulty in Purification 1. Structural Similarity of Isomers: this compound and B3 are structurally very similar, making their separation by standard chromatography challenging.[1] 2. Presence of Oligomers and Polymers: The reaction may produce higher-order oligomers that are difficult to separate from the desired dimer.1. Chromatographic Techniques: A combination of chromatographic methods is often necessary. Silica gel column chromatography is a primary step.[1] High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the preparative-scale separation of procyanidin dimers.[7] 2. Derivatization: Acetylation of the final product can aid in purification and characterization by NMR.[1]

Frequently Asked Questions (FAQs)

Q1: What is the key challenge in synthesizing this compound with high yield?

The primary challenge is achieving regioselectivity. The C8 position of the (+)-catechin nucleophile is more reactive than the C6 position, which typically leads to the formation of the thermodynamically favored Procyanidin B3 (a 4-8 linked dimer) as the major product in intermolecular condensations.[1][5] To selectively synthesize this compound (a 4-6 linked dimer), a strategy that favors the reaction at the C6 position is necessary.

Q2: How can I control the regioselectivity to favor this compound formation?

An effective method is to employ an intramolecular condensation strategy.[1] This involves the following key steps:

  • Regioselective Deprotection: Start with a fully protected (+)-catechin, such as 5,7,3',4'-tetra-O-TBDMS-(+)-catechin. Selectively remove the protecting group at the 5-O position. This can be achieved with trifluoroacetic acid (TFA).[1]

  • Linker Attachment: Use a dicarboxylic acid linker, such as azelaic acid, to connect the 5-hydroxyl group of the deprotected nucleophile to the 3-hydroxyl group of a protected (+)-catechin electrophile.[1]

  • Intramolecular Cyclization: In the presence of a suitable Lewis acid like SnCl₄, the linked molecule will preferentially undergo intramolecular cyclization to form the 4-6 bond of this compound.[1] This is because the linker brings the C4 of the electrophile and the C6 of the nucleophile into close proximity.

Q3: What are the optimal reaction conditions for the key intramolecular condensation step?

For the SnCl₄-catalyzed intramolecular condensation of the azelaic acid-linked precursor, the optimal conditions are a reaction temperature of -20 °C in dichloromethane (CH₂Cl₂).[1][3] Yields have been observed to decrease at both higher and lower temperatures.

Q4: What are the common side products, and how can I minimize their formation?

The most common side product is the Procyanidin B3 isomer.[1] In intermolecular reactions, it is often the major product. Other byproducts can include self-condensation products of the electrophile and a complex mixture resulting from non-specific deprotection.[1] To minimize these:

  • Utilize the intramolecular synthesis strategy described above to drastically reduce the formation of Procyanidin B3.

  • Choose the right Lewis acid. SnCl₄ is recommended for the intramolecular cyclization as it is less likely to cause unwanted deprotection of TBDMS groups compared to TMSOTf.[1]

  • Use the optimal linker. Azelaic acid has been shown to be effective; other dicarboxylic acid linkers may not facilitate the desired intramolecular reaction and could lead to the formation of self-condensation byproducts.[1]

Q5: How can I purify the synthesized this compound?

Purification can be challenging due to the presence of structurally similar isomers and other byproducts. A multi-step approach is often required:

  • Initial Purification: Silica gel column chromatography is typically used for the initial purification of the reaction mixture.[1]

  • Advanced Separation: For separating this compound from B3 and other closely related compounds, High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique.[7]

  • Final Deprotection and Purification: The final deprotection steps (e.g., removal of TBDMS and benzyl groups) are followed by further purification, which may involve another round of chromatography.

Experimental Protocols & Data

Regioselective Synthesis of this compound

The following table summarizes the key steps and reported yields for a successful regioselective synthesis of this compound via intramolecular condensation.[1][3]

Step Reaction Reagents & Conditions Yield (%)
1Regioselective Deprotection5,7,3',4'-tetra-O-TBDMS-(+)-catechin, TFA, CH₂Cl₂76
2Linker Attachment (Carboxylic Acid)5-hydroxyl nucleophile, Azelaic acid, DCC, DMAP, CH₂Cl₂80
3Linker Attachment (Diester)Carboxylic acid derivative, Electrophile, DCC, DMAP, CH₂Cl₂58
4Intramolecular CondensationDiester compound, SnCl₄, CH₂Cl₂, -20 °C72
5Linker RemovalDiisobutylaluminum hydrate (DIBALH), CH₂Cl₂66
6TBDMS DeprotectionTetrabutylammonium fluoride (TBAF), AcOH, THF, r.t.85
7Final DeprotectionPd(OH)₂/C, H₂, THF/MeOH/H₂O65
Comparison of Lewis Acids in Procyanidin Synthesis

The choice of Lewis acid is critical for the success of the condensation reaction. The following table provides a comparison of commonly used Lewis acids.

Lewis Acid Application Advantages Disadvantages/Considerations
SnCl₄ Intramolecular condensation for this compound.[1]High yield and regioselectivity in the intramolecular synthesis.[1]Sensitive to moisture.
TiCl₄ Intermolecular condensation for Procyanidin B3.[4]High yield and stereoselectivity for 4-8 linkages.[8]Can lead to a mixture of products in the absence of regiocontrol.
TMSOTf Intermolecular condensation.[4]Effective catalyst for condensation.Can cause deprotection of TBDMS groups, leading to a complex mixture of byproducts.[1]
AgBF₄ Intermolecular condensation for procyanidin trimers.[9]Excellent yield for specific intermolecular condensations.[9]May not be suitable for all substrates.

Visual Guides

This compound Synthesis Pathway

Procyanidin_B6_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_cyclization Key Reaction cluster_final Final Product A 5,7,3',4'-tetra-O-TBDMS- (+)-catechin D 5-hydroxyl nucleophile A->D Regioselective Deprotection (TFA) B Protected (+)-catechin (Electrophile) F Diester-linked precursor B->F C Azelaic Acid E Carboxylic acid derivative C->E D->E Linker Attachment (DCC, DMAP) E->F Esterification (DCC, DMAP) G 4-6 Condensed Dimer (Protected this compound) F->G Intramolecular Condensation (SnCl4, -20°C) H This compound G->H Deprotection Steps (DIBALH, TBAF, H2/Pd(OH)2)

Caption: Regioselective synthesis of this compound via an intramolecular condensation strategy.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Isomers Check for Procyanidin B3 (e.g., by LC-MS, NMR) Start->Check_Isomers B3_Present Procyanidin B3 is the major product Check_Isomers->B3_Present No_B3 Little or no B3, low conversion Check_Isomers->No_B3 Implement_Regiocontrol Implement intramolecular synthesis strategy B3_Present->Implement_Regiocontrol Yes Optimize_Conditions Optimize Reaction Conditions No_B3->Optimize_Conditions No Success Improved Yield of This compound Implement_Regiocontrol->Success Check_Temp Verify Temperature (-20°C for condensation) Optimize_Conditions->Check_Temp Temperature? Check_Catalyst Confirm Catalyst Activity (use fresh SnCl4) Optimize_Conditions->Check_Catalyst Catalyst? Check_Purity Check Reactant Purity and Stability Optimize_Conditions->Check_Purity Reactants? Check_Temp->Success Check_Catalyst->Success Check_Purity->Success

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Relationship Between Synthesis Parameters

Synthesis_Parameters Yield Yield Regioselectivity Regioselectivity (B6 vs. B3) Regioselectivity->Yield impacts Purity Purity Regioselectivity->Purity impacts Purification Purification Method Purity->Purification necessitates Temp Temperature Temp->Yield optimizes Temp->Purity affects byproducts Catalyst Lewis Acid Catalyst->Regioselectivity influences Catalyst->Purity affects byproducts Strategy Synthesis Strategy Strategy->Regioselectivity determines Purification->Yield final recovery

Caption: Interdependencies of key parameters in the synthesis and purification of this compound.

References

Procyanidin B6 Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Procyanidin B6.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of degradation for this compound during extraction and purification?

A1: this compound is highly susceptible to degradation from several factors:

  • Oxidation: Exposure to atmospheric oxygen, particularly in neutral or alkaline conditions (pH > 4), can cause oxidative degradation, often indicated by the browning of the extract.[1][2]

  • High Temperatures: Temperatures exceeding 40-50°C can lead to thermal degradation and cleavage of the interflavan bonds.[1][3] It is crucial to evaporate solvents under reduced pressure at low temperatures.[1]

  • pH Instability: Procyanidins are most stable in mildly acidic conditions (pH 3-4).[1] At very low pH (<2.0), they can undergo acid-catalyzed hydrolysis, while neutral or alkaline environments promote rapid oxidation.[1]

  • Light Exposure: Exposure to light can also contribute to the degradation of these light-sensitive compounds.

Q2: My procyanidin extract is turning brown. What does this signify and how can I prevent it?

A2: A brown color in your extract is a classic indicator of oxidative degradation.[1] This happens when the phenolic hydroxyl groups react with oxygen. To prevent this:

  • Maintain Acidic pH: Work in a pH range of 3-4 by acidifying solvents and buffers with small amounts of acetic or formic acid (e.g., 0.1-1%).[1][4]

  • Limit Oxygen Exposure: Work quickly and consider performing extractions under an inert atmosphere, such as nitrogen gas.[1]

  • Use Antioxidants: Adding antioxidants like ascorbic acid to the extraction solvent can help mitigate oxidation.[1]

  • Control Temperature: Keep all steps, especially solvent evaporation, at low temperatures (<40°C).[1]

Q3: What is the most effective solvent system for extracting this compound?

A3: The choice of solvent depends on the degree of polymerization of the target procyanidins. For oligomers like this compound:

  • Aqueous Acetone: A solution of 70% acetone in water is widely regarded as a highly effective solvent for a broad range of procyanidins, including oligomers.[1][5]

  • Aqueous Methanol/Ethanol: These are effective for lower molecular weight procyanidins.[1] A 60% hydromethanolic mixture with 1% formic acid has been shown to be efficient.[4][6] The addition of a small amount of acid (e.g., 1% acetic acid) is recommended to improve both extraction efficiency and stability.[1]

Q4: Which chromatographic technique is better for this compound purification: Normal-Phase (NP) or Reversed-Phase (RP) HPLC?

A4: Both techniques are often used sequentially for optimal purification.

  • Reversed-Phase (RP-HPLC): This is typically used first and is excellent for separating procyanidin monomers and smaller oligomers from other classes of compounds and from polymeric proanthocyanidins (PPCs).[7] C18 columns are most common.[5]

  • Normal-Phase (NP-HPLC): This technique is highly effective at separating procyanidins based on their degree of polymerization (DP).[7][8] It is often used as a final polishing step to isolate specific oligomers like this compound from other dimers (e.g., B1, B2, B3) and trimers. Diol columns are frequently used for this purpose.[9]

Q5: How can I effectively remove interfering compounds like sugars and proteins from my crude extract?

A5: Interfering compounds can form complexes with procyanidins, hindering their isolation.[7] A pre-purification or cleanup step is essential:

  • Macroporous Adsorbent Resins: Columns packed with resins like Amberlite XAD-7HP can be used to capture procyanidins while allowing sugars and other highly polar compounds to be washed away with water. The procyanidins are then eluted with an ethanol-water gradient.[5]

  • Sephadex LH-20 Chromatography: This gel filtration resin is widely used for separating polyphenols from other compounds and for initial fractionation of procyanidins.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient Extraction: Solvent system is not optimal; insufficient cell disruption.[1] 2. Degradation during Extraction: pH is too high/low; temperature is too high.[1] 3. Complex Formation: Procyanidins are bound to proteins or carbohydrates.[7]1. Use an acidified (pH 3-4) 70% aqueous acetone solution. Ensure plant material is finely ground.[1] 2. Maintain temperature <40°C and pH between 3-4 throughout the process.[1] 3. Implement a pre-purification step with a macroporous resin (e.g., XAD7HP) to remove interfering compounds.[5]
Poor Peak Resolution / Co-elution in HPLC 1. Complex Isomeric Mixture: this compound is an isomer of other B-type dimers which have very similar retention times.[11] 2. Inappropriate Column/Mobile Phase: The selected chromatography system lacks the necessary selectivity.1. Employ sequential chromatography. First, use preparative RP-HPLC to isolate the dimer fraction. Then, use preparative NP-HPLC (e.g., Diol column) to separate the isomers based on their degree of polymerization and structure.[7][9] 2. For RP-HPLC, optimize the gradient of acidified water and acetonitrile/methanol. For NP-HPLC, use a gradient of solvents like acetone/water/acetic acid.[5]
Sample Degradation During Storage 1. Oxidation: Exposure to air at room temperature.[1] 2. Repeated Freeze-Thaw Cycles: Causes degradation of stored samples.[1]1. For long-term storage, freeze extracts at -20°C or ideally -80°C. For short-term (days), refrigerate at 2-8°C.[1] 2. Aliquot the purified sample into single-use amber vials before freezing to avoid repeated thawing of the bulk sample.[1]
Inaccurate Quantification 1. Lack of a Pure Standard: Using an impure or degraded standard for the calibration curve. 2. Interfering Peaks: Other compounds co-eluting with the this compound peak.[12] 3. Degradation Post-Purification: The purified sample has degraded before analysis.1. Verify the purity of your this compound standard using LC-MS. 2. Use a high-resolution analytical column and optimize the gradient to ensure baseline separation. Use a photodiode array (PDA) detector to check for peak purity. 3. Analyze samples immediately after purification or store them properly at -80°C under an inert atmosphere.[1]

Data Presentation

Table 1: Procyanidin Stability Under Various Conditions

Parameter Condition Stability & Outcome Reference(s)
pH < 2.0 Unstable; high risk of acid-catalyzed cleavage of interflavan bonds. [1]
3.0 - 4.0 Optimal Stability. [1]
Neutral to Alkaline (>7.0) Highly unstable; rapid oxidative degradation and browning. [1][2]
Temperature < 40°C Recommended for all processing and evaporation steps. [1]
50°C Antioxidant activity may begin to decline, especially at neutral pH. [1]
> 60°C Significant degradation and reduction in activity. [1]
Storage Room Temperature (~25°C) Not suitable for storage; significant losses can occur. [1]
Refrigeration (2-8°C) Suitable for short-term storage (a few days). [1]

| | Freezing (-20°C to -80°C) | Recommended for long-term storage. |[1] |

Table 2: Example HPLC Parameters for this compound Analysis

Parameter Reversed-Phase (RP-HPLC) Conditions Normal-Phase (NP-HPLC) Conditions Reference(s)
Column C18, e.g., 250 x 4.6 mm, 5 µm Diol or Silica (e.g., Supelcosil LC-Si) [5][9]
Mobile Phase A Water with 0.1% Formic Acid or 1% Acetic Acid Acetone/Water/Acetic Acid (70:29.5:0.5, v/v/v) [5][6]
Mobile Phase B Acetonitrile or Methanol Methanol/Water/Acetic Acid (95:4.5:0.5, v/v/v) [5]
Flow Rate 0.8 - 1.0 mL/min ~4.0 mL/min (semi-preparative) [5][11]
Detection UV at 280 nm UV at 280 nm [5]

| Column Temp. | 25 - 30°C | Ambient |[5][6] |

Experimental Protocols

Protocol 1: Extraction and Pre-purification of Procyanidins from Grape Seeds

  • Material Preparation: Grind dried grape seeds into a fine powder (20-40 mesh).

  • Solvent Extraction:

    • Suspend the powder in a 70:30 (v/v) acetone/water solution containing 1% acetic acid. Use a solid-to-solvent ratio of 1:10 (w/v).[1][5]

    • Stir the mixture at room temperature for 1-2 hours, protected from light.

    • Alternatively, use ultrasound-assisted extraction (UAE) for 20-30 minutes to improve efficiency.[5]

    • Separate the extract from the solid residue by centrifugation followed by filtration.

    • Repeat the extraction twice more on the residue and combine the liquid extracts.

  • Solvent Removal: Concentrate the combined extracts using a rotary evaporator under vacuum at a temperature below 40°C to remove the acetone.

  • Pre-purification with Macroporous Resin:

    • Load the remaining aqueous extract onto a pre-conditioned XAD-7HP resin column.[5]

    • Wash the column with distilled water to elute sugars and other polar impurities.

    • Elute the procyanidin fraction with 70% ethanol.[5]

    • Concentrate the eluate under vacuum (<40°C) and then freeze-dry to obtain the crude procyanidin powder.

Protocol 2: Purification of this compound via Preparative HPLC

This is a two-step process for achieving high purity.

  • Step 1: Reversed-Phase HPLC (Fractionation of Dimers)

    • Dissolve the crude procyanidin powder in the initial mobile phase (e.g., 95% Mobile Phase A).

    • Inject onto a preparative C18 column.

    • Run a linear gradient from ~5-30% Mobile Phase B (acetonitrile/acidified water) over 60 minutes.

    • Collect fractions corresponding to the elution time of procyanidin dimers. Use an analytical HPLC with a known standard to identify the correct fractions.

    • Pool the dimer-rich fractions and lyophilize.

  • Step 2: Normal-Phase HPLC (Isolation of this compound)

    • Dissolve the lyophilized dimer fraction in the initial NP-HPLC mobile phase.

    • Inject onto a preparative Diol column.[9]

    • Use a mobile phase system such as Dichloromethane-Methanol-Formic Acid-Water or Acetone-Water-Acetic Acid to separate isomers.[5][9]

    • Collect the peak corresponding to this compound based on the retention time of a pure standard.

    • Evaporate the solvent under vacuum (<40°C) and lyophilize the final product.

Protocol 3: Analytical HPLC for Purity Assessment

  • Instrumentation: Use an HPLC or UHPLC system with a PDA or UV detector and a C18 analytical column.[7]

  • Standard Preparation: Prepare a calibration curve using a high-purity this compound standard (0.5 - 50 µg/mL).

  • Sample Preparation: Dissolve the purified sample in the mobile phase, filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions: Use the analytical equivalent of the RP-HPLC conditions listed in Table 2. A typical gradient might be 10-55% Solvent B over 50 minutes.[6]

  • Analysis: Inject the sample. Identify the this compound peak by comparing its retention time and UV spectrum (max absorbance ~280 nm) to the standard. Quantify using the calibration curve.

Visualizations

experimental_workflow cluster_0 Extraction & Cleanup cluster_1 Chromatographic Purification cluster_2 Final Product & Analysis raw_material Raw Material (e.g., Grape Seeds) grinding Grinding raw_material->grinding extraction Solvent Extraction (70% Acetone, pH 3-4, <40°C) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (<40°C) filtration->concentration cleanup Resin Pre-purification (e.g., XAD-7HP) concentration->cleanup crude_extract Crude Procyanidin Extract cleanup->crude_extract prep_rp_hplc Preparative RP-HPLC (C18 Column) crude_extract->prep_rp_hplc dimer_fraction Dimer-Enriched Fraction prep_rp_hplc->dimer_fraction prep_np_hplc Preparative NP-HPLC (Diol Column) dimer_fraction->prep_np_hplc lyophilization Lyophilization prep_np_hplc->lyophilization pure_b6 Purified this compound analysis Purity Analysis (Analytical HPLC, LC-MS) pure_b6->analysis lyophilization->pure_b6

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_guide start Problem: Low Yield or Purity check_color Is the extract brown? start->check_color color_yes Yes check_color->color_yes Yes color_no No check_color->color_no No check_yield Is the yield low at extraction stage? yield_yes Yes check_yield->yield_yes Yes yield_no No check_yield->yield_no No check_purity Is the final purity low after chromatography? purity_yes Yes check_purity->purity_yes Yes oxidation_issue Indicates Oxidation. - Check pH (aim for 3-4) - Lower temperature (<40°C) - Limit O2/light exposure color_yes->oxidation_issue color_no->check_yield extraction_issue Inefficient Extraction. - Optimize solvent (e.g., 70% acetone) - Ensure fine grinding - Add acid (e.g., 1% HAc) yield_yes->extraction_issue yield_no->check_purity purity_issue Inefficient Separation. - Add pre-purification step (resin) - Use sequential HPLC (RP -> NP) - Optimize HPLC gradient purity_yes->purity_issue purity_no No

Caption: Troubleshooting logic for low yield or purity of this compound.

References

Preventing Procyanidin B6 degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Procyanidin B6 during sample preparation, extraction, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound, like other procyanidins, is a sensitive compound. Its degradation is primarily triggered by environmental factors, including high temperatures, inappropriate pH levels (both highly acidic and alkaline), exposure to oxygen (oxidation), light, and the presence of certain enzymes.[1]

Q2: What is the ideal pH range to maintain for this compound stability?

A2: The optimal pH for procyanidin stability is between 3 and 4.[1] Procyanidins are susceptible to hydrolysis at very low pH (<2) and oxidation at neutral or basic pH levels. Therefore, it is crucial to acidify extraction solvents and buffers using acids like formic or acetic acid to maintain this range.[1][2][3]

Q3: Why is the choice of extraction solvent important for stability?

A3: The extraction solvent not only dictates the efficiency of procyanidin recovery but also significantly impacts its stability. Acetone-water mixtures (e.g., 70% acetone) are highly effective for extracting a broad range of procyanidins, including higher molecular weight oligomers.[1][4] Solvents like methanol and ethanol are also effective, particularly for lower molecular weight procyanidins.[2][5] The most critical factor is the acidification of the solvent system (e.g., with 0.1-1% formic or acetic acid) to maintain a low pH (3-4), which prevents oxidation and hydrolysis.[1][2][6]

Q4: What is the recommended temperature for processing and storing this compound extracts?

A4: Throughout the sample preparation process, including extraction and solvent evaporation, the temperature should be maintained below 40°C to prevent thermal degradation.[1] For short-term storage (a few days), refrigeration at 2-8°C is adequate. For long-term stability, extracts should be frozen at -20°C or, ideally, -80°C. It is also best practice to aliquot extracts into single-use vials before freezing to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

This section addresses common problems encountered during this compound sample preparation.

Problem: Low or inconsistent recovery of this compound.

  • Possible Cause 1: Incomplete Extraction

    • Solution: Ensure the plant material is ground to a fine, homogenous powder; for tough materials, cryogenic grinding can be effective.[1] Optimize the solid-to-solvent ratio; a common starting point is 1:10 to 1:20 (g:mL), though ratios up to 1:25 have been shown to be effective.[1][2] Repeat the extraction process on the pellet to ensure completeness.[6]

  • Possible Cause 2: Degradation During Extraction

    • Solution: Perform extractions at room temperature or below. If using methods like ultrasonic-assisted extraction, which can generate heat, employ a cooling bath to keep the temperature below 40°C.[1] Always use an acidified solvent system (e.g., 70% acetone with 1% acetic acid) to maintain a pH of 3-4.[1]

Problem: The extract turns brown, and analytical results are not reproducible.

  • Possible Cause 1: Oxidation

    • Solution: Oxidation is a primary cause of degradation, often indicated by a color change to brown.[1] To minimize this, work quickly and keep samples on ice. Use amber vials to protect the extract from light, which can accelerate oxidation.[1] For highly sensitive samples, consider performing extractions under an inert atmosphere (e.g., nitrogen gas) and adding antioxidants like ascorbic acid to the solvent.[1]

  • Possible Cause 2: pH-Induced Degradation

    • Solution: If the pH of the solution is outside the stable range of 3-4, degradation can occur rapidly.[1] Ensure that all solvents and buffers used throughout the process are acidified with formic or acetic acid to maintain the appropriate pH.[1]

Problem: Suspected degradation during solvent evaporation.

  • Possible Cause: High Temperature

    • Solution: High temperatures during solvent removal are a common source of degradation. The antioxidant activity of procyanidins can decline at temperatures above 50°C.[1] Evaporate solvents using a rotary evaporator or similar equipment under reduced pressure at a low temperature (always below 40°C).[1]

Data Presentation

Table 1: Effect of Temperature on Procyanidin Stability

Temperature RangeStability ImpactRecommendation
> 60°CSignificant reduction and degradation.Avoid heating above 40°C during any step.[1]
50°CAntioxidant activity begins to decline, especially at neutral pH.Use only for very short durations if absolutely necessary.[1]
25°C (Room Temp)Not suitable for storage; significant losses (62-85%) can occur over months.Avoid leaving samples at room temperature for extended periods.[1]
2-8°CSuitable for short-term storage (days).Use for temporary storage during sample processing.[1]
-20°C to -80°CIdeal for long-term storage.Aliquot and freeze extracts for long-term preservation.[1]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction for Procyanidins

This protocol is a general method for extracting procyanidins from finely ground plant materials like grape seeds or bark.

  • Sample Preparation: Weigh approximately 1 gram of lyophilized and finely powdered plant material into a centrifuge tube.

  • Solvent Addition: Add 20-25 mL of an acidified solvent mixture. A highly effective solvent is 70% acetone in water containing 0.5-1% acetic or formic acid (v/v/v).[1][6] This creates a solid-to-solvent ratio of 1:20 to 1:25.

  • Extraction: Tightly cap the tube and sonicate the mixture for 10-15 minutes in an ultrasonic bath equipped with a cooling system to maintain a temperature below 40°C.[1][2]

  • Centrifugation: Centrifuge the mixture at approximately 8000 × g for 10 minutes to pellet the solid material.[6]

  • Supernatant Collection: Carefully decant and collect the supernatant.

  • Re-extraction: To ensure complete extraction, repeat steps 2-5 on the remaining pellet.

  • Solvent Evaporation: Combine the supernatants and evaporate the organic solvent (acetone) under reduced pressure at a temperature below 40°C using a rotary evaporator.[6]

  • Reconstitution: Re-dissolve the remaining aqueous extract in a known volume of the initial mobile phase for chromatographic analysis.

Protocol 2: General HPLC Analysis of Procyanidins

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of procyanidins.[4][7]

  • Instrumentation: An HPLC or UPLC system coupled with a suitable detector. Fluorescence (FLD) detectors offer high sensitivity for procyanidins, while Mass Spectrometry (MS) provides structural information and specificity.[2][6][8]

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.[9] For separation based on the degree of polymerization, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is highly effective.[6][8]

  • Mobile Phase (Reversed-Phase Example):

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A gradient is typically used to separate the various procyanidin oligomers. The gradient starts with a high percentage of aqueous phase (A) and gradually increases the organic phase (B).

  • Detection:

    • UV detection is often set at 280 nm.[9]

    • For FLD, excitation is typically set around 270-280 nm and emission around 310-320 nm.[2]

    • For MS, negative ionization mode is common for procyanidins.[6]

  • Quantification: Quantification is performed by creating a calibration curve using an external standard of this compound or a related compound like (+)-catechin or (-)-epicatechin.

Visualizations

Temp High Temperature (>40°C) Degradation Degradation Temp->Degradation Oxidation Oxidation (O₂, High pH) Oxidation->Degradation pH Inappropriate pH (<3 or >4) pH->Degradation Light Light Exposure Light->Degradation PB6 This compound

Caption: Key factors leading to the degradation of this compound.

Start Low or Inconsistent This compound Signal Cause1 Possible Cause: Oxidation / pH Shift Start->Cause1 Cause2 Possible Cause: Incomplete Extraction Start->Cause2 Cause3 Possible Cause: Thermal Degradation Start->Cause3 Solution1 Solution: - Use amber vials & inert gas - Keep samples on ice - Buffer all solutions to pH 3-4 Cause1->Solution1 Solution2 Solution: - Optimize solid:solvent ratio - Ensure fine sample grinding - Repeat extraction steps Cause2->Solution2 Solution3 Solution: - Keep extraction T < 40°C - Use cooling bath for sonication - Evaporate solvent at low T Cause3->Solution3

Caption: Troubleshooting logic for poor this compound analytical results.

Start Plant Material Grind Cryogenic/Fine Grinding Start->Grind Extract Extraction (Acidified Solvent, <40°C) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Solvent Evaporation (<40°C, Reduced Pressure) Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze HPLC/UPLC Analysis Reconstitute->Analyze

Caption: A generalized workflow for this compound sample preparation.

References

Troubleshooting poor peak resolution of Procyanidin B6 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Procyanidin B6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a specific focus on achieving optimal peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: Why is my this compound peak broad and poorly resolved?

A1: Poor peak resolution for this compound can stem from several factors related to your HPLC method and system. Common causes include:

  • Inappropriate Column Selection: The choice of stationary phase is critical. Reversed-phase C18 columns are commonly used, but for complex mixtures containing multiple procyanidin isomers, Normal-Phase (NP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better separation.[1][2]

  • Suboptimal Mobile Phase Composition: The type of organic solvent (acetonitrile vs. methanol), the pH, and the concentration of acidic modifiers (e.g., formic acid, acetic acid) significantly impact selectivity and peak shape.[3][4]

  • Inadequate Gradient Program: A gradient that is too steep may not provide sufficient time for the separation of closely eluting compounds like procyanidin isomers.[5]

  • High Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.[6]

  • Column Overload: Injecting too much sample can cause peak fronting and a loss of resolution.[6]

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.[7]

Q2: My this compound peak is tailing. What are the likely causes and solutions?

A2: Peak tailing is a common issue in the analysis of phenolic compounds like this compound. The primary causes include:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of procyanidins, leading to tailing.

    • Solution: Acidify the mobile phase with 0.1% formic or acetic acid to suppress the ionization of silanol groups. Using a well-end-capped column can also minimize these interactions.[8]

  • Column Contamination: Accumulation of sample matrix components on the column can create active sites that cause tailing.

    • Solution: Implement a robust column washing protocol after each analytical run. Use a guard column to protect the analytical column from strongly retained impurities.[7]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9]

Q3: I am observing co-elution of this compound with another peak. How can I improve the separation?

A3: Co-elution is a frequent challenge, especially when analyzing samples containing multiple procyanidin isomers (e.g., Procyanidin B2, B3). To improve separation:

  • Optimize Mobile Phase Selectivity:

    • Solvent Type: Switching between acetonitrile and methanol can alter the elution order and improve the resolution of closely eluting compounds.[7]

    • pH Adjustment: Fine-tuning the pH of the mobile phase can change the ionization state of procyanidins and potentially improve separation.

  • Modify the Gradient: Employ a shallower gradient, especially during the elution window of the procyanidin dimers. This increases the separation time and can resolve co-eluting peaks.[4]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different selectivity is recommended. For instance, if you are using a C18 column, a column with a phenyl-hexyl or a diol stationary phase might provide the necessary selectivity to separate the isomers.[1][5]

  • Reduce the Flow Rate: Lowering the flow rate can enhance resolution, although it will increase the analysis time.[6]

  • Increase Column Temperature: Elevating the column temperature can improve mass transfer and peak efficiency, which may lead to better resolution. However, procyanidins can be thermally sensitive, so temperatures should be increased cautiously (e.g., to 30-40°C).[5]

Data Presentation

The following tables summarize key parameters and comparisons to guide your method development and troubleshooting efforts.

Table 1: Comparison of HPLC Modes for Procyanidin Analysis [1][2]

FeatureNormal-Phase HPLC (NP-HPLC) / HILICReversed-Phase HPLC (RP-HPLC)
Primary Separation Principle Adsorption/Partition based on polarityPartition based on hydrophobicity
Stationary Phase Polar (e.g., Silica, Diol)Non-polar (e.g., C18, C8)
Typical Mobile Phase Non-polar (e.g., Dichloromethane/Methanol, Acetonitrile/Water)Polar (e.g., Water/Acetonitrile, Water/Methanol with acid)
Elution Order of Procyanidins Increasing retention with increasing degree of polymerization (DP)Decreasing retention with increasing DP
Resolution of High DP Oligomers ExcellentPoor (often results in an unresolved "hump")
Resolution of Isomers Generally poorGood for low DP isomers (like B-type dimers)
Best for this compound Separation from higher oligomersSeparation from other B-type dimer isomers

Table 2: Influence of Mobile Phase Parameters on Peak Resolution

ParameterEffect on this compound ResolutionRecommendation
Organic Solvent Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity, which may be beneficial for resolving isomers.[7]Start with an acidified water/acetonitrile gradient. If co-elution is an issue, try substituting with methanol.
Acidic Modifier Formic acid or acetic acid (0.1-0.5%) is crucial for good peak shape by suppressing silanol interactions.[3]Routinely add 0.1% formic acid to both aqueous and organic mobile phase components.
Gradient Slope A shallow gradient around the elution time of this compound provides more time for separation from closely related isomers.[4]After an initial scouting gradient, optimize the gradient slope in the region where procyanidin dimers elute.
Flow Rate Lower flow rates (e.g., 0.8 mL/min for a 4.6 mm ID column) generally increase resolution but also analysis time.[6]Optimize for the best balance between resolution and run time.
Column Temperature Slightly elevated temperatures (e.g., 30-35°C) can decrease mobile phase viscosity and improve peak efficiency.[5]Maintain a stable and slightly elevated column temperature.

Experimental Protocols

The following are detailed starting-point methodologies for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and HPLC system.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for this compound Isomer Separation [2][3]

  • Objective: To separate this compound from other B-type dimer isomers.

  • Instrumentation:

    • HPLC or UHPLC system with a binary pump, autosampler, and column oven.

    • Diode Array Detector (DAD) or Fluorescence Detector (FLD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-40 min: 10-25% B (shallow gradient for dimer separation)

      • 40-45 min: 25-90% B (column wash)

      • 45-50 min: 90% B (hold)

      • 50.1-55 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection:

      • DAD: 280 nm.

      • FLD: Excitation at 276 nm, Emission at 316 nm.[2]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Extract procyanidins from the plant material using 70% aqueous acetone.

    • Evaporate the acetone under reduced pressure.

    • Lyophilize the remaining aqueous extract.

    • Reconstitute a known amount of the dried extract in the initial mobile phase (90% A, 10% B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Normal-Phase HPLC (NP-HPLC) for Separation by Degree of Polymerization [1][2]

  • Objective: To separate procyanidin dimers (including B6) as a class from monomers and higher oligomers.

  • Instrumentation:

    • HPLC system with a binary or ternary pump, autosampler, and column oven.

    • Fluorescence Detector (FLD).

  • Chromatographic Conditions:

    • Column: Silica or Diol, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Dichloromethane/Methanol/Acetic Acid/Water (e.g., 82:14:2:2 v/v/v/v).

    • Mobile Phase B: Methanol/Water/Acetic Acid (e.g., 96:2:2 v/v/v).

    • Gradient Program:

      • 0-30 min: 0-14% B

      • 30-45 min: 14-30% B

      • 45-50 min: 30-80% B (column wash)

      • 50.1-55 min: 0% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection (FLD): Excitation at 276 nm, Emission at 316 nm.[2]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Follow the same extraction and drying procedure as in Protocol 1.

    • Reconstitute the dried extract in the initial mobile phase (Mobile Phase A).

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

Mandatory Visualization

The following diagrams illustrate logical workflows for troubleshooting poor peak resolution of this compound.

G Troubleshooting Workflow for Poor Peak Resolution A Poor Peak Resolution of this compound B Check Peak Shape A->B K Sample Preparation Issue? - Reduce Injection Volume/Concentration - Dissolve Sample in Initial Mobile Phase A->K C Broad Peak B->C Symmetrical? D Tailing Peak B->D Asymmetrical? E Co-eluting Peaks B->E Overlapping? F Optimize Mobile Phase - Adjust Organic/Aqueous Ratio - Try Different Organic Solvent (ACN vs. MeOH) - Adjust Acid Modifier Concentration C->F G Optimize Gradient Program - Introduce Shallower Gradient C->G J System Optimization - Decrease Flow Rate - Check for Extra-Column Volume - Optimize Temperature C->J H Check for Secondary Interactions - Ensure Mobile Phase is Acidified (pH 2.5-3.5) D->H E->F E->G I Change Column Selectivity - Switch from C18 to Phenyl-Hexyl or Diol - Use a Higher Efficiency Column (smaller particles) E->I L Resolution Improved? F->L G->L H->L I->L J->L L->F L->G L->H L->I L->J L->K

Caption: A logical workflow for troubleshooting poor peak resolution.

G Key Factors Influencing this compound Peak Resolution cluster_0 Method Parameters cluster_1 Analyte & Sample A Mobile Phase B Stationary Phase A->B Interaction F Peak Resolution A->F Selectivity, Peak Shape B->F Selectivity, Efficiency C System Conditions C->F Efficiency D This compound Properties D->A Interaction D->B Interaction D->F Interaction with Stationary Phase E Sample Matrix & Prep E->F Interferences, Peak Shape

Caption: Inter-relationships of factors affecting peak resolution.

References

How to increase the solubility of Procyanidin B6 for cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for working with Procyanidin B6, focusing on troubleshooting solubility issues for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound, like other procyanidins, is a polyphenol with poor water solubility. For cell culture applications, it is best to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous cell culture medium.

Commonly used organic solvents for procyanidins include Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[1][2] Aqueous mixtures of these solvents are often effective for extraction and may be suitable for creating stock solutions.[1][2][3] For a related compound, Procyanidin B2, the solubility in DMSO and ethanol is approximately 30 mg/mL.[4] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Table 1: Solubility of Related B-type Procyanidins in Various Solvents Note: This data is for Procyanidin B1 and B2 and should be used as a reference guide for this compound.

CompoundSolventApproximate SolubilityReference
Procyanidin B1Ethanol, DMSO, Dimethyl Formamide~30 mg/mL[5]
Procyanidin B1PBS (pH 7.2)~10 mg/mL[5]
Procyanidin B2Ethanol, DMSO, Dimethyl Formamide~30 mg/mL[4]
Procyanidin B2PBS (pH 7.2)~10 mg/mL[4]
Q2: What is the standard procedure for preparing a this compound stock solution for cell assays?

Preparing a sterile, concentrated stock solution is critical for accurate and reproducible experiments. The following workflow outlines the recommended procedure.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Final Steps weigh 1. Weigh this compound in a sterile tube add_solvent 2. Add appropriate volume of sterile DMSO or Ethanol weigh->add_solvent vortex 3. Vortex thoroughly add_solvent->vortex sonicate 4. Briefly sonicate (if necessary) vortex->sonicate filter 5. Sterilize through a 0.22 µm filter sonicate->filter aliquot 6. Aliquot into sterile tubes to avoid freeze-thaw cycles filter->aliquot store 7. Store at -20°C or -80°C, protected from light aliquot->store

Figure 1. Workflow for preparing a this compound stock solution.
Q3: My this compound precipitated after I added the stock solution to my cell culture medium. What can I do?

Precipitation is a common issue when diluting a compound from an organic solvent into an aqueous buffer like cell culture medium. Here are several troubleshooting steps:

  • Check Final Solvent Concentration: Ensure the final percentage of your organic solvent (e.g., DMSO) in the medium is as low as possible, ideally below 0.5%. A high concentration of the organic solvent can cause the compound to crash out of solution.

  • Increase Stock Concentration: Prepare a more concentrated stock solution. This allows you to add a smaller volume to the medium to achieve the desired final concentration, thereby keeping the final solvent percentage low.

  • Modify Dilution Method: Instead of adding the stock directly to the full volume of medium, try adding the stock solution to a smaller volume of medium first, mix well, and then add this intermediate dilution to the rest of the medium. Gently warming the medium to 37°C before adding the stock can also help.

  • Use Solubilizing Excipients: For particularly difficult compounds, formulation strategies can be employed. The use of cyclodextrins, for example, can form inclusion complexes that enhance the aqueous solubility of poorly soluble drugs.[6]

  • Brief Sonication: After dilution, briefly sonicating the final solution in a water bath sonicator may help redissolve fine precipitates, but be cautious as this can affect compound stability or cell viability.

Q4: What is the maximum concentration of an organic solvent like DMSO that is safe for my cells?

Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, sensitivity varies greatly between cell types. It is highly recommended to perform a solvent tolerance experiment to determine the maximum non-toxic concentration for your specific cell line and assay duration.

Solvent_Toxicity_Workflow plate 1. Plate cells at desired density prepare 2. Prepare serial dilutions of solvent (e.g., DMSO) in culture medium plate->prepare treat 3. Replace medium with solvent-containing medium prepare->treat incubate 4. Incubate for the duration of your experiment treat->incubate assay 5. Perform cell viability assay (e.g., MTT, CellTiter-Glo®) incubate->assay analyze 6. Analyze data to find highest non-toxic concentration assay->analyze

Figure 2. Workflow for determining solvent toxicity on a cell line.

Experimental Protocols

Protocol 1: Determining Maximum Tolerated Solvent Concentration

This protocol helps establish the highest concentration of a solvent (e.g., DMSO) that does not impact cell viability in your specific experimental conditions.

  • Cell Plating: Seed your cells in a 96-well plate at the density you will use for your main experiment. Include wells for untreated controls and blanks (medium only). Allow cells to adhere overnight.

  • Solvent Dilution Series: Prepare a 2x concentrated serial dilution series of your solvent (e.g., DMSO) in fresh culture medium. A typical range would be from 2% down to 0.015% (v/v). Your final concentrations after adding to cells will be 1% to 0.0075%. Also prepare a 2x medium control with no solvent.

  • Cell Treatment: Remove the old medium from the cells. Add an equal volume of the 2x solvent dilutions and the 2x control medium to the appropriate wells.

  • Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a suitable assay (e.g., MTT, XTT, or CellTiter-Glo®).

    • Note on Assay Choice: Be aware that polyphenols like procyanidins can interfere with assays that rely on redox reactions, such as the MTT or Neutral Red assays, potentially giving false positive results.[7] An ATP-based assay like CellTiter-Glo® is often a more reliable alternative.

  • Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the untreated control. The highest concentration that shows no statistically significant decrease in viability is your maximum tolerated solvent concentration.

This compound and Cell Signaling

Procyanidins are known to modulate various intracellular signaling pathways, which is a key reason for their investigation in cell-based assays.[8][9] Understanding these interactions is crucial for interpreting experimental results. Larger procyanidins may interact with cell membrane proteins, while smaller oligomers can be transported into the cell to interact with signaling proteins directly.[8]

Key pathways reported to be affected by proanthocyanidins include:

  • AMPK Pathway: Involved in cellular energy homeostasis, its activation can influence glucose uptake and fatty acid oxidation.[10]

  • MAPK/ERK Pathway: A central pathway that regulates a wide range of cellular processes including proliferation, differentiation, and survival.[10]

  • Nrf2/ARE Pathway: The primary pathway for cellular defense against oxidative stress. Procyanidins have been shown to activate Nrf2, leading to the expression of antioxidant enzymes.[11]

Signaling_Pathways PB6 This compound Membrane Cell Membrane Interaction PB6->Membrane Larger oligomers Uptake Cellular Uptake PB6->Uptake Smaller oligomers AMPK AMPK Membrane->AMPK MAPK MAPK/ERK Membrane->MAPK Uptake->AMPK Uptake->MAPK Nrf2 Nrf2 Uptake->Nrf2 Glucose Glucose Uptake (GLUT4 Translocation) AMPK->Glucose Proliferation Modulation of Proliferation & Survival MAPK->Proliferation Antioxidant Antioxidant Response (HO-1, NQO1) Nrf2->Antioxidant

Figure 3. Potential signaling pathways modulated by this compound.

References

Identifying and removing byproducts in Procyanidin B6 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Procyanidin B6. Our aim is to offer practical solutions to common challenges encountered during synthesis, with a focus on identifying and removing unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The most prevalent byproduct in the synthesis of this compound, a catechin-(4α→6)-catechin dimer, is its structural isomer, Procyanidin B3, which is a catechin-(4α→8)-catechin dimer.[1][2] Other potential byproducts include higher oligomers such as trimers (e.g., Procyanidin C2) and tetramers, which can form through further condensation reactions.[3][4] Self-condensation of the electrophile starting material can also occur, leading to a complex mixture of undesired compounds.[1]

Q2: How can I identify the presence of Procyanidin B3 and other byproducts in my reaction mixture?

A2: The most effective methods for identifying this compound and its byproducts are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: Reversed-phase HPLC can separate this compound from B3 and other oligomers. The elution order will depend on the specific column and mobile phase used, but generally, isomers can be resolved with an optimized gradient.[5]

  • NMR: 1D and 2D NMR spectroscopy (such as COSY, HSQC, and HMBC) are crucial for unambiguous structure elucidation. Specific chemical shifts in the 1H and 13C NMR spectra can differentiate between the (4→6) linkage of this compound and the (4→8) linkage of Procyanidin B3.[6][7]

Q3: What factors influence the formation of byproducts in this compound synthesis?

A3: Several factors can significantly impact the selectivity of the reaction and the formation of byproducts:

  • Lewis Acid: The choice of Lewis acid catalyst is critical. For instance, SnCl₄ has been shown to be more regioselective for the formation of the (4→6) linkage compared to TMSOTf, which can lead to a more complex mixture of byproducts.[1]

  • Reaction Temperature: Temperature plays a crucial role in reaction selectivity. In the regioselective synthesis of this compound, a reaction temperature of -20 °C was found to be optimal for maximizing the yield of the desired product and minimizing byproduct formation.[8]

  • Linker in Intramolecular Condensation: In strategies involving intramolecular condensation, the length of the linker connecting the two catechin units is critical. The use of linkers other than azelaic acid has been reported to result in self-condensation products.[1]

Q4: I am observing a low yield of this compound. What are the potential causes and solutions?

A4: Low yields can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include suboptimal reaction conditions (temperature, catalyst), impure starting materials, and inefficient purification methods.

Troubleshooting Guides

Problem 1: Poor Regioselectivity - High Proportion of Procyanidin B3
Potential Cause Recommended Solution
Inappropriate Lewis Acid Use a more selective Lewis acid. SnCl₄ is recommended over TMSOTf for promoting the formation of the (4→6) linkage.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. For the SnCl₄-catalyzed intramolecular condensation, -20 °C has been shown to be effective.[8] Deviations from this temperature may decrease selectivity.
Incorrect Stoichiometry Ensure precise molar equivalents of the nucleophile and electrophile are used, as imbalances can lead to side reactions.
Problem 2: Presence of Higher Oligomers (Trimers, Tetramers)
Potential Cause Recommended Solution
Extended Reaction Time Monitor the reaction progress closely using TLC or HPLC and quench the reaction once the formation of the desired dimer is maximized to prevent further condensation.
High Concentration of Reactants Running the reaction at a lower concentration may disfavor the formation of higher-order oligomers.

Quantitative Data on Byproduct Formation

While specific quantitative data on the ratio of this compound to its byproducts under varied synthetic conditions is not extensively published in a comparative table format, the literature suggests that the choice of Lewis acid has a significant impact. The use of TMSOTf can lead to a "complicated mixture of many byproducts," whereas SnCl₄ provides a much cleaner reaction with a higher yield of the desired this compound.[1]

Table 1: Influence of Lewis Acid on this compound Synthesis Outcome

Lewis AcidPredominant ProductByproduct ProfileReference
SnCl₄This compoundHigher regioselectivity, fewer byproducts[1]
TMSOTfComplex MixtureDeprotection of other protecting groups, leading to multiple byproducts[1]

Experimental Protocols

Protocol 1: Identification of Byproducts by HPLC

This protocol provides a general method for the analytical separation of this compound and its byproducts.

  • Sample Preparation:

    • Dissolve a small aliquot of the crude reaction mixture in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Detection: UV at 280 nm.

  • Gradient Elution:

    • A shallow gradient is recommended to achieve good separation of the isomers. An example gradient is as follows:

      • 0-5 min: 10% B

      • 5-40 min: 10-30% B (linear gradient)

      • 40-45 min: 30-90% B (linear gradient)

      • 45-50 min: 90% B

      • 50-55 min: 90-10% B (linear gradient)

      • 55-60 min: 10% B

    • Note: This gradient is a starting point and should be optimized for your specific column and system.

Protocol 2: Purification of this compound using Sephadex LH-20 Column Chromatography

This protocol is effective for the initial cleanup and fractionation of the crude reaction mixture to separate oligomers based on size.

  • Column Packing:

    • Swell an appropriate amount of Sephadex LH-20 resin in the desired mobile phase (e.g., methanol or an ethanol/water mixture) for at least 3 hours.

    • Carefully pack the slurry into a glass column, avoiding the introduction of air bubbles.

    • Equilibrate the packed column by washing with at least 2-3 column volumes of the mobile phase until the baseline is stable.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully apply the sample to the top of the column bed.

  • Elution:

    • Elute the column with the mobile phase at a low flow rate to ensure good separation.

    • Collect fractions and monitor the elution profile using TLC or analytical HPLC to identify the fractions containing the dimeric procyanidins. Procyanidin dimers will typically elute after monomers and before higher oligomers.

  • Fraction Analysis:

    • Analyze the collected fractions to identify those enriched in this compound and separate from Procyanidin B3 and other byproducts. These fractions can then be pooled for further purification by preparative HPLC if necessary.

Visualizing Experimental Workflows

Byproduct_Identification_and_Removal cluster_synthesis This compound Synthesis cluster_identification Byproduct Identification cluster_purification Byproduct Removal cluster_final_product Final Product Synthesis Crude Reaction Mixture (this compound, B3, Trimers, etc.) HPLC_Analysis Analytical HPLC (Isomer Separation) Synthesis->HPLC_Analysis Analysis Column_Chromatography Sephadex LH-20 (Size-based Fractionation) Synthesis->Column_Chromatography Initial Purification NMR_Analysis NMR Spectroscopy (Structure Confirmation) HPLC_Analysis->NMR_Analysis Confirm Structure Prep_HPLC Preparative HPLC (Isomer Isolation) Column_Chromatography->Prep_HPLC Further Purification Prep_HPLC->HPLC_Analysis Purity Check Pure_B6 Pure this compound Prep_HPLC->Pure_B6 Isolation

Caption: Workflow for byproduct identification and removal in this compound synthesis.

This guide provides a foundational understanding of the common byproducts in this compound synthesis and strategies for their identification and removal. For more specific issues, consulting the primary literature and adapting the provided protocols to your experimental setup is recommended.

References

Technical Support Center: Optimization of Solvent Systems for Procyanidin B6 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent systems for the extraction of Procyanidin B6. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a type of proanthocyanidin, specifically a dimer formed from two (+)-catechin units linked together.[1][2] It is a naturally occurring polyphenol found in various plant sources, notably in grape seeds and beer.[1][2]

Q2: Which solvent system is most effective for extracting this compound?

For dimeric procyanidins like this compound, aqueous organic solvent mixtures are generally most effective. A combination of 60% methanol in water has shown high efficiency for extracting dimeric procyanidins.[3] While aqueous acetone (typically 70% v/v) is also highly effective for a broad range of procyanidins, methanol-based systems can be particularly suitable for lower molecular weight procyanidins, including dimers.[4][5]

Q3: Why are aqueous-organic solvent mixtures preferred over pure solvents?

Aqueous-organic mixtures are effective because they can solvate a wider range of procyanidin oligomers, which have varying polarities.[4] The water component helps to desorb the procyanidins from the plant matrix, while the organic solvent dissolves them.[4] Pure organic solvents might lead to poor solubility and precipitation of the target compounds.[4]

Q4: What is the role of pH in the extraction solvent?

Acidifying the extraction solvent to a pH between 2 and 4 can enhance the extraction yield and improve the stability of procyanidins.[4] A lower pH helps maintain the phenolic compounds in a more stable, neutral form, which facilitates their release from the plant material.[4] The addition of 1% formic acid to the solvent has been shown to be effective.[3]

Q5: How can I improve extraction efficiency and reduce extraction time?

Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) can significantly improve efficiency. UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts plant cell walls, leading to better solvent penetration and a reduction in extraction time, often from hours to minutes.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield of this compound The solvent system is not optimized for dimeric procyanidins.For dimeric procyanidins, a 60% methanol-water mixture is a good starting point.[3] Alternatively, 70% aqueous acetone is effective for a broad range of procyanidins.[4][5]
The solid-to-solvent ratio is not optimal, leading to an unsaturated solvent.Optimize the solid-to-solvent ratio. Ratios around 1:25 (w/v) have been used effectively.[3]
Insufficient extraction time for conventional methods.For maceration, ensure adequate extraction time (e.g., up to 6 hours). For faster extraction, consider using Ultrasound-Assisted Extraction (UAE).[4]
The pH of the solvent is not acidic, leading to lower yield and instability.Adjust the solvent pH to between 2 and 4 using an acid like formic acid (e.g., 1% v/v).[3][4]
Brown Coloration of Extract Oxidative degradation of procyanidins.This occurs when phenolic hydroxyl groups react with oxygen, especially at neutral or basic pH, or with exposure to light and high temperatures. Work quickly, limit oxygen exposure (e.g., work under an inert atmosphere like nitrogen), and maintain a low pH.
Thermal degradation during solvent evaporation.Evaporate solvents under reduced pressure at a low temperature (below 40°C). Procyanidin activity can decline at temperatures above 50°C.
Inconsistent/Non-Reproducible Results Variability in the raw plant material.Ensure the plant material is from a consistent source and batch, as procyanidin content can vary.
Incomplete extraction.Ensure the plant material is finely ground to a homogenous powder to maximize solvent contact.
Degradation of procyanidins after extraction.Store extracts at low temperatures (-20°C or -80°C for long-term storage) and in the dark to prevent degradation. For aqueous solutions, it is not recommended to store them for more than one day.[6]

Data Presentation

Table 1: Comparison of Solvent Systems for Procyanidin Extraction

Solvent SystemConcentration (v/v)Target ProcyanidinsSource MatrixReference(s)
Aqueous Methanol60%Monomeric and Dimeric ProcyanidinsGrape Pomace[3]
Aqueous Acetone70%Broad Range of ProcyanidinsGrape Seed, Cocoa[4][5]
Aqueous Ethanol47% - 70%General ProcyanidinsGrape Seed[4][7]
Aqueous DMSO70% - 80%Low and High Molecular Weight ProcyanidinsCocoa[5]

Table 2: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Dimeric Procyanidins from Grape Pomace

ParameterOptimal ConditionReference
Solvent System60% Methanol in Water with 1% Formic Acid[3]
Solid-to-Solvent Ratio1:25 (w/v)[3]
Sonication Time10 minutes[3]
Agitation Time15 minutes[3]

Experimental Protocols

Protocol 1: Standard Maceration Extraction of this compound
  • Sample Preparation:

    • Dry the plant material (e.g., grape seeds) at a temperature below 40°C.

    • Grind the dried material into a fine, homogeneous powder (<1 mm particle size).

    • If the material has a high lipid content, perform a defatting step by washing the powder with a non-polar solvent like hexane.[4]

  • Extraction:

    • Weigh the powdered sample and place it in an extraction vessel.

    • Add the extraction solvent (e.g., 60% methanol in water with 1% formic acid) at a solid-to-solvent ratio of 1:25 (w/v).[3]

    • Agitate the mixture continuously using a magnetic stirrer or orbital shaker at room temperature for up to 6 hours.[4]

  • Separation and Recovery:

    • Separate the solid residue from the liquid extract by vacuum filtration or centrifugation.

    • Collect the supernatant.

    • Remove the organic solvent from the extract using a rotary evaporator under reduced pressure at a temperature below 40°C.

    • The remaining aqueous solution can be freeze-dried to obtain a solid procyanidin-rich powder.[4]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Follow Step 1 from the Standard Maceration Extraction Protocol.

  • Ultrasound-Assisted Extraction:

    • Place the mixture of powdered sample and solvent in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate the mixture for 10 minutes.[3] Use a cooling bath to maintain the temperature below 40°C to prevent thermal degradation.

    • After sonication, continue to agitate the mixture for an additional 15 minutes.[3]

  • Separation and Recovery: Follow Step 3 from the Standard Maceration Extraction Protocol.

Protocol 3: Purification of this compound by HPLC

For the purification of specific dimers like this compound, High-Performance Liquid Chromatography (HPLC) is recommended.

  • Pre-purification (Optional):

    • For complex extracts, consider a pre-purification step using a solid-phase extraction (SPE) cartridge or column chromatography (e.g., Sephadex LH-20) to remove interfering compounds.

  • Preparative HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of lower molecular weight procyanidins.[8]

    • Mobile Phase: A common mobile phase is a gradient of methanol and an acidic aqueous solution (e.g., 0.4% phosphoric acid).[9]

    • Flow Rate: Typically around 1 mL/min.[9]

    • Detection: UV detection at 280 nm is standard for procyanidins.[8][9] Fluorescence detection can offer higher sensitivity.[8]

    • Column Temperature: Maintain a constant temperature, for example, 30°C.[9]

  • Fraction Collection and Analysis:

    • Inject the concentrated extract onto the HPLC system.

    • Collect the fraction corresponding to the retention time of a this compound standard (if available) or the expected retention time for a catechin-catechin dimer.

    • Analyze the collected fraction for purity using analytical HPLC and confirm the identity using mass spectrometry (MS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Recovery cluster_purification Purification start Plant Material (e.g., Grape Seeds) grind Grinding start->grind defat Defatting (with Hexane) grind->defat solvent Add Solvent System (e.g., 60% MeOH, 1% Formic Acid) defat->solvent maceration Maceration filter Filtration / Centrifugation maceration->filter uae Ultrasound-Assisted Extraction (UAE) uae->filter solvent->maceration solvent->uae evaporate Solvent Evaporation (Rotary Evaporator < 40°C) filter->evaporate freeze_dry Freeze Drying evaporate->freeze_dry hplc Preparative HPLC freeze_dry->hplc analysis Purity & Identity Confirmation (Analytical HPLC, MS) hplc->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield solvent Suboptimal Solvent System start->solvent ratio Incorrect Solid-to-Solvent Ratio start->ratio time Insufficient Extraction Time start->time ph Non-Acidic pH start->ph degradation Degradation start->degradation solvent_sol Use 60% aq. Methanol or 70% aq. Acetone solvent->solvent_sol ratio_sol Optimize Ratio (e.g., 1:25 w/v) ratio->ratio_sol time_sol Increase Time or Use UAE time->time_sol ph_sol Adjust pH to 2-4 (e.g., 1% Formic Acid) ph->ph_sol degradation_sol Low Temp (<40°C) Inert Atmosphere degradation->degradation_sol

Caption: Troubleshooting logic for low this compound yield.

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway procyanidin This compound ikk IκK procyanidin->ikk Inhibits mapk MAPK Activation (p38, JNK, ERK) procyanidin->mapk Inhibits ikb IκB Phosphorylation ikk->ikb nfkb_translocation NF-κB (p65/p50) Nuclear Translocation ikb->nfkb_translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_translocation->gene_expression inflammatory_mediators Inflammatory Mediators ap1 AP-1 Activation mapk->ap1 ap1->inflammatory_mediators

Caption: Anti-inflammatory signaling pathways modulated by this compound.

antioxidant_pathway cluster_nrf2 Nrf2/ARE Pathway procyanidin This compound keap1_nrf2 Keap1-Nrf2 Complex procyanidin->keap1_nrf2 Promotes Dissociation ros Reactive Oxygen Species (ROS) procyanidin->ros Scavenges nrf2_translocation Nrf2 Nuclear Translocation keap1_nrf2->nrf2_translocation are Antioxidant Response Element (ARE) nrf2_translocation->are antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes antioxidant_enzymes->ros Neutralizes

Caption: Antioxidant signaling pathway activated by this compound.

References

Technical Support Center: Procyanidin B6 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the mass spectrometry analysis of Procyanidin B6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of ionization efficiency for the analyte of interest, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[3][4] For complex molecules like this compound, which are often analyzed in biological or botanical matrices, these effects can be a significant challenge.[1][5]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This involves infusing a constant flow of a this compound standard solution into the MS detector post-chromatographic separation while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[1][6]

  • Post-Extraction Spike: This method compares the response of this compound in a pure solvent to its response when spiked into a blank matrix extract after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.[1][4]

Q3: What are the most common sources of matrix effects when analyzing this compound?

A: Common sources of matrix effects include salts, phospholipids from plasma samples, endogenous metabolites, and other polyphenolic compounds present in the sample.[6][7] Due to the structural similarity of other procyanidins and flavonoids, these can often co-elute and interfere with the ionization of this compound.[5]

Troubleshooting Guide

Issue 1: Poor sensitivity and low signal intensity for this compound.

This is often a primary indicator of ion suppression.

Potential Cause Troubleshooting Step Rationale
High concentration of co-eluting matrix components. Optimize Sample Preparation: Implement a more rigorous sample cleanup protocol. Consider solid-phase extraction (SPE), particularly with mixed-mode cartridges that can remove a broader range of interferences.[7]To remove interfering compounds before they enter the LC-MS system. Polymeric mixed-mode SPE has been shown to produce cleaner extracts compared to simple protein precipitation.[7]
Dilute the Sample: A simple first step is to dilute the sample extract.[3][8]This reduces the concentration of both the analyte and the interfering matrix components.
Inadequate chromatographic separation. Improve Chromatography: Increase the gradient length or use a column with a different selectivity (e.g., HILIC in addition to reversed-phase).[9] Utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) can also provide better resolution and narrower peaks.[7][10]To chromatographically separate this compound from the interfering compounds, preventing them from entering the ion source at the same time.
Issue 2: Inconsistent and irreproducible quantitative results for this compound.

This can be caused by variable matrix effects between different samples.

Potential Cause Troubleshooting Step Rationale
Differential matrix effects across samples. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the gold standard for correcting matrix effects.The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate normalization of the signal.[3][11]
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.[2][12]This ensures that the calibration standards experience the same matrix effects as the unknown samples, leading to more accurate quantification.
Analyte interaction with metal components. Consider Metal-Free HPLC Systems: For chelating compounds, interactions with stainless steel components in the HPLC system can cause signal loss and ion suppression.[13]Using PEEK or other metal-free tubing and column hardware can prevent the formation of metal adducts and improve analyte recovery.[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general framework for SPE cleanup. The specific sorbent and solvents should be optimized for your particular application.

  • Conditioning: Condition a polymeric mixed-mode SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other polyphenols with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Post-Extraction Spike Analysis to Quantify Matrix Effect
  • Prepare Blank Matrix Extract: Process a blank plasma or plant extract sample through your entire sample preparation workflow.

  • Prepare Spiked Samples:

    • Set A: Spike a known concentration of this compound into the blank matrix extract.

    • Set B: Spike the same concentration of this compound into the reconstitution solvent (e.g., initial mobile phase).

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Visual Guides

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Loop cluster_solution Solution Sample Biological/Botanical Sample Extraction Extraction (e.g., LLE, PPT, SPE) Sample->Extraction Cleanup Further Cleanup (e.g., SPE) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS Detection LC->MS Data Data Acquisition MS->Data Problem Matrix Effect Detected? (Ion Suppression/Enhancement) Data->Problem Analyze Data Problem->Extraction Optimize Sample Prep Problem->LC Optimize Chromatography Result Accurate Quantification Problem->Result Implement Correction (e.g., SIL-IS, Matrix-Matched Cal.) mitigation_strategies cluster_pre Pre-Analytical Strategies cluster_analytical Analytical Strategies cluster_post Post-Analytical (Correction) Strategies center_node Matrix Effects in This compound Analysis sp Advanced Sample Prep (Mixed-Mode SPE) center_node->sp Minimize dilution Sample Dilution center_node->dilution Minimize chrom Chromatographic Optimization (UHPLC, 2D-LC) center_node->chrom Minimize is Ion Source Selection (ESI vs. APCI) center_node->is Minimize sil_is Stable Isotope-Labeled Internal Standard center_node->sil_is Compensate mmc Matrix-Matched Calibration center_node->mmc Compensate sa Standard Addition center_node->sa Compensate

References

Technical Support Center: Procyanidin B6 Analysis via Phloroglucinolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of phloroglucinolysis for the analysis of Procyanidin B6. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using phloroglucinolysis in procyanidin analysis?

A1: Phloroglucinolysis is a widely used analytical technique for the structural characterization of proanthocyanidins (condensed tannins).[1][2][3] The primary purpose is to break down the complex polymeric structure of proanthocyanidins into their constituent monomeric units. This is achieved through acid-catalyzed cleavage of the interflavanoid bonds in the presence of excess phloroglucinol.[1][3] The reaction releases the terminal units as flavan-3-ol monomers and the extension units as phloroglucinol adducts.[1][3] By identifying and quantifying these products, researchers can determine key structural information such as the mean degree of polymerization (mDP), the subunit composition (e.g., catechin, epicatechin), and the percentage of galloylation.[1][3]

Q2: Why is ascorbic acid included in the phloroglucinolysis reagent?

A2: Ascorbic acid is included in the phloroglucinolysis reagent to act as an antioxidant.[4][5][6] During the acid-catalyzed cleavage at elevated temperatures, the flavan-3-ol monomers and their adducts are susceptible to degradation. Ascorbic acid helps to prevent this degradation, ensuring more accurate and reproducible results.[5]

Q3: What are the most common challenges encountered during phloroglucinolysis of this compound?

A3: The most common challenges include:

  • Incomplete reaction: The cleavage of all interflavanoid bonds may not be complete, leading to an underestimation of the mean degree of polymerization. Optimizing reaction time and temperature is crucial.[7][8]

  • Degradation of products: Flavan-3-ols and their adducts can degrade under the harsh acidic conditions. The use of ascorbic acid and immediate analysis after stopping the reaction can mitigate this.[1][5]

  • Lack of commercial standards: A significant challenge is the unavailability of commercially available standards for the phloroglucinol adducts of flavan-3-ols.[1][2][3] This makes accurate quantification difficult, often requiring researchers to synthesize and purify their own standards or use relative quantification methods.[1][2][3]

  • Baseline subtraction: It is critical to analyze the sample before the phloroglucinolysis reaction to quantify the initial concentration of monomeric flavan-3-ols.[1][3] This "blank" value must be subtracted from the total monomers quantified after the reaction to accurately determine the terminal units released during depolymerization.[1][3]

Q4: How can I accurately quantify the phloroglucinol adducts without commercial standards?

A4: While challenging, several approaches can be used:

  • Semi-synthesis and purification: You can perform the phloroglucinolysis reaction on a larger scale using a proanthocyanidin-rich extract and then isolate the specific adducts of interest using techniques like semi-preparative HPLC.[1][3] The purity of the isolated adducts can then be established using methods like quantitative 1H-NMR.[1][2][3]

  • Relative quantification: If absolute quantification is not feasible, you can express the results in terms of "equivalents" of a readily available standard, such as catechin or epicatechin. However, it's important to note that this provides less accurate results due to differences in detector response.[3]

  • Use of published molar absorptivity values: For UV detection, you can use previously published molar absorptivity coefficients for the phloroglucinol adducts to estimate their concentrations. This is more accurate than using equivalents of the free monomers but still not as precise as using authentic standards.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of cleavage products Incomplete reaction due to insufficient reaction time or temperature.Optimize reaction conditions. A common starting point is 50°C for 20 minutes.[1][4][5][6] For more resistant proanthocyanidins, increasing the temperature to 70°C might be necessary.[7][8]
Ineffective reagent concentration.Ensure the phloroglucinol reagent is prepared correctly. Typical concentrations are 50-100 g/L of phloroglucinol and 10-20 g/L of ascorbic acid in 0.1-0.2 N HCl in methanol.[1][3][4][5][6]
Degradation of analytes (extra peaks, broad peaks) Oxidation of flavan-3-ols and their adducts.Ensure a sufficient concentration of ascorbic acid in the reagent (e.g., 10-20 g/L).[1][3][4][5][6] Analyze the samples immediately after stopping the reaction.
Prolonged exposure to acidic conditions.Stop the reaction promptly by adding a quenching solution, such as aqueous sodium acetate (e.g., 40 mM).[1][4][5][6]
Inaccurate mean degree of polymerization (mDP) calculation Failure to subtract the initial monomer concentration.Always analyze a "blank" sample (the sample before the phloroglucinolysis reaction) to determine the baseline concentration of free flavan-3-ol monomers. Subtract this value from the total monomer concentration post-reaction.[1][3]
Inaccurate quantification of terminal and extension units.Use purified standards for both flavan-3-ol monomers and their phloroglucinol adducts for the most accurate results.[1][2][3] If standards are unavailable, clearly state the quantification method used (e.g., relative to epicatechin).
Poor chromatographic separation Inappropriate HPLC column or mobile phase.Use a reversed-phase C18 column. A common mobile phase gradient involves an aqueous solution with a small amount of acid (e.g., acetic acid) and an organic solvent like methanol or acetonitrile.[4][5][6]
Sample matrix interference.Purify the proanthocyanidin extract before phloroglucinolysis to remove interfering compounds.

Experimental Protocols

Standard Phloroglucinolysis Protocol

This protocol is adapted from methodologies described for the analysis of proanthocyanidins in various plant materials.[4][5][6]

1. Reagent Preparation:

  • Phloroglucinol Reagent: Prepare a solution of 0.1 N HCl in methanol containing 50 g/L of phloroglucinol and 10 g/L of ascorbic acid.[4][5][6]

  • Stopping Solution: Prepare a 40 mM aqueous sodium acetate solution.[4][5][6]

2. Sample Preparation:

  • Prepare a solution of the procyanidin-containing extract of interest at a concentration of approximately 5 g/L in the phloroglucinol reagent.[4][5]

3. Reaction:

  • Incubate the sample solution at 50°C for 20 minutes.[4][5][6]

4. Quenching:

  • After the incubation period, immediately add 5 volumes of the 40 mM aqueous sodium acetate solution to stop the reaction.[4][5][6]

5. Analysis:

  • Filter the final solution through a 0.22 µm PTFE filter.[1]

  • Analyze the sample immediately by reversed-phase HPLC.[4][5][6]

Optimized Protocol for Grape Skin Proanthocyanidins

This protocol presents optimized conditions for the extraction and acid-catalysis cleavage of proanthocyanidins from grape skins.[7][8]

1. Reagent Preparation:

  • Phloroglucinol Buffer: Prepare a solution in methanol containing 0.5 g phloroglucinol, 0.3 mol/L HCl, and 0.005 g ascorbic acid.

2. Sample Preparation:

  • Mix 0.1 g of lyophilized grape skin powder with 1 mL of the phloroglucinol buffer.

3. Reaction:

  • Incubate the mixture at 70°C for 20 minutes.[7][8]

4. Quenching:

  • Neutralize the reaction with 1 mL of sodium acetate solution.

5. Analysis:

  • Centrifuge the mixture (e.g., 8000 x g for 15 min at 4°C).

  • Analyze the supernatant by HPLC-DAD-ESI-MS/MS.[7][8]

Quantitative Data Summary

Table 1: Comparison of Phloroglucinolysis Reagent Compositions

ComponentKennedy & Jones (2001)[4][5][6]Vrhovsek et al. (2021)[1][3]Optimized for Grape Skin[7][8]
Solvent MethanolMethanolMethanol
HCl Concentration 0.1 N0.2 N0.3 mol/L
Phloroglucinol 50 g/L100 g/L0.5 g in 1 mL
Ascorbic Acid 10 g/L20 g/L0.005 g in 1 mL

Table 2: Typical Reaction Conditions for Phloroglucinolysis

ParameterKennedy & Jones (2001)[4][5][6]Vrhovsek et al. (2021)[1][3]Optimized for Grape Skin[7][8]
Temperature 50°C50°C70°C
Time 20 min20 min20 min
Stopping Reagent 40 mM Sodium Acetate40 mM Sodium AcetateSodium Acetate

Visualizations

Phloroglucinolysis_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_quench Quenching cluster_analysis Analysis Sample This compound Sample Incubation Incubate (e.g., 50°C for 20 min) Sample->Incubation Reagent Phloroglucinol Reagent (Phloroglucinol, HCl, Ascorbic Acid in Methanol) Reagent->Incubation Stopping Add Stopping Solution (e.g., Sodium Acetate) Incubation->Stopping Filtration Filter Sample Stopping->Filtration HPLC HPLC-MS/MS Analysis Filtration->HPLC Data Data Analysis (Quantification of Monomers & Adducts) HPLC->Data

Caption: Experimental workflow for the phloroglucinolysis of this compound.

Phloroglucinolysis_Mechanism cluster_reactants Reactants cluster_reaction Acid-Catalyzed Cleavage cluster_products Products Procyanidin This compound (Terminal & Extension Units) Cleavage H+ Procyanidin->Cleavage Phloroglucinol Phloroglucinol (Nucleophile) Terminal Terminal Unit (Flavan-3-ol Monomer) Cleavage->Terminal releases Extension Extension Unit Adduct (Flavan-3-ol-Phloroglucinol) Cleavage->Extension forms adduct with Phloroglucinol

Caption: Simplified reaction mechanism of phloroglucinolysis on a procyanidin.

References

Minimizing epimerization of Procyanidin B6 during processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Procyanidin B6. This resource provides in-depth guidance on minimizing epimerization during processing, ensuring the integrity and bioactivity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is epimerization?

This compound is a B-type proanthocyanidin, which is a dimer of two (+)-catechin units linked by a C4-C6 bond. Epimerization is a chemical process where the stereochemistry at one chiral center of a molecule is inverted. In the context of this compound, the catechin units can undergo epimerization, leading to the formation of diastereomers which may have different biological activities.

Q2: Why is it crucial to minimize the epimerization of this compound?

The biological activity of procyanidins is often highly dependent on their specific stereochemistry. Epimerization can lead to a mixture of isomers with potentially reduced or altered efficacy, impacting experimental reproducibility and the therapeutic potential of this compound. Therefore, controlling epimerization is critical for maintaining the desired biological activity and ensuring consistent results in research and drug development.

Q3: What are the primary factors that induce the epimerization of this compound during processing?

The main factors that contribute to the epimerization of this compound are:

  • Temperature: Elevated temperatures significantly accelerate the rate of epimerization.

  • pH: Both acidic and alkaline conditions can catalyze epimerization. Procyanidins are generally most stable in mildly acidic environments.

  • Solvents: The choice of solvent can influence the stability of this compound.

  • Processing Time: Longer exposure to harsh conditions (high temperature, non-optimal pH) increases the extent of epimerization.

Troubleshooting Guide: Minimizing this compound Epimerization

This guide addresses common issues encountered during the processing of this compound and provides solutions to minimize epimerization.

Problem Potential Cause Recommended Solution
Loss of biological activity after extraction or purification. Epimerization of this compound into less active isomers.Optimize processing parameters to minimize epimerization. See the detailed protocols below.
Inconsistent results between experimental batches. Variable levels of epimerization due to inconsistent processing conditions.Standardize all processing steps, including temperature, pH, solvent composition, and time.
Appearance of unexpected peaks in HPLC chromatograms. Formation of this compound epimers or other degradation products.Use a validated HPLC method capable of separating this compound from its epimers for accurate quantification.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound with Minimal Epimerization

This protocol describes a method for extracting this compound from plant material while minimizing epimerization.

1. Sample Preparation:

  • Lyophilize (freeze-dry) fresh plant material to prevent enzymatic degradation.
  • Grind the lyophilized material into a fine powder to increase extraction efficiency.

2. Extraction:

  • Solvent: Use a mixture of acetone and water (e.g., 70:30 v/v) containing a small amount of acetic acid (0.1-0.5%) to maintain a slightly acidic pH.
  • Temperature: Perform the extraction at a low temperature, ideally between 4°C and room temperature (not exceeding 25°C). Avoid heating.
  • Procedure:
  • Suspend the powdered plant material in the extraction solvent.
  • Use ultrasonication for a short duration (e.g., 15-30 minutes) in a cold water bath to enhance extraction without significant heating.
  • Stir the mixture at a controlled low temperature for 1-2 hours.
  • Centrifuge the mixture to separate the solid residue from the extract.
  • Collect the supernatant containing the procyanidins.

3. Solvent Removal:

  • Concentrate the extract using a rotary evaporator under reduced pressure.
  • Crucially, maintain a low water bath temperature (below 40°C) to prevent thermal degradation and epimerization.

Protocol 2: HPLC Method for the Quantification of this compound and Its Epimers

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound and its potential epimers. A C18 column is commonly used for the separation of procyanidins.

1. HPLC System and Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution is typically used for optimal separation.
  • Solvent A: Water with 0.1% formic acid (to maintain an acidic pH and improve peak shape).
  • Solvent B: Acetonitrile with 0.1% formic acid.
  • Gradient Program: A typical gradient might be:
  • 0-5 min: 5% B
  • 5-40 min: Linear gradient from 5% to 30% B
  • 40-45 min: Linear gradient from 30% to 90% B
  • 45-50 min: Hold at 90% B
  • 50-55 min: Return to 5% B
  • 55-60 min: Re-equilibration at 5% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: Maintain at a controlled temperature, typically around 25-30°C.
  • Detection:
  • UV detector at 280 nm.
  • Fluorescence detector with excitation at ~280 nm and emission at ~320 nm for higher sensitivity and selectivity.
  • Mass Spectrometry (MS) detector for confirmation of identity.

2. Sample Preparation for HPLC:

  • Dissolve the dried extract or purified sample in the initial mobile phase composition (e.g., 95% A, 5% B).
  • Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

3. Quantification:

  • Use a certified reference standard of this compound to create a calibration curve for accurate quantification.
  • If available, use reference standards for the epimers to quantify them individually. If not, their amounts can be estimated relative to the this compound peak area, assuming a similar response factor.

Data Presentation

Table 1: Influence of Temperature on this compound Epimerization
Temperature (°C)Processing Time (hours)This compound Remaining (%)Epimer Formation (%)
252>98<2
4029010
6027525
8025050

Note: The data presented in this table is illustrative and compiled from general knowledge of procyanidin stability. Actual epimerization rates will vary depending on the specific matrix, pH, and other experimental conditions.

Table 2: Influence of pH on this compound Stability
pHProcessing Time (hours) at 40°CThis compound Remaining (%)
3.04>95
5.0485
7.0460
9.04<40

Note: This table provides a generalized representation of pH effects on this compound stability. The optimal pH for stability is typically in the mildly acidic range.

Visualizations

Epimerization_Pathway cluster_conditions Processing Conditions PB6 This compound ((+)-Catechin-(4α→6)-(+)-Catechin) Epimer Epimerized this compound (e.g., (+)-Catechin-(4α→6)-(-)-Epicatechin) PB6->Epimer Epimerization Degradation Degradation Products PB6->Degradation Degradation Epimer->Degradation Degradation Heat Heat pH Non-optimal pH (Acidic or Alkaline)

Caption: Factors influencing the epimerization and degradation of this compound.

Experimental_Workflow Start Start: Plant Material Lyophilize Lyophilization & Grinding Start->Lyophilize Extract Low-Temperature Solvent Extraction (Acetone/Water/Acetic Acid) Lyophilize->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Low-Temperature Solvent Evaporation (<40°C) Supernatant->Evaporate Purified Purified this compound Evaporate->Purified Analyze HPLC Analysis (Quantify B6 and Epimers) Purified->Analyze

Caption: Workflow for minimizing this compound epimerization during extraction.

Validation & Comparative

Procyanidin B6 vs. Procyanidin B3: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidins, a class of flavonoids found in many plants, are recognized for their wide range of biological activities. Among the various dimeric procyanidins, Procyanidin B3 and Procyanidin B6 have garnered interest for their potential therapeutic applications. Both are dimers of (+)-catechin but differ in their interflavan linkage, a structural nuance that may influence their biological efficacy. Procyanidin B3 possesses a C4-C8 linkage, while this compound has a C4-C6 linkage. This guide provides a comparative overview of their biological activities, supported by available experimental data, to aid researchers in their investigations.

Comparative Biological Activity: An Overview

Direct quantitative comparisons of the biological activities of this compound and Procyanidin B3 in the same studies are limited in publicly available literature. This scarcity of head-to-head analysis makes a definitive judgment on superior efficacy challenging. However, by collating data from various studies, a comparative picture of their activities in key areas such as antioxidant capacity, anti-inflammatory effects, and enzyme inhibition can be drawn.

Antioxidant Activity

Both Procyanidin B3 and B6 are known to possess antioxidant properties. However, their relative efficacy appears to be context-dependent. In a study assessing the antioxidant protection of low-density lipoprotein (LDL) against peroxyl radical-induced oxidation, this compound was reported to be a less effective antioxidant compared to other procyanidin dimers. Conversely, other research has highlighted the potent radical scavenging activity of Procyanidin B3 analogues.[1]

A study evaluating the neuroprotective effects of various procyanidin dimers, including B3, in a Parkinson's disease model found no significant difference in the antioxidant capacity among the B-type dimers tested.[2] This suggests that in certain biological systems, the difference in linkage between B3 and B6 may not translate to a significant difference in antioxidant effect.

Table 1: Summary of Antioxidant Activity Data (Data from separate studies)

CompoundAssayIC50 / ActivitySource
Procyanidin B3 Galvinoxyl radical scavengingAnalogue showed 1.9-fold higher activity than Procyanidin B3[1]
This compound Peroxyl radical-dependent LDL oxidationLess effective than other procyanidin dimers

Note: The data presented are from different studies and not from a direct comparative experiment, thus should be interpreted with caution.

Anti-inflammatory Effects

Procyanidins, in general, are known to exert anti-inflammatory effects through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Procyanidin B3 has been specifically shown to alleviate intervertebral disc degeneration by inhibiting the formation of the TLR4/MD-2 complex, a key step in the inflammatory signaling cascade. While direct comparative studies with this compound on this pathway are not available, the structural differences may influence their binding affinity and subsequent inhibitory action. One study noted that the affinity of procyanidin dimers for proline, a component of many proteins, differs based on the linkage type, with the C4-C8 linkage of B3 showing a greater affinity than the C4-C6 linkage of B6.[3] This could translate to differential effects on protein-mediated inflammatory processes.

Enzyme Inhibition

A significant distinction in the biological activity of Procyanidin B3 is its role as a selective inhibitor of histone acetyltransferase (HAT), particularly p300.[4] This inhibition of p300-mediated acetylation of the androgen receptor has been shown to be beneficial in the context of prostate cancer. There is currently no available data suggesting a similar specific inhibitory activity for this compound on p300 HAT.

Studies on the effects of procyanidins on digestive enzymes have shown that higher polymer procyanidins have a greater inhibitory effect on α-amylase.[3] While this study did not directly compare B3 and B6, it highlights that the degree of polymerization and structural conformation are critical for enzyme inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist researchers in designing their own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of Procyanidin B3 and this compound in methanol.

  • In a 96-well plate, add a specific volume of the procyanidin solutions to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing only methanol and DPPH is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the procyanidin.

experimental_workflow_dpph cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix Samples with DPPH Solution in 96-well plate prep_dpph->mix prep_samples Prepare Procyanidin B3 & B6 Samples prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Figure 1. Experimental workflow for the DPPH antioxidant assay.
NF-κB Inhibition Assay (Reporter Gene Assay)

This assay is used to determine the effect of compounds on the NF-κB signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.

  • Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • After transfection, treat the cells with various concentrations of Procyanidin B3 and this compound for a specific duration.

  • Induce NF-κB activation by treating the cells with an inflammatory stimulus (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Normalize the NF-κB luciferase activity to the control (Renilla) luciferase activity.

  • The percentage of inhibition is calculated relative to the stimulated, untreated control.

Histone Acetyltransferase (HAT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific HAT enzyme, such as p300.

Principle: A recombinant HAT enzyme is incubated with a histone substrate and acetyl-CoA. The transfer of the acetyl group to the histone is quantified, often using a colorimetric or fluorometric method.

Protocol:

  • Prepare a reaction buffer containing the recombinant p300 HAT enzyme.

  • Add various concentrations of the test compounds (Procyanidin B3 and B6) to the reaction mixture.

  • Initiate the reaction by adding the histone substrate (e.g., histone H3 peptide) and acetyl-CoA.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and detect the level of histone acetylation. This can be done using an ELISA-based method with an antibody specific for acetylated histones or by detecting the production of Coenzyme A (CoA), a byproduct of the reaction.

  • The percentage of inhibition is calculated relative to the untreated control.

  • Determine the IC50 value for each compound.

Signaling Pathways

Procyanidins are known to modulate several key signaling pathways involved in inflammation and cellular regulation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Procyanidins can inhibit this pathway at multiple points, leading to a reduction in the expression of pro-inflammatory genes.

// Nodes stimulus [label="Inflammatory Stimulus\n(e.g., LPS, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptor [label="Receptor (e.g., TLR4)", fillcolor="#F1F3F4", color="#202124"]; procyanidins [label="Procyanidins\n(B3, B6)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ikk [label="IKK Complex", fillcolor="#F1F3F4", color="#202124"]; ikb [label="IκBα", fillcolor="#F1F3F4", color="#202124"]; nfk_b [label="NF-κB\n(p50/p65)", fillcolor="#F1F3F4", color="#202124"]; nfk_b_active [label="Active NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=oval, style=dashed, color="#4285F4"]; transcription [label="Gene Transcription\n(Pro-inflammatory cytokines)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges stimulus -> receptor; receptor -> ikk [label="activates"]; procyanidins -> ikk [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; ikk -> ikb [label="phosphorylates"]; ikb -> nfk_b [label="inhibits"]; ikk -> nfk_b [label="leads to\ndegradation of IκBα", style=dotted]; nfk_b -> nfk_b_active [label="releases"]; nfk_b_active -> nucleus [label="translocates to"]; nucleus -> transcription [style=invis]; // for positioning nfk_b_active -> transcription [label="activates", dir=back, constraint=false]; }

Figure 2. Procyanidin inhibition of the NF-κB signaling pathway.
p300 HAT-Mediated Signaling

Procyanidin B3 has been identified as a specific inhibitor of the histone acetyltransferase p300. This enzyme plays a crucial role in regulating gene expression by acetylating histones and other transcription factors.

// Nodes p300 [label="p300 HAT", fillcolor="#F1F3F4", color="#202124"]; pro_b3 [label="Procyanidin B3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; acetyl_coa [label="Acetyl-CoA", shape=ellipse, fillcolor="#F1F3F4", color="#202124"]; histones [label="Histones", fillcolor="#F1F3F4", color="#202124"]; acet_histones [label="Acetylated Histones", fillcolor="#34A853", fontcolor="#FFFFFF"]; transcription_factor [label="Transcription Factor\n(e.g., Androgen Receptor)", fillcolor="#F1F3F4", color="#202124"]; acet_tf [label="Acetylated\nTranscription Factor", fillcolor="#34A853", fontcolor="#FFFFFF"]; gene_expression [label="Altered Gene Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges acetyl_coa -> p300; pro_b3 -> p300 [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; p300 -> histones [label="acetylates"]; histones -> acet_histones; p300 -> transcription_factor [label="acetylates"]; transcription_factor -> acet_tf; acet_histones -> gene_expression; acet_tf -> gene_expression; }

Figure 3. Procyanidin B3 inhibition of p300 HAT signaling.

Conclusion

While both Procyanidin B3 and this compound exhibit promising biological activities, the current body of scientific literature does not provide sufficient direct comparative data to definitively declare one as superior to the other across all biological endpoints. Procyanidin B3 has been more specifically characterized as a p300 HAT inhibitor. The structural difference in their interflavan linkage likely contributes to subtle yet potentially significant differences in their interactions with biological targets.

For researchers and drug development professionals, this guide highlights the need for further head-to-head comparative studies to elucidate the structure-activity relationships of these procyanidin dimers. Such studies will be crucial for identifying the most promising candidates for development as therapeutic agents for a range of diseases.

References

Quantitative Comparison of Procyanidin Isomers by HPLC: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of procyanidin isomers. Procyanidins, a class of condensed tannins, are oligomers and polymers of flavan-3-ol units, primarily (+)-catechin and (-)-epicatechin.[1] They exist as a complex mixture of isomers, including A-type and B-type, which differ in their interflavan linkage, as well as numerous stereoisomers (e.g., Procyanidin B1, B2, B3), making their separation and quantification a significant analytical challenge.[2][3][4] Accurate quantification is crucial for standardizing botanical extracts, understanding their bioavailability, and elucidating their structure-activity relationships in drug development.[5][6]

This document details common HPLC methodologies, presents comparative quantitative data from published studies, and provides detailed experimental protocols and visual workflows to aid in method selection and implementation.

Comparison of HPLC Methods for Procyanidin Isomer Analysis

The choice of HPLC method is critical and depends on the analytical goal, such as separating oligomers by their degree of polymerization (DP) or resolving specific isomers.[7][8] The three most common HPLC modes for procyanidin analysis are Normal-Phase (NP-HPLC), Reversed-Phase (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).[4][8]

Method Separation Principle Typical Stationary Phase Elution Order Advantages Limitations
Normal-Phase (NP-HPLC) AdsorptionSilica, DiolElution by increasing DP (Monomers first, decamers last).[7]Excellent for separating oligomers based on DP.[9] Reliable and reproducible for quantification of oligomers up to decamers.[9]Poor resolution for isomers within the same oligomeric class.[8] Requires non-aqueous, often chlorinated, mobile phases.
Reversed-Phase (RP-HPLC) PartitioningC18, C8Inverse to NP-HPLC; larger, more polar oligomers elute earlier.[7]Widely available, robust, and effective for separating low molecular weight procyanidins (monomers to tetramers) and their isomers.[2][7]Ineffective for separating higher oligomers (>trimers), which often co-elute as an unresolved "hump".[7][8]
Hydrophilic Interaction (HILIC) PartitioningAmide, DiolSimilar to NP-HPLC; separation based on hydrophilicity and DP.[4][8]Uses aqueous-organic mobile phases, making it more compatible with mass spectrometry (MS). Efficient for separating oligomers by DP.[4][8]Can have longer equilibration times compared to RP-HPLC.

Quantitative Data on Procyanidin Isomers in Natural Sources

Accurate quantification requires validated methods and appropriate standards. The following tables summarize quantitative data for procyanidin isomers in various commercially available products and extracts, as determined by HPLC.

Table 1: Quantitative Analysis of Procyanidin B1 and B3 in Commercial Pine Bark Extract Health Foods [6][10]

Product Type Procyanidin B1 and B3 Concentration (mg/g) Relative Standard Deviation (%)
Tablets and Capsules0.43–2.950.77–6.17
Data sourced from a heart-cutting HPLC analysis of commercial health foods containing pine bark extract.

Table 2: HPLC Method Validation Parameters for Procyanidin B3 Quantification [10][11]

Parameter Value
Linearity Range0.31–20.0 µg/mL
Correlation Coefficient (R²)≥0.9999
Limit of Detection (LOD)0.01–0.16 µg/mL
Limit of Quantification (LOQ)0.02–0.49 µg/mL
Recovery97.29–103.59%
Relative Standard Deviation (Precision)0.24–3.95%
Validation data for a simultaneous analytical method of seven phenolics, including procyanidin B3, in pine bark extract.

Experimental Protocols

Below are detailed protocols for common HPLC methods used in procyanidin isomer quantification.

Protocol 1: Reversed-Phase HPLC for Procyanidin B-type Isomer Quantification

This method is adapted from procedures for analyzing phenolics in pine bark and other herbal matrices and is suitable for the separation of low molecular weight isomers like B1 and B3.[3][11]

  • Instrumentation and Column:

    • HPLC system with a photodiode array (PDA) or UV detector.

    • Reversed-Phase Column: Kinetex® C18 (250 mm × 4.6 mm, 5 µm particle size).[3]

  • Chromatographic Conditions:

    • Mobile Phase: A binary gradient consisting of:

      • Solvent A: Water with 2% formic acid.[3]

      • Solvent B: Water/acetonitrile (49.75:49.75 v/v) with 0.5% formic acid.[3]

    • Flow Rate: 1.0 mL/min.[3][11]

    • Column Temperature: 25-35 °C.[3][10]

    • Detection: UV absorbance at 280 nm.[10]

    • Injection Volume: 10-20 µL.[3][10]

  • Sample and Standard Preparation:

    • Sample Extraction: Extract procyanidins from finely ground plant material using an appropriate solvent (e.g., 70% acetone or aqueous methanol).[7] Concentrate the extract under reduced pressure and reconstitute in the initial mobile phase.

    • Filtration: Filter all samples and standards through a 0.45 µm syringe filter prior to injection.[7]

    • Calibration: Prepare a stock solution of procyanidin isomer standards (e.g., B1, B3) of known concentration. Generate a calibration curve by plotting the peak area against a series of standard dilutions.[10]

Protocol 2: Normal-Phase HPLC for Oligomer Separation and Quantification

This method is ideal for separating procyanidins based on their degree of polymerization and is adapted from established methods for analyzing cocoa and chocolate.[1][8][9]

  • Instrumentation and Column:

    • HPLC system with a fluorescence detector (FLD) for enhanced sensitivity and selectivity.[12]

    • Normal-Phase Column: Silica or Diol-based column (e.g., Phenomenex Lichrosphere Silica, 250 x 4.6 mm, 5 µm).[1][8]

  • Chromatographic Conditions:

    • Mobile Phase: A ternary gradient system, for example:

      • Solvent A: Dichloromethane.[8]

      • Solvent B: Methanol.[8]

      • Solvent C: Acetic acid and water (1:1 v/v).[8]

    • Gradient Example:

      • 0-30 min: 14-28.4% B in A (constant 4% C)

      • 30-45 min: 28.4-39.2% B in A (constant 4% C)

      • 45-50 min: 39.2-86% B in A (constant 4% C)[8]

    • Flow Rate: 1.0 mL/min.[1][8]

    • Column Temperature: 37 °C.[8]

    • Detection: Fluorescence (Excitation: 276 nm, Emission: 316 nm).[1][8]

  • Quantification:

    • Use purified oligomeric standards (dimers through decamers) to create a composite standard.[9]

    • Generate calibration curves for each oligomeric class using a quadratic fit of the sum of peak areas versus concentration.[9][13]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of procyanidin isomers from plant-based materials.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Plant Material (e.g., Pine Bark, Cocoa) B Extraction (e.g., 70% Acetone) A->B C Concentration (Reduced Pressure) B->C D Reconstitution (in Mobile Phase) C->D E Filtration (0.45 µm filter) D->E F Sample Injection E->F G Chromatographic Separation (NP or RP Column) F->G H Detection (UV, FLD, or MS) G->H I Peak Integration & Identification H->I J Quantification (vs. Calibration Curve) I->J K Data Reporting J->K G LPS Inflammatory Stimulus (e.g., LPS) AP1 AP-1 Pathway LPS->AP1 activates NFkB NF-κB Pathway LPS->NFkB activates PCB2 Procyanidin B2 PCB2->AP1 inhibits PCB2->NFkB inhibits NLRP3 NLRP3 Inflammasome Gene Expression AP1->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Secretion Casp1->IL1b

References

A Comparative Guide to Validated Analytical Methods for Procyanidin B2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of procyanidins is crucial for the standardization of herbal extracts, pharmacokinetic studies, and understanding their biological activities. Procyanidin B2, a dimer of (-)-epicatechin, is a prominent procyanidin found in various plant-based foods and is often a subject of analytical quantification. This guide provides an objective comparison of commonly employed analytical methods for the quantification of Procyanidin B2, supported by experimental data.

Comparison of Analytical Method Performance

The selection of an analytical method for Procyanidin B2 quantification depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach, offering separation and quantification of individual procyanidins. Spectrophotometric methods, while less specific, provide a rapid means for total procyanidin estimation.

MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)
HPLC-FLD > 0.9914.0 x 10⁻³ ng[1]28.5 x 10⁻³ ng[1]Not explicitly statedNot explicitly stated
UPLC-Q-TOF-MS Not explicitly stated0.033 mg/L (for crown procyanidin)[2]0.033 mg/L (for crown procyanidin)[2]88.21 - 107.64[2]1.99 - 11.03 (repeatability), 2.51 - 19.05 (intermediate reproducibility)[2]
HPLC-MS/MS Not explicitly statedNot explicitly statedNot explicitly stated90.9 - 125.4[3][4]< 10 at lower concentrations[3][4]
HPLC-UV 0.9998[5]1.25 µg/mL[5]Not explicitly stated104.83[5]1.87[5]
DMAC Assay Linear from 1-100 ppm[6]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Note: The performance parameters for UPLC-Q-TOF-MS are for crown procyanidins, which are structurally related to Procyanidin B2. The DMAC assay is a colorimetric method for total procyanidin content and does not specifically quantify Procyanidin B2.

Experimental Workflows and Methodologies

The general workflow for Procyanidin B2 quantification involves sample preparation, chromatographic separation (for HPLC-based methods), detection, and data analysis.

Experimental Workflow for Procyanidin B2 Quantification cluster_prep Sample Preparation cluster_analysis Analytical Quantification Sample Plant Material / Food Matrix Extraction Extraction with Solvent (e.g., Aqueous Acetone or Methanol) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Extract Procyanidin-rich Extract Filtration->Extract Chromatography Chromatographic Separation (e.g., HPLC, UPLC) Extract->Chromatography Detection Detection (FLD, MS, UV) Chromatography->Detection Quantification Quantification (Comparison with Standard) Detection->Quantification HPLC-MS_MS_Workflow cluster_hplc HPLC System cluster_msms Tandem Mass Spectrometer Sample_Injection Sample Injection HPLC_Column HPLC Column Separation Sample_Injection->HPLC_Column Elution Elution of Analytes HPLC_Column->Elution Ion_Source Ion Source (ESI) Elution->Ion_Source Quadrupole_1 Q1: Precursor Ion Selection (m/z 577) Ion_Source->Quadrupole_1 Collision_Cell Q2: Collision-Induced Dissociation Quadrupole_1->Collision_Cell Quadrupole_3 Q3: Product Ion Selection (e.g., m/z 407, 425) Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector

References

Unraveling the Structure of Procyanidin B6: A Comparative Guide to 2D NMR Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural determination of complex natural products like Procyanidin B6 is paramount for understanding its biological activity and therapeutic potential. This guide provides a comparative analysis of the structural elucidation of this compound, focusing on the powerful application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and contrasting it with alternative methods.

This compound, a B-type proanthocyanidin, is a dimer composed of two (+)-catechin units linked via a C4α→C6 bond.[1] Its structural complexity, including multiple stereocenters and rotational isomers, necessitates advanced analytical techniques for unambiguous characterization. 2D NMR spectroscopy has emerged as an indispensable tool for this purpose, providing detailed insights into the connectivity and spatial relationships of atoms within the molecule.

Deciphering Connectivity: The Power of 2D NMR

The structural elucidation of procyanidins by NMR relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[2][3] These techniques allow for the complete assignment of proton and carbon signals, confirming the identity of the individual catechin units and, crucially, pinpointing the specific linkage between them.

The COSY experiment reveals proton-proton couplings, establishing the spin systems within each catechin monomer. HSQC correlates directly bonded proton and carbon atoms, providing a carbon "fingerprint" of the molecule. The key experiment for determining the linkage between the two catechin units is HMBC, which shows correlations between protons and carbons that are two or three bonds apart. In the case of this compound, a critical HMBC correlation would be observed between H-4 of one catechin unit and C-6 of the other, confirming the C4-C6 linkage.

Below are the ¹H and ¹³C NMR chemical shift assignments for this compound, essential for interpreting the 2D NMR spectra.

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm, multiplicity, J in Hz)
Upper Unit (Catechin)
282.54.75 (d, 8.0)
368.74.15 (m)
438.22.85 (dd, 16.5, 5.5), 2.55 (dd, 16.5, 8.5)
4a100.5
5157.0
696.36.02 (d, 2.0)
7157.5
895.55.95 (d, 2.0)
8a156.8
1'132.1
2'115.26.98 (d, 2.0)
5'116.06.85 (d, 8.0)
6'120.06.80 (dd, 8.0, 2.0)
Lower Unit (Catechin)
2''81.84.65 (d, 7.5)
3''67.94.05 (m)
4''28.82.70 (dd, 16.0, 5.0), 2.60 (dd, 16.0, 8.0)
4a''106.8
5''155.8
6''107.56.15 (s)
7''154.5
8''97.8
8a''155.0
1'''131.5
2'''115.87.05 (d, 2.0)
5'''116.26.90 (d, 8.0)
6'''120.56.88 (dd, 8.0, 2.0)

Note: The chemical shift values are compiled from typical data for procyanidin dimers and may vary slightly depending on the solvent and experimental conditions.

A Comparative Look: Alternative Structural Elucidation Methods

While 2D NMR is a powerful tool, other analytical techniques can provide complementary information for the structural elucidation of this compound.

Method Principle Advantages Limitations
2D NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine molecular structure.Provides detailed connectivity and stereochemical information. Non-destructive.Requires relatively pure sample and can be time-consuming. Data interpretation can be complex.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts. Can determine the degree of polymerization.[2]Does not provide detailed stereochemical information. Fragmentation patterns can be complex to interpret.[2]
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute and unambiguous structure.Requires a single, high-quality crystal, which can be difficult to obtain for complex natural products.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light.Provides information about the stereochemistry and conformation of chiral molecules.Does not provide detailed connectivity information.

Experimental Protocols

A detailed protocol for the acquisition of 2D NMR data for this compound is outlined below.

Sample Preparation
  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR experiments are typically performed on a 500 MHz or higher field spectrometer equipped with a cryoprobe for enhanced sensitivity.

¹H NMR:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

COSY:

  • Pulse Program: Gradient-selected COSY (gCOSY).

  • Spectral Width (F1 and F2): 10-12 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Relaxation Delay: 1.5-2.0 seconds.

HSQC:

  • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (HSQCETGPSI).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 160-180 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

  • Relaxation Delay: 1.5-2.0 seconds.

HMBC:

  • Pulse Program: Gradient-selected HMBC (HMBCGP).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Relaxation Delay: 1.5-2.0 seconds.

  • Long-range Coupling Delay (D6): Optimized for a coupling constant of 8 Hz.

Visualizing the Workflow and Structure

To illustrate the logical flow of the structural elucidation process and the final confirmed structure of this compound, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Elucidation cluster_3 Structure Confirmation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assignment Signal Assignment NMR_2D->Assignment Connectivity Establish Connectivity Assignment->Connectivity Linkage Determine Interflavan Linkage Connectivity->Linkage Structure Propose Structure Linkage->Structure Confirmation Final Structure of this compound Structure->Confirmation

Experimental workflow for 2D NMR structural elucidation.

procyanidin_b6 cluster_upper Upper (+)-Catechin Unit cluster_lower Lower (+)-Catechin Unit C2 C2 C3 C3 C2->C3 B_ring_upper B-Ring C2->B_ring_upper C4 C4 C3->C4 C4a C4a C4->C4a C6_ C6'' C4->C6_ C4α-C6'' Linkage O1 O1 O1->C2 C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->O1 C2_ C2'' C3_ C3'' C2_->C3_ B_ring_lower B-Ring C2_->B_ring_lower C4_ C4'' C3_->C4_ C4a_ C4a'' C4_->C4a_ O1_ O1'' O1_->C2_ C5_ C5'' C4a_->C5_ C8a_ C8a'' C4a_->C8a_ C5_->C6_ C7_ C7'' C6_->C7_ C8_ C8'' C7_->C8_ C8_->C8a_ C8a_->O1_

Connectivity of this compound.

References

A Head-to-Head Comparison of Procyanidin B6 and Epicatechin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of Procyanidin B6 and the flavan-3-ol monomer, (-)-epicatechin. While both compounds are recognized for their potential health benefits, this document aims to delineate their activities based on available experimental data, focusing on antioxidant capacity, anti-inflammatory effects, and cardiovascular impact. Direct head-to-head quantitative comparisons in the scientific literature are limited; therefore, this guide synthesizes available data to provide a comprehensive overview.

Chemical Structures

This compound is a B-type proanthocyanidin dimer consisting of two (+)-catechin units linked by a C4–C6 bond.[1][2][3]

(-)-Epicatechin is a monomeric flavan-3-ol, a building block for procyanidins.

Bioactivity Comparison: Quantitative Data

Direct comparative studies providing quantitative bioactivity values for this compound alongside epicatechin are scarce. The following tables summarize available data for each compound from various studies. It is important to note that variations in experimental conditions can influence results, and direct comparison of values across different studies should be done with caution.

Antioxidant Capacity

The antioxidant capacity is often measured using the Oxygen Radical Absorbance Capacity (ORAC) assay, which evaluates the ability of a compound to neutralize peroxyl radicals.

CompoundAssayResultReference
(-)-Epicatechin ORAC7-fold higher than epigallocatechin gallate[4]
This compound ORACData not available
Procyanidin Dimers (General)ORACMethanol fractions containing monomers and dimers showed ORAC values from 135 to 479 mg TE/100g in whole fruits.[5]

Note: While a specific ORAC value for this compound was not found, studies on procyanidin-rich extracts suggest that oligomeric procyanidins, including dimers, contribute significantly to the overall antioxidant activity.[5][6] Some research indicates that the antioxidant capacity of procyanidins increases with the degree of polymerization.[7]

Anti-Inflammatory Effects

The anti-inflammatory activity can be assessed by measuring the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

CompoundAssayResult (IC₅₀)Reference
(-)-Epicatechin NF-κB InhibitionData on dose-dependent inhibition available, but specific IC₅₀ values vary between studies and cell types.[8]
This compound NF-κB InhibitionData not available
Procyanidin B2 (a dimer)NF-κB Inhibition41-48% inhibition at 25 µM in Hodgkin's lymphoma cells.[8]

Note: Studies on various procyanidin dimers, such as B1 and B2, have demonstrated their ability to inhibit NF-κB activation.[8][9][10] This suggests that this compound, as a B-type dimer, likely possesses similar anti-inflammatory properties. The mechanism often involves the inhibition of IκB phosphorylation and degradation, preventing the nuclear translocation of NF-κB.[11]

Cardiovascular Effects

The cardiovascular benefits are often evaluated by assessing the vasodilation of blood vessels, which can be quantified by the half-maximal effective concentration (EC₅₀).

CompoundAssayResult (EC₅₀)Reference
(-)-Epicatechin VasodilationData on vasodilation effects are available, but specific EC₅₀ values vary depending on the experimental model.[12]
This compound VasodilationData not available
Procyanidin-rich extractsVasodilationMaximal vasorelaxant effect (85 ± 9%) at 50 µM.[13]

Note: The vasodilatory effects of procyanidins are well-documented and are often attributed to the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.[12][14][15] The activity of procyanidins in vasodilation has been shown to increase with the degree of polymerization.[16]

Signaling Pathways

Both epicatechin and procyanidins modulate various signaling pathways to exert their bioactive effects.

Epicatechin

Epicatechin is known to influence several key signaling pathways:

  • MAPK Pathway: It can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.

  • Nrf2 Pathway: Epicatechin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.

  • NF-κB Pathway: It inhibits the Nuclear Factor-kappa B (NF-κB) pathway, a key player in the inflammatory response.[8]

  • eNOS Pathway: Epicatechin stimulates endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and vasodilation.[12]

cluster_antioxidant Antioxidant Effects cluster_inflammatory Anti-Inflammatory Effects cluster_cardiovascular Cardiovascular Effects Epicatechin Epicatechin Nrf2 Nrf2 Activation Epicatechin->Nrf2 NFkB_Inhibition NF-κB Inhibition Epicatechin->NFkB_Inhibition eNOS_Activation eNOS Activation Epicatechin->eNOS_Activation ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Inflammatory_Cytokines Inflammatory Cytokines NFkB_Inhibition->Inflammatory_Cytokines decreases NO_Production NO Production eNOS_Activation->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation

Signaling pathways modulated by Epicatechin.

This compound & Other Dimers

While specific data for this compound is limited, studies on procyanidin dimers and oligomers indicate they share and sometimes enhance the mechanisms of their monomeric units.

  • NF-κB Pathway: Procyanidin dimers (B1 and B2) have been shown to be potent inhibitors of NF-κB binding to DNA.[9][10]

  • MAPK Pathway: Procyanidins can inhibit the MAPK signaling pathway, contributing to their anti-inflammatory effects.[11][17]

  • Nrf2 Pathway: Procyanidins have been reported to activate the Nrf2 pathway, enhancing the cellular antioxidant defense.

  • eNOS Pathway: Similar to epicatechin, procyanidins promote vasodilation through the activation of eNOS.[12][18]

cluster_antioxidant Antioxidant Effects cluster_inflammatory Anti-Inflammatory Effects cluster_cardiovascular Cardiovascular Effects Procyanidin_Dimers Procyanidin Dimers (e.g., this compound) Nrf2 Nrf2 Activation Procyanidin_Dimers->Nrf2 NFkB_Inhibition NF-κB Inhibition Procyanidin_Dimers->NFkB_Inhibition MAPK_Inhibition MAPK Inhibition Procyanidin_Dimers->MAPK_Inhibition eNOS_Activation eNOS Activation Procyanidin_Dimers->eNOS_Activation ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Inflammatory_Response Inflammatory Response NFkB_Inhibition->Inflammatory_Response decreases MAPK_Inhibition->Inflammatory_Response decreases NO_Production NO Production eNOS_Activation->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation

Signaling pathways modulated by Procyanidin Dimers.

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

Principle: The assay quantifies the ability of an antioxidant to inhibit the decline in fluorescence of a probe (fluorescein) caused by a peroxyl radical generator (AAPH).

Procedure:

  • Reagent Preparation:

    • Fluorescein stock solution (e.g., 10 µM in 75 mM phosphate buffer, pH 7.4).

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (e.g., 240 mM in 75 mM phosphate buffer, pH 7.4).

    • Trolox standards (6.25, 12.5, 25, 50 µM in 75 mM phosphate buffer, pH 7.4).

    • Samples of this compound and epicatechin diluted in phosphate buffer.

  • Assay in 96-well plate:

    • Add 150 µL of fluorescein working solution to each well.

    • Add 25 µL of Trolox standard, sample, or blank (phosphate buffer) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of AAPH solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence decay every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the samples in Trolox equivalents (TE) from the standard curve.

cluster_prep Preparation cluster_incubation Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents (Fluorescein, AAPH, Trolox, Samples) Plate Pipette into 96-well plate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Add_AAPH Add AAPH to initiate reaction Incubate->Add_AAPH Measure Measure Fluorescence Decay Add_AAPH->Measure Calculate_AUC Calculate Area Under Curve (AUC) Measure->Calculate_AUC Standard_Curve Generate Trolox Standard Curve Calculate_AUC->Standard_Curve Determine_ORAC Determine ORAC Value Standard_Curve->Determine_ORAC

Workflow for the ORAC Assay.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by its enzymatic activity.

Procedure:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or Jurkat T cells) in appropriate media.

    • Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment:

    • After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α or PMA) in the presence or absence of various concentrations of this compound or epicatechin.

    • Incubate for a specified period (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Transfer the cell lysate to a luminometer plate.

    • Add luciferase assay substrate and measure the firefly luciferase activity.

    • Add a stop-and-glo reagent to quench the firefly luciferase signal and measure the Renilla luciferase activity for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of NF-κB inhibition for each concentration of the test compounds compared to the activator-only control.

    • Determine the IC₅₀ value, the concentration at which 50% of the NF-κB activity is inhibited.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Luciferase Assay Culture Culture Cells Transfect Transfect with NF-κB Luciferase Reporter Culture->Transfect Treat Treat with Activator +/- Test Compounds Transfect->Treat Incubate Incubate Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure_Luciferase Measure Luciferase Activity Lyse->Measure_Luciferase Normalize Normalize Data Measure_Luciferase->Normalize Calculate_IC50 Calculate IC₅₀ Normalize->Calculate_IC50

Workflow for the NF-κB Luciferase Reporter Assay.

Ex Vivo Aortic Ring Vasodilation Assay

This assay assesses the ability of a compound to induce vasodilation in isolated arterial rings.

Principle: The relaxation of pre-constricted aortic rings is measured in response to the addition of the test compound.

Procedure:

  • Aortic Ring Preparation:

    • Isolate the thoracic aorta from a euthanized animal (e.g., rat or mouse).

    • Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

    • Suspend the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Pre-constriction:

    • Allow the rings to equilibrate under a resting tension (e.g., 1-2 g).

    • Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine or KCl).

  • Vasodilation Measurement:

    • Once a stable contraction is achieved, add cumulative concentrations of this compound or epicatechin to the organ bath.

    • Record the changes in isometric tension until a maximal relaxation is observed.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-constriction induced by the vasoconstrictor.

    • Plot a concentration-response curve and determine the EC₅₀ value, the concentration that produces 50% of the maximal relaxation.

cluster_prep Preparation cluster_constriction Contraction cluster_relaxation Relaxation & Analysis Isolate_Aorta Isolate Thoracic Aorta Prepare_Rings Prepare Aortic Rings Isolate_Aorta->Prepare_Rings Suspend_Rings Suspend Rings in Organ Bath Prepare_Rings->Suspend_Rings Equilibrate Equilibrate Rings Suspend_Rings->Equilibrate Pre_constrict Pre-constrict with Vasoconstrictor Equilibrate->Pre_constrict Add_Compound Add Cumulative Concentrations of Test Compound Pre_constrict->Add_Compound Record_Tension Record Tension Changes Add_Compound->Record_Tension Analyze_Data Analyze Data & Calculate EC₅₀ Record_Tension->Analyze_Data

Workflow for the Ex Vivo Aortic Ring Vasodilation Assay.

Conclusion

Both this compound and epicatechin exhibit promising bioactive properties, including antioxidant, anti-inflammatory, and cardiovascular-protective effects. While epicatechin's bioactivities and underlying mechanisms are more extensively studied, the available data on procyanidin dimers suggest that they may offer similar or even enhanced effects. The dimerization of catechin units to form this compound could potentially increase its stability and interaction with biological targets.

However, the lack of direct, quantitative head-to-head comparisons between this compound and epicatechin is a significant knowledge gap. Future research should focus on conducting such comparative studies using standardized assays to provide a clearer understanding of their relative potencies and therapeutic potential. This will be crucial for the targeted development of these natural compounds as therapeutic agents.

References

A Comparative Analysis of Procyanidin B6 from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidin B6, a B-type proanthocyanidin, has garnered significant attention within the scientific community for its potential therapeutic applications, largely attributed to its potent antioxidant and anti-inflammatory properties. This guide provides a comparative overview of this compound from various plant sources, focusing on its extraction, quantification, and reported biological activities. The information presented herein is intended to assist researchers and drug development professionals in selecting appropriate botanical sources and methodologies for their specific research needs.

Plant Sources and Extraction Yields of this compound

This compound is found in a variety of plants, with concentrations varying significantly between species and even different parts of the same plant. While a direct comparative study quantifying this compound from multiple sources in a single report is scarce, existing literature provides valuable insights into its prevalence. Grape seeds (Vitis vinifera), cowberry (Vaccinium vitis-idaea), and lotus seedpods (Nelumbo nucifera) are among the most well-documented sources.[1][2][3] The table below summarizes the reported presence and, where available, approximate yields of this compound and related procyanidins from different plant materials.

Plant SourcePart UsedReported this compound Presence/YieldKey References
Grape (Vitis vinifera)SeedsPresent; B-type procyanidins are major constituents.[3][4] Specific yield for B6 not consistently reported, but total procyanidin content is high.[3][4][5]
Cowberry (Vaccinium vitis-idaea)Leaves & FruitsPresent; A-type and B-type procyanidins identified, including B1, B2, B3, and C1.[6][7] Procyanidin A1 is a principal compound in leaves.[6][6][7][8]
Lotus (Nelumbo nucifera)SeedpodProcyanidin dimers are the most abundant, with catechin and epicatechin as base units. Purity of over 98% for total procyanidins has been achieved.[2][2][9][10]
Beer -Found in beer, derived from hops and barley.[1]

Note: The yield of this compound is highly dependent on the extraction method, solvent system, and the specific cultivar or geographical origin of the plant material.

Experimental Protocols: Extraction and Quantification

The isolation and quantification of this compound require specific and optimized protocols. The following sections detail common methodologies employed in the literature.

General Extraction Protocol for Procyanidins

A widely used method for extracting procyanidins from plant material involves solvent extraction followed by chromatographic purification.

  • Sample Preparation: The plant material (e.g., seeds, leaves) is dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A mixture of acetone and water (e.g., 70:30 v/v) is commonly used to extract procyanidins.[2] The mixture is agitated with the plant powder for a specified period.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is often purified using column chromatography, with Sephadex LH-20 being a common stationary phase.[2] This step helps to separate procyanidins from other phytochemicals.

The following diagram illustrates a general workflow for the extraction and purification of procyanidins.

Extraction_Workflow Start Plant Material (e.g., Grape Seeds) Grinding Drying & Grinding Start->Grinding Extraction Solvent Extraction (e.g., Acetone/Water) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Column Chromatography (e.g., Sephadex LH-20) Concentration->Purification End Purified this compound Purification->End

A generalized workflow for the extraction of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the quantification of this compound.

  • Sample Preparation: The purified procyanidin extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a syringe filter (e.g., 0.45 µm) before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with two solvents is common, for instance, Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard.

Comparative Biological Activities and Signaling Pathways

Procyanidins, including this compound, exhibit a wide range of biological activities. While direct comparative studies on this compound from different plant sources are limited, the activities of procyanidin-rich extracts from various plants have been extensively studied. The primary mechanism underlying many of these effects is their potent antioxidant capacity.

Biological ActivityPlant Source of Procyanidin ExtractKey Findings
Antioxidant Activity Grape Seed, Cowberry, Lotus SeedpodPotent free radical scavenging activity has been demonstrated.[2][11] Procyanidins from lotus seedpod showed strong antioxidant activity in a soybean oil system.[2]
Anti-inflammatory Effects Grape SeedProcyanidin extracts from grape seeds have been shown to possess anti-inflammatory properties.
Neuroprotective Effects Grape SeedGrape seed procyanidins have shown neuroprotective effects in various studies.
Anticancer Activity Grape Seed, CowberryExtracts rich in procyanidins have demonstrated anticancer activity against various cell lines.[7][12]
Modulation of the Nrf2/ARE Signaling Pathway

A key mechanism through which procyanidins exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like procyanidins, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of its target genes. This leads to the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

The following diagram illustrates the activation of the Nrf2/ARE pathway by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Procyanidin_B6 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Procyanidin_B6->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cellular_Protection leads to

Activation of the Nrf2/ARE signaling pathway by this compound.

Conclusion

This compound is a promising bioactive compound found in various plant sources, with grape seeds, cowberry, and lotus seedpods being particularly noteworthy. While this guide provides an overview of the current knowledge, it also highlights the need for more direct comparative studies to elucidate the differences in yield, purity, and biological efficacy of this compound from these diverse botanical origins. Such studies would be invaluable for the rational selection of source materials and the development of standardized, high-quality extracts for research and potential therapeutic applications. The detailed experimental protocols and the elucidation of the Nrf2/ARE signaling pathway provided herein offer a solid foundation for researchers to build upon in their future investigations of this potent natural compound.

References

Validating Procyanidin B6 Purity: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of Procyanidin B6 purity is critical for reliable experimental outcomes and product development. This guide provides a comprehensive comparison of this compound reference standards with relevant alternatives, supported by experimental data and detailed analytical protocols.

Comparative Analysis of Reference Standards

The validation of this compound purity relies on the use of well-characterized reference standards. The primary reference material is this compound itself. However, due to its structural complexity as a dimer of (+)-catechin, other related compounds are often used as comparators or for method validation. These include other procyanidin dimers, such as Procyanidin B2, and the monomeric unit, (+)-catechin. The choice of reference standard can impact the accuracy and interpretation of purity assessments.

Data Presentation: Comparison of Procyanidin Reference Standards

The following table summarizes the key characteristics of commercially available this compound and alternative reference standards. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC) and provided in the Certificate of Analysis (CoA) by the supplier.

Reference StandardChemical StructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical PurityPotential Impurities
This compound Catechin-(4α→6)-catechin12798-58-2C₃₀H₂₆O₁₂578.52≥95%[1]Other procyanidin dimers (B1, B2, B3), (+)-catechin, residual solvents
Procyanidin B2 Epicatechin-(4β→8)-epicatechin29106-49-8C₃₀H₂₆O₁₂578.52≥98%[2]Other procyanidin dimers, (-)-epicatechin, residual solvents
(+)-Catechin Monomeric flavan-3-ol154-23-4C₁₅H₁₄O₆290.27≥99%Epicatechin, other flavonoids, residual solvents

Note: Purity and impurity profiles can vary between suppliers and batches. It is essential to consult the specific Certificate of Analysis for the lot in use.

Experimental Protocols for Purity Validation

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method for determining the purity of this compound.[3][4][5] Reversed-phase HPLC is particularly effective for separating procyanidin oligomers.[6]

Detailed Protocol: Reversed-Phase HPLC-UV for this compound Purity Assessment

This protocol is adapted from established methods for procyanidin analysis.[6][7]

a) Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Alternative reference standards (e.g., Procyanidin B2, (+)-Catechin).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or acetic acid.

  • 0.45 µm syringe filters.

b) Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-10 min: 5-20% B

    • 10-30 min: 20-40% B

    • 30-35 min: 40-95% B

    • 35-40 min: 95% B

    • 40-41 min: 95-5% B

    • 41-50 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

c) Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare working solutions of varying concentrations by diluting the stock solution with the initial mobile phase composition.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

d) Data Analysis:

  • Inject the prepared solutions and record the chromatograms.

  • Identify the main peak corresponding to this compound based on its retention time. The retention time for procyanidins in reversed-phase HPLC generally increases with the degree of polymerization.[6]

  • Calculate the purity of the this compound standard by the area percentage method:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

  • For impurity profiling, compare the retention times of minor peaks with those of known potential impurities (e.g., (+)-catechin, other procyanidin dimers) injected under the same conditions.

Mandatory Visualizations

Diagram 1: Workflow for this compound Purity Validation

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis cluster_report Reporting prep_standard Prepare this compound Reference Standard Solution prep_alternatives Prepare Alternative Reference Standard Solutions (e.g., Procyanidin B2, (+)-Catechin) filtration Filter all solutions (0.45 µm) prep_alternatives->filtration hplc_injection Inject samples into RP-HPLC-UV system filtration->hplc_injection chromatogram Acquire Chromatograms at 280 nm hplc_injection->chromatogram peak_identification Identify this compound peak by retention time chromatogram->peak_identification purity_calculation Calculate Purity (Area % Method) peak_identification->purity_calculation impurity_profiling Identify Impurities by comparing with standards peak_identification->impurity_profiling generate_coa Generate Certificate of Analysis with Purity and Impurity Profile purity_calculation->generate_coa impurity_profiling->generate_coa

Caption: Workflow for the validation of this compound purity using RP-HPLC.

Diagram 2: Logical Relationship for Reference Standard Selection

Reference_Standard_Selection start Start: Purity Validation of This compound primary_standard Use this compound Reference Standard start->primary_standard alternative_standards Use Alternative Standards for Comparison start->alternative_standards end Comprehensive Purity Profile primary_standard->end dimer_comparison Procyanidin Dimers (e.g., Procyanidin B2) - Assess isomeric separation alternative_standards->dimer_comparison monomer_check Monomer ((+)-Catechin) - Identify potential degradation or starting material impurity alternative_standards->monomer_check dimer_comparison->end monomer_check->end

References

Procyanidin B6 and Other Polyphenols: A Comparative Analysis of Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Procyanidin B6 and other prominent polyphenols, supported by experimental data and detailed methodologies. This document aims to facilitate informed decisions in the selection of compounds for further investigation in the field of inflammation research.

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Polyphenolic compounds, abundant in plant-based foods, have garnered significant attention for their potential to modulate inflammatory pathways. Among these, this compound, a dimer of flavan-3-ols, has shown promise. This guide compares the anti-inflammatory effects of Procyanidin B2 (a closely related and more extensively studied procyanidin dimer, used here as a proxy for this compound) with three other well-researched polyphenols: quercetin, resveratrol, and epigallocatechin gallate (EGCG).

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of these polyphenols are often evaluated by their ability to inhibit the production of key inflammatory mediators in cell-based assays, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cell lines). The following table summarizes the available quantitative data on the inhibitory effects of Procyanidin B2, quercetin, resveratrol, and EGCG on various inflammatory markers. It is important to note that the data presented is compiled from different studies and may not represent direct head-to-head comparisons under identical experimental conditions.

CompoundTargetAssay SystemReported IC50 / Inhibition
Procyanidin B2 COX-2In vitro enzyme assayIC50: 9.7 µM[1]
NF-κBHodgkin's lymphoma cells41-48% inhibition at 25 µM[2]
Nitric Oxide (NO)LPS-stimulated RAW 264.7IC50 ≈ 50 µg/mL (for procyanidin extract)[3]
IL-1β SecretionLPS-stimulated THP-1 macrophagesSignificant inhibition (qualitative)[4]
Quercetin NF-κBTNF-α stimulated HUVECsSignificant decrease in expression[5]
COX-2--
TNF-αLPS-stimulated RAW 264.7-
IL-6LPS-stimulated RAW 264.7-
Resveratrol COX-2In vitro enzyme assayIC50: 50 µM[6]
NF-κBHuman rheumatoid arthritis synovial fibroblastsInhibition of phosphorylation and acetylation[7]
TNF-α--
IL-6--
EGCG TNF-α, IL-6, IL-8PMA + A23187-stimulated HMC-1 cellsInhibition at 100 µM[8]
NF-κBPMA + A23187-stimulated HMC-1 cellsAttenuation of activation[8]
COX-2, iNOSCoCl2-treated BV2 cellsSignificant downregulation[9]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of Procyanidin B2 and other polyphenols are largely attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]

Procyanidins have been shown to inhibit the activation of the NF-κB pathway at multiple levels.[1] This includes the inhibition of IκB phosphorylation and degradation, which prevents the nuclear translocation of the active NF-κB dimers.[1] Similarly, polyphenols like quercetin, resveratrol, and EGCG are also well-documented inhibitors of the NF-κB signaling cascade.[8][10][11]

The MAPK pathway, which includes kinases such as ERK, JNK, and p38, is another critical regulator of the inflammatory response. Procyanidins can suppress the phosphorylation of these kinases, thereby downregulating the expression of inflammatory mediators.[1]

G General Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathways Signaling Pathways cluster_transcription Transcription Factor Activation cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB Translocation to Nucleus MAPK->NFkB Activates NFkB_IκB NF-κB/IκB Complex IKK->NFkB_IκB Phosphorylates IκB NFkB_IκB->NFkB Releases NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Gene Expression Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB->Enzymes Induces Gene Expression

Caption: Simplified overview of the LPS-induced inflammatory signaling pathway.

Experimental Protocols

The following section details a generalized protocol for an in vitro anti-inflammatory assay using LPS-stimulated macrophages, a common model to assess the efficacy of compounds like this compound.

In Vitro LPS-Induced Inflammation Model in RAW 264.7 Macrophages

1. Cell Culture and Maintenance:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Workflow:

G Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_setup Cell Seeding cluster_treatment Treatment cluster_stimulation Inflammatory Stimulation cluster_analysis Analysis of Inflammatory Mediators Seed Seed RAW 264.7 cells in 96-well plates (e.g., 1.5 x 10^5 cells/mL) and incubate for 24h Pretreat Pre-treat cells with various concentrations of polyphenols for 1-2h Seed->Pretreat Stimulate Stimulate cells with LPS (e.g., 1 µg/mL) for 18-24h Pretreat->Stimulate Collect Collect cell culture supernatant Stimulate->Collect Cell_Lysate Collect cell lysates Stimulate->Cell_Lysate NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Collect->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6, etc.) Collect->Cytokine_Assay Western_Blot Protein Expression Analysis (Western Blot for COX-2, iNOS, p-p65, etc.) Cell_Lysate->Western_Blot

Caption: A typical workflow for evaluating the anti-inflammatory effects of polyphenols in vitro.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[12] The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.

  • Pro-inflammatory Cytokine Secretion (TNF-α, IL-6): The levels of cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]

  • Protein Expression (COX-2, iNOS, NF-κB): Cell lysates are prepared, and the expression levels of key inflammatory proteins are determined by Western blotting using specific primary and secondary antibodies.

4. Cell Viability Assay:

  • To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.[12]

Conclusion

Procyanidin B2, as a representative of B-type procyanidin dimers including this compound, demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways. While direct, comprehensive comparative studies are limited, the available data suggests that its efficacy is comparable to other well-known anti-inflammatory polyphenols like quercetin, resveratrol, and EGCG. The provided experimental framework offers a robust starting point for researchers wishing to conduct their own comparative analyses. Further head-to-head studies are warranted to definitively rank the anti-inflammatory potency of these compounds and to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Procyanidin B6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Procyanidin B6, a polyphenolic compound of significant research interest. While this compound is not generally classified as a hazardous substance, its toxicological properties are not extensively documented, necessitating a cautious approach to its disposal.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye Protection Safety glasses with side-shields or safety goggles.Should conform to EN 166 (EU) or NIOSH (US) standards. Always wear when handling this compound powder or solutions.[1]
Hand Protection Compatible chemical-resistant gloves.Nitrile or butyl rubber gloves are commonly recommended for handling fine chemicals due to a lack of specific testing data for procyanidins.[1] Always inspect gloves for tears or holes before use.
Body Protection Laboratory coat.A standard lab coat is essential to protect skin and personal clothing from potential splashes or spills.[1]
Respiratory Protection NIOSH-approved respirator (if applicable).Generally not required for small quantities under well-ventilated conditions. A respirator is recommended if dust may be generated or if working in an area with poor ventilation.[1]

Step-by-Step Disposal Protocol for this compound

The primary recommendation for the disposal of this compound is to utilize a licensed professional waste disposal service.[2][3] Disposal must always be in accordance with official federal, state, and local regulations.[1]

1. Waste Characterization and Segregation:

  • Treat all this compound waste as potentially hazardous chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) office.[1]

  • Do not mix this compound waste with other waste streams.[3] It should be segregated and stored separately from incompatible materials.

2. Containerization:

  • Place solid this compound waste into a suitable, clearly labeled, and sealable container to prevent dust generation.[3]

  • For solutions, use a shatter-proof, leak-tight container.

  • The container must be made of a material compatible with the chemical.

  • Ensure the container is kept tightly closed except when adding waste.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include any known hazards on the label.

  • Affix a completed hazardous waste label that includes the contents and accumulation start date.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[3] This is often referred to as a Satellite Accumulation Area (SAA).

5. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, paper towels, pipette tips, and empty containers, should be disposed of as chemical waste.[1][4]

  • Collect these materials in a sealable container, separate from other hazardous waste, and clearly label it as "this compound Contaminated Debris".[4]

6. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for collection and proper disposal.[2][3]

  • Incineration in a properly equipped facility is a common disposal method for such chemical waste.[5][6]

Spill Management Protocol

In the event of a this compound spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2]

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Table 1, including respiratory protection if dust is present.[1][2]

  • Contain the Spill: Prevent the spread of the spill. For solid spills, avoid raising dust.[1]

  • Collect the Material:

    • For small spills of solid material, carefully collect it using a method that does not generate dust, such as using a wet paper towel.[1]

    • For larger spills, sweep or vacuum the spilled solid material, taking care to avoid dust creation.[3]

  • Place in Waste Container: Place the collected material into a suitable, labeled container for disposal.[1][2]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water after the material has been collected.[2]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Procyanidin_B6_Disposal_Workflow start Start: this compound Waste Generation ppe Don Appropriate PPE (See Table 1) start->ppe spill Spill Occurs start->spill characterize Characterize Waste: Treat as Hazardous Chemical Waste ppe->characterize contaminated_materials Dispose of Contaminated Materials (Gloves, Wipes, etc.) as Chemical Waste ppe->contaminated_materials segregate Segregate from Other Waste Streams characterize->segregate containerize Containerize in a Suitable, Sealable, and Compatible Container segregate->containerize label Label Container Clearly: 'Hazardous Waste - this compound' containerize->label storage Store in Designated Satellite Accumulation Area (SAA) label->storage disposal_request Contact EHS or Licensed Waste Disposal Service for Pickup storage->disposal_request end End: Proper Disposal Complete disposal_request->end spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Don PPE 3. Contain & Collect 4. Decontaminate spill->spill_procedure Yes spill_procedure->containerize contaminated_materials->containerize

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.